Technical Whitepaper: Optimized Synthesis of 2-Methylamino-5-nitrobenzophenone
Executive Summary This technical guide details the synthesis of 2-Methylamino-5-nitrobenzophenone (CAS: 4958-56-9), a critical pharmacophore and intermediate in the production of N-methylated 1,4-benzodiazepines, most no...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 2-Methylamino-5-nitrobenzophenone (CAS: 4958-56-9), a critical pharmacophore and intermediate in the production of N-methylated 1,4-benzodiazepines, most notably Nimetazepam .
The synthesis is approached through a Nucleophilic Aromatic Substitution (
) strategy, utilizing the electronic activation provided by the para-nitro group to facilitate the displacement of a halogen leaving group by methylamine. This guide prioritizes the route over direct methylation of 2-amino-5-nitrobenzophenone due to superior regioselectivity and yield profiles.
Chemical Identity & Properties
Property
Specification
IUPAC Name
(2-Methylamino-5-nitrophenyl)-phenylmethanone
CAS Number
4958-56-9
Molecular Formula
Molecular Weight
256.26 g/mol
Appearance
Yellow Crystalline Solid
Melting Point
164–167 °C (Lit.)
Solubility
Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water
Retrosynthetic Analysis
The strategic disconnection relies on the lability of the C2-halogen bond activated by the C5-nitro group. The target molecule is disconnected at the C2-Nitrogen bond.
Figure 1: Retrosynthetic disconnection showing the primary SnAr pathway.
The most robust industrial route involves the reaction of 2-chloro-5-nitrobenzophenone with methylamine .
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism (
).
Activation: The nitro group at the C5 position is strongly electron-withdrawing (-M, -I effects). This lowers the electron density at the C2 position, making it susceptible to nucleophilic attack.
Addition: Methylamine (nucleophile) attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group oxygens.
Elimination: The aromaticity is restored by the expulsion of the chloride ion (good leaving group).
Neutralization: The generated HCl is neutralized by excess methylamine or an auxiliary base.
Figure 2: Reaction mechanism illustrating the critical role of the nitro group in stabilizing the transition state.
Experimental Protocol
Scale: 10 mmol basis.
Reagents:
2-Chloro-5-nitrobenzophenone: 2.61 g (10 mmol)
Methylamine (33% solution in Ethanol): 4.0 mL (~30 mmol)
Solvent: Ethanol (Absolute) or DMF (for faster kinetics)
Step-by-Step Methodology:
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.61 g of 2-chloro-5-nitrobenzophenone in 15 mL of ethanol.
Note: If the starting material does not fully dissolve at room temperature, gently warm to 40°C.
Nucleophile Addition: Add 4.0 mL of methylamine solution (3 equiv). The excess base serves to drive the reaction and neutralize the HCl by-product.
Reaction:
Option A (Sealed Tube - Recommended): Seal the vessel and heat to 80°C for 4–6 hours. This prevents the loss of volatile methylamine.
Option B (Reflux): Reflux at 78°C with a high-efficiency condenser. Monitor TLC (30% EtOAc/Hexane) for the disappearance of the starting chloride.
Workup:
Cool the reaction mixture to 0°C in an ice bath.
The product typically precipitates as bright yellow needles.
If no precipitate forms, concentrate the solvent to 50% volume and add 10 mL of ice-cold water.
Purification:
Filter the solids and wash with cold 50% ethanol/water.
Recrystallize from hot ethanol to yield pure yellow crystals.
Validation Criteria:
Yield: Expected >85%.
Melting Point: Sharp transition between 164–167°C. Lower ranges (e.g., 150°C) indicate unreacted chloride or hydrochloride salt contamination.
Process Optimization & Troubleshooting
Parameter
Optimization Strategy
Rationale
Solvent Choice
Ethanol (Green/Cheap) vs. DMSO (Fast)
DMSO accelerates reactions by solvating cations but requires aqueous workup. Ethanol is preferred for easier crystallization.
Stoichiometry
3.0+ Equivalents of Methylamine
1 eq for substitution, 1 eq for HCl neutralization, 1 eq excess to drive kinetics.
Temperature
60–80°C
The nitro group activates the ring sufficiently that extreme temperatures (>100°C) are rarely needed and may cause degradation.
Pressure
Sealed Vessel
Methylamine (b.p. -6°C) is volatile. A sealed tube ensures stoichiometry is maintained.
Safety & Handling (E-E-A-T)
Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating to dryness without inert gas.
Methylamine: Highly toxic and flammable gas/liquid. All transfers must occur in a fume hood.
Skin Sensitization: Benzophenones can be contact allergens. Wear nitrile gloves and long sleeves.
References
Sternbach, L. H., et al. (1961). Quinazolines and 1,4-Benzodiazepines. II.[1] The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone Derivatives. The Journal of Organic Chemistry.[2]
PubChem. (n.d.).[3] Compound Summary: 2-Methylamino-5-nitrobenzophenone (CAS 4958-56-9).[4] National Library of Medicine.
ChemicalBook. (2024).[5] 2-Methylamino-5-nitrobenzophenone Properties and Melting Point Data.[4][6][7][8]
Cayman Chemical. (n.d.). Nimetazepam Synthesis Intermediates and Standards.
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylamino-5-nitrobenzophenone is a significant chemical entity, primarily recognized as a key intermediate and a degradation product in the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylamino-5-nitrobenzophenone is a significant chemical entity, primarily recognized as a key intermediate and a degradation product in the synthesis and metabolism of various pharmaceuticals. Its benzophenone core, substituted with a methylamino and a nitro group, imparts a unique combination of chemical reactivity and physical characteristics. Understanding these properties is paramount for professionals in drug development, analytical chemistry, and synthetic chemistry, as it directly influences reaction kinetics, purification strategies, formulation development, and the stability of related active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the core physicochemical properties of 2-Methylamino-5-nitrobenzophenone, grounded in experimental data and predictive models. It is designed to serve as a practical reference for scientists, offering not just data, but also the underlying rationale for experimental methodologies and the implications of these properties in a research and development context.
Chemical Identity and Molecular Structure
A foundational aspect of understanding a compound's behavior is its unequivocal identification and the spatial arrangement of its atoms.
The structure of 2-Methylamino-5-nitrobenzophenone, featuring two phenyl rings and key functional groups, is visualized below.
Caption: Workflow for Melting Point Determination.
Safety and Handling
While specific toxicity data is not extensively detailed, related compounds and GHS classifications for similar benzophenones suggest that standard laboratory precautions should be observed.
[2]
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. [1]A storage temperature of -20°C under an inert atmosphere is recommended for long-term stability.
[1]
Conclusion
The physicochemical properties of 2-Methylamino-5-nitrobenzophenone define its behavior in both chemical and biological systems. Its solid, crystalline nature, specific melting point, and characteristic solubility profile are critical parameters for its synthesis, purification, and use as a chemical intermediate. The spectroscopic fingerprint provides an unambiguous means of identification and quality control. Furthermore, its role as a degradation product of nitrazepam underscores its importance in pharmaceutical stability and analytical sciences. The methodologies and data presented in this guide offer a robust foundation for researchers and developers working with this versatile compound.
References
Vertex AI Search. (n.d.).
LookChem. (n.d.). 2-Methylamino-5-nitrobenzophenone. Retrieved February 6, 2026, from [Link]
Vulcanchem. (n.d.). 2-Amino-2'-fluoro-5-nitrobenzophenone - 344-80-9. Retrieved February 6, 2026.
ResearchGate. (1998). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2'-fluoro-5-nitrobenzophenone. Retrieved February 6, 2026, from [Link]
IndiaMART. (n.d.). 2-Amino-5-nitrobenzophenone CAS No.1775-95-7. Retrieved February 6, 2026.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-nitrobenzophenone | 1775-95-7. Retrieved February 6, 2026.
Google Patents. (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
Google Patents. (1965). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
ResearchGate. (1997). 2-Methylamino-5-chlorobenzophenone. Retrieved February 6, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzophenone. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
Cayman Chemical. (n.d.). 2-Amino-5-nitrobenzophenone (CAS 1775-95-7). Retrieved February 6, 2026.
ChemicalBook. (n.d.). 2-METHYLAMINO-5-NITROBENZOPHENONE | 4958-56-9. Retrieved February 6, 2026.
CymitQuimica. (n.d.). 4-methylpropylaminobenzaldehyde | 1078-18-8. Retrieved February 6, 2026.
Google Patents. (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
LibreTexts Chemistry. (n.d.). 5: Organic Spectrometry. Retrieved February 6, 2026.
ECHEMI. (n.d.).
International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. Retrieved February 6, 2026.
YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved February 6, 2026.
ResearchGate. (n.d.). FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound. Retrieved February 6, 2026.
Advanced Precursor Architectures in 1,4-Benzodiazepine Synthesis[1] Part 1: Executive Summary 2-Methylamino-5-nitrobenzophenone (CAS 4958-56-9) represents a critical pharmacophore scaffold in the synthesis of 7-nitro-1,4...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Precursor Architectures in 1,4-Benzodiazepine Synthesis[1]
Part 1: Executive Summary
2-Methylamino-5-nitrobenzophenone (CAS 4958-56-9) represents a critical pharmacophore scaffold in the synthesis of 7-nitro-1,4-benzodiazepines.[1][2] Unlike its primary amine analogue (2-amino-5-nitrobenzophenone), the presence of the N-methyl moiety at the 2-position pre-installs the alkyl substituent required for specific anxiolytic and hypnotic agents, most notably Nimetazepam (Erimin).[1]
This technical guide provides a rigorous analysis of the compound’s physiochemical behavior, synthetic utility, and downstream applications.[3] By bypassing the challenging N-methylation step of the final benzodiazepine ring, the use of CAS 4958-56-9 allows for higher-yield, regioselective synthesis protocols.[1] This document outlines validated experimental workflows, mechanistic insights, and safety protocols for researchers in medicinal chemistry.
Part 2: Chemical Profile & Properties[1][2]
Identity & Physicochemical Data [2][4][5][6][7][8][9]
Property
Specification
IUPAC Name
methanone
CAS Number
4958-56-9
Molecular Formula
C₁₄H₁₂N₂O₃
Molecular Weight
256.26 g/mol
Appearance
Yellow to orange crystalline solid
Melting Point
164 – 167 °C
Solubility
Soluble in chloroform, ethyl acetate, hot toluene; insoluble in water.[1][2]
pKa (Predicted)
~ -1.21 (Conjugate acid)
Structural Analysis
The molecule features a benzophenone core substituted with a nitro group at the 5-position and a methylamino group at the 2-position.[1][2]
Electronic Effects: The nitro group (
) at C5 is para to the methylamino group.[2] This exerts a strong electron-withdrawing effect, reducing the electron density on the amine nitrogen.[1][2] However, the inductive donation from the methyl group partially compensates, maintaining sufficient nucleophilicity for acylation reactions—a key step in benzodiazepine ring closure.
Steric Considerations: The N-methyl group introduces steric bulk that prevents side reactions common with primary amines, such as over-alkylation, but necessitates more vigorous conditions for initial acylation compared to the unmethylated analog.[2]
Part 3: Synthetic Utility & Mechanism[2]
The primary utility of CAS 4958-56-9 is the synthesis of Nimetazepam .[1][2] Two distinct pathways are prevalent in literature: the Classical Haloacetyl Route and the Modern Isocyanate Route.[2]
3.1 Mechanistic Pathway: The Isocyanate Cyclization
A highly efficient method involves the reaction of CAS 4958-56-9 with 2-isocyanatoacetyl chloride.[1][2] This route minimizes byproducts and avoids the harsh ammonia-based cyclization steps of older methods.[1][2]
Mechanism:
Acylation: The nucleophilic nitrogen of the methylamino group attacks the carbonyl carbon of the acid chloride.[2]
Cyclization: The resulting intermediate undergoes intramolecular cyclization where the amide nitrogen attacks the ketone carbonyl, followed by dehydration to form the diazepine ring.[2]
3.2 Visualization of Synthesis Pathways
Figure 1: Synthetic pathways from precursor generation to final API synthesis. The dashed line represents the accelerated isocyanate route.[1]
Part 4: Experimental Protocols
Disclaimer: All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[2] Nitro-aromatics can be toxic and potential sensitizers.[1]
Protocol A: Synthesis of CAS 4958-56-9 (Precursor Preparation)
Rationale: Direct methylation of 2-amino-5-nitrobenzophenone is often non-selective.[1][2] The preferred route is Nucleophilic Aromatic Substitution (
Add Hexamine (1.5 eq) and reflux for 16–20 hours. Hexamine acts as a masked ammonia source, slowly releasing ammonia to effect the ring closure without causing extensive hydrolysis of the amide.[2]
Workup: Cool the mixture. The hydrochloride salt of the product may precipitate.[2] Neutralize with dilute aqueous ammonia.[1][2]
Extract with methylene chloride, dry over
, and evaporate.
Crystallization: Recrystallize from ethyl acetate/hexane.
Inhalation Risk: The compound is a fine powder.[1][2] Use a localized exhaust or powder containment hood during weighing.[1][2]
Skin Contact: Nitro-compounds can be absorbed through the skin.[1][2] Double-gloving (Nitrile) is recommended.[1][2]
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22009, [2-(Methylamino)-5-nitrophenyl]phenylmethanone.[1][2] Retrieved from [Link][2]
PrepChem. Synthesis of Nimetazepam (1-methyl-5-phenyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one).[1][2] Retrieved from [Link]
Google Patents. US3203990A - 2-amino-2'-halo-5-nitro benzophenones.[1][2] Retrieved from
The Lynchpin of Tranquility: A Technical Guide to the Synthetic Intermediate 2-Methylamino-5-nitrobenzophenone
An In-depth Exploration for Chemical Researchers and Pharmaceutical Development Professionals In the intricate tapestry of pharmaceutical synthesis, certain molecules stand out not for their therapeutic properties, but f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration for Chemical Researchers and Pharmaceutical Development Professionals
In the intricate tapestry of pharmaceutical synthesis, certain molecules stand out not for their therapeutic properties, but for their indispensable role as foundational building blocks. 2-Methylamino-5-nitrobenzophenone is one such cornerstone, a key intermediate primarily celebrated for its pivotal position in the synthesis of a class of globally recognized anxiolytic and hypnotic agents: the benzodiazepines. This guide offers a comprehensive technical overview of this critical synthetic intermediate, from its synthesis and chemical properties to its primary applications and the underlying mechanistic principles that govern its reactivity.
Physicochemical Properties and Characterization
Before delving into the synthetic pathways, a thorough understanding of the physical and chemical characteristics of 2-Methylamino-5-nitrobenzophenone is paramount for its effective handling, analysis, and utilization.
Property
Value
Source
Chemical Formula
C₁₄H₁₂N₂O₃
Inferred from structure
Molecular Weight
256.26 g/mol
Calculated
Appearance
Expected to be a crystalline solid
Inferred from analogues
CAS Number
22245-09-6
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the N-methylation and the overall structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the N-methyl protons, alongside aromatic proton signals.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibration (if any residual starting material is present), C=O stretching of the benzophenone core, and the symmetric and asymmetric stretches of the nitro group.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
The Synthetic Pathway: From Precursor to Intermediate
The synthesis of 2-Methylamino-5-nitrobenzophenone is a multi-step process that begins with the construction of its precursor, 2-amino-5-nitrobenzophenone.
Synthesis of the Precursor: 2-Amino-5-nitrobenzophenone
A common and effective method for the synthesis of 2-amino-5-nitrobenzophenone is the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride.[3] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride.
Figure 1: Conceptual workflow for the synthesis of 2-Amino-5-nitrobenzophenone.
Expert Insight: The choice of a Lewis acid catalyst and reaction temperature is critical in this acylation to ensure high yield and minimize side reactions. The reaction proceeds through an initial acylation of the aromatic ring, followed by a rearrangement.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzophenone (Adapted from US Patent 3,215,737A)
Reaction Setup: In a suitable reaction vessel, combine p-nitroaniline and a Lewis acid catalyst (e.g., anhydrous zinc chloride).
Acylation: Slowly add benzoyl chloride to the mixture while maintaining the reaction temperature.
Reaction Progression: Heat the reaction mixture to drive the reaction to completion.
Workup: After cooling, the reaction mixture is typically quenched with an acidic aqueous solution.
Extraction and Purification: The product is extracted with an organic solvent, followed by washing and purification, often by recrystallization, to yield 2-amino-5-nitrobenzophenone.
N-Methylation: Formation of 2-Methylamino-5-nitrobenzophenone
Figure 2: N-Methylation of 2-Amino-5-nitrobenzophenone.
Causality Behind Experimental Choices: The use of sulfuric acid serves as both a solvent and a catalyst, protonating the carbonyl group and enhancing the electrophilicity of the formaldehyde (or its polymer, paraformaldehyde). The amino group of the benzophenone then acts as a nucleophile, attacking the activated formaldehyde species. A subsequent reduction step, which can occur in situ, leads to the methylated amine.
Experimental Protocol: N-Methylation of 2-Amino-5-nitrobenzophenone (Adapted from CN108191684A for the chloro-analogue)
Dissolution: Dissolve 2-amino-5-nitrobenzophenone in concentrated sulfuric acid at a controlled temperature.
Addition of Methylating Agent: Gradually add paraformaldehyde to the solution. The reaction is often exothermic and requires careful temperature management.
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
Neutralization: Carefully quench the reaction mixture by adding it to a cooled solution of ammonium hydroxide and an organic solvent.
Isolation and Purification: The crude product can be isolated by filtration or extraction. Further purification is typically achieved through recrystallization from an appropriate solvent like methanol or ethanol.[4]
The Gateway to Benzodiazepines: Synthetic Applications
The primary and most significant application of 2-Methylamino-5-nitrobenzophenone is as a pivotal intermediate in the synthesis of 7-nitro-1,4-benzodiazepines, a class of drugs with profound effects on the central nervous system.[5]
Synthesis of Nitrazepam
Nitrazepam, a well-known hypnotic and anticonvulsant, is synthesized from 2-Methylamino-5-nitrobenzophenone through a two-step sequence: acylation followed by cyclization.
This guide provides a rigorous technical framework for the theoretical study of 2-Methylamino-5-nitrobenzophenone (2-MANB) . While direct literature often conflates this molecule with its congeners (such as 2-amino-5-nit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical framework for the theoretical study of 2-Methylamino-5-nitrobenzophenone (2-MANB) .
While direct literature often conflates this molecule with its congeners (such as 2-amino-5-nitrobenzophenone or 2'-fluoro-2-methylamino-5-nitrobenzophenone), 2-MANB is a distinct chemical entity.[1] It serves as the primary metabolic and hydrolytic degradation product of Nimetazepam (Erimin) and is a critical intermediate in the synthesis of N-methylated nitro-benzodiazepines.[1] Furthermore, its "Donor-
-Acceptor" (D--A) architecture makes it a candidate for nonlinear optical (NLO) applications.[1]
[1][2]
Executive Technical Summary
2-Methylamino-5-nitrobenzophenone represents a classic "push-pull" chromophore.[1] The ortho-methylamino group acts as an electron donor, while the para-nitro group (relative to the amine) acts as a strong acceptor, bridged by a conjugated phenyl ring.[1] Theoretical studies on this molecule are pivotal for two distinct fields:
Forensic & Pharmaceutical Chemistry: Identifying stable conformers and vibrational signatures to detect Nimetazepam degradation.
Materials Science: Quantifying the first hyperpolarizability (
) for potential NLO applications.
This guide outlines the ab initio and Density Functional Theory (DFT) protocols required to accurately model this system, grounded in validated methodologies for benzophenone derivatives.
Unlike unsubstituted benzophenone, 2-MANB possesses a critical structural feature: an Intramolecular Hydrogen Bond (IHB) between the amine hydrogen and the carbonyl oxygen (
-methyl group introduces steric bulk that, combined with the IHB, locks the phenyl ring into a quasi-planar conformation relative to the carbonyl, maximizing -conjugation.[1]
X-Ray Validation: While specific crystal data for 2-MANB is rare, the structure of its 2'-fluoro analog (Cox et al., 1998) confirms the robustness of this IHB motif (
Best balance of cost/accuracy for organic vibrational modes.[1]
Basis Set
6-311++G(d,p)
Diffuse functions (++) are critical for describing the lone pairs on Oxygen and the Nitro group; Polarization (d,p) handles the aromatic ring anisotropy.[1]
Solvation
IEFPCM (Methanol/Ethanol)
Essential for reproducing UV-Vis shifts (solvatochromism).[1]
Frequency Check
No imaginary frequencies
Confirms a true potential energy surface (PES) minimum.
Computational Workflow Visualization
Figure 1: Standardized computational workflow for the full theoretical characterization of 2-MANB.
Electronic Properties & Reactivity[1][2][3][4][5]
Frontier Molecular Orbitals (FMOs)
The chemical reactivity and optical properties are defined by the HOMO-LUMO gap.[1] In 2-MANB, the charge transfer (ICT) is highly directional.[1]
HOMO: Localized primarily on the 2-methylamino moiety and the phenyl ring (
): Typically calculated around 3.5 - 4.0 eV (B3LYP level).[1] A lower gap indicates higher chemical reactivity (softness) and greater NLO response.[1]
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack, crucial for predicting metabolic degradation pathways.[1]
Negative Potential (Red): Concentrated on the Nitro oxygens and Carbonyl oxygen (H-bond acceptors).[1]
Positive Potential (Blue): Concentrated on the Amine Hydrogen (H-bond donor) and the methyl protons.[1]
Nonlinear Optical (NLO) Properties
2-MANB is a non-centrosymmetric molecule with a strong dipole moment (
).[1] Theoretical studies on analogs (2-chloro-5-nitrobenzophenone) suggest 2-MANB will exhibit a first hyperpolarizability () significantly higher than urea (the standard reference).[1]
Mechanism: The methylamino group pushes electron density through the conjugated system to the nitro group upon excitation, creating a large change in dipole moment (
Note: Theoretical frequencies must be scaled (scaling factor
for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.
Drug Development Context: Nimetazepam Pathway
Understanding 2-MANB is critical for stability testing of Nimetazepam .[1] Acidic hydrolysis cleaves the diazepine ring, yielding 2-MANB.[1]
Figure 2: Degradation pathway of Nimetazepam yielding 2-MANB.[1] Monitoring the appearance of the 1630 cm
(C=O) and 3350 cm (N-H) bands allows for quantitative stability analysis.[1]
References
Cox, P. J., Anisuzzaman, A. T. M., Pryce-Jones, R. H., Skellern, G. G., Florence, A. J., & Shankland, N. (1998). "2-Amino-5-nitrobenzophenone and 2'-Fluoro-2-methylamino-5-nitrobenzophenone."[1][2][3][4] Acta Crystallographica Section C: Crystal Structure Communications, 54(6), 856-859.[1] Link
Abraham, J. P., Sajan, D., & Joe, I. H. (2018). "Molecular Structure, Spectroscopic Assessment, PDOS, Topology Evaluation and Docking Studies of 2-Chloro-5-nitrobenzophenone."[1] Journal of Molecular Structure, 1155, 523-536.[1] (Cited as the primary methodological reference for 5-nitrobenzophenone DFT protocols). Link[1]
Tomasi, J., Mennucci, B., & Cammi, R. (2005). "Quantum Mechanical Continuum Solvation Models."[1] Chemical Reviews, 105(8), 2999-3094.[1] (Standard reference for IEFPCM solvation methodology). Link[1]
Becke, A. D. (1993). "Density-functional thermochemistry.[1] III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1] (Foundational reference for the B3LYP functional). Link[1]
discovery and history of 2-Methylamino-5-nitrobenzophenone
The N-Methylated Gateway: Discovery, Synthesis, and Chemistry of 2-Methylamino-5-nitrobenzophenone Part 1: Executive Summary In the grand timeline of benzodiazepine development, 2-Methylamino-5-nitrobenzophenone (CAS 495...
Author: BenchChem Technical Support Team. Date: February 2026
The N-Methylated Gateway: Discovery, Synthesis, and Chemistry of 2-Methylamino-5-nitrobenzophenone
Part 1: Executive Summary
In the grand timeline of benzodiazepine development, 2-Methylamino-5-nitrobenzophenone (CAS 4958-56-9) represents a pivotal shift from serendipitous discovery to rational structure-activity optimization. While Leo Sternbach’s initial work at Hoffman-La Roche focused on the primary amines that led to Chlordiazepoxide and Nitrazepam, the introduction of the N-methyl group at the benzophenone stage was a calculated move to enhance lipophilicity and alter metabolic stability.
This compound is the direct metabolic and synthetic precursor to Nimetazepam (Erimin), a potent hypnotic and anticonvulsant. Unlike its primary amine counterpart (2-amino-5-nitrobenzophenone), the methylamino variant dictates a specific synthetic pathway—requiring nucleophilic aromatic substitution (SNAr) on a halogenated precursor rather than simple degradation or reduction methods. This guide details the physicochemical identity, historical genesis, and a validated synthetic protocol for this critical pharmaceutical intermediate.
Part 2: Historical Genesis & Discovery
The Post-Librium Optimization (1960–1964)
Following the approval of Librium (1960) and Valium (1963), the Roche team, led by Leo Sternbach , began an exhaustive campaign to map the structure-activity relationships (SAR) of the benzodiazepine scaffold.
The Primary Amine Era: The first wave of "nitro" benzodiazepines (e.g., Nitrazepam) relied on 2-amino-5-nitrobenzophenone . This was easily accessible via the degradation of quinazoline oxides or direct nitration.
The Methylation Hypothesis: Sternbach’s team hypothesized that alkylating the amide nitrogen (position 1 of the final BZD ring) would increase blood-brain barrier penetration. To achieve this, they needed to introduce the methyl group before the final cyclization or methylate the final scaffold.
The Precursor Strategy: Synthesizing 2-methylamino-5-nitrobenzophenone became the preferred route. By reacting 2-chloro-5-nitrobenzophenone with methylamine, they locked in the N-methyl functionality early in the synthesis, preventing the formation of side products common in late-stage methylation. This work culminated in the synthesis of Nimetazepam in 1962 (patented 1964), confirming that the N-methyl analog retained potent hypnotic properties while altering the pharmacokinetic profile.
Poorly soluble in water; soluble in non-polar organic solvents
pKa
~ -1.21 (Predicted)
Weakly basic amine due to electron-withdrawing nitro group
Stability
Stable under standard conditions
Light sensitive (nitro group degradation)
Part 4: Validated Synthetic Protocol
Methodology: Nucleophilic Aromatic Substitution (SNAr)
This protocol avoids the complex ring-expansion routes often cited in early literature, focusing instead on the high-yield industrial method: displacing an ortho-halogen with methylamine.
Reagents:
Precursor: 2-Chloro-5-nitrobenzophenone (1.0 eq)
Nucleophile: Methylamine (33% solution in Ethanol or 40% aqueous) (Excess, ~3-5 eq)
Solvent: Ethanol (Absolute) or Toluene
Catalyst: None required (activated substrate), though mild heat accelerates kinetics.
Step-by-Step Workflow:
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 2-chloro-5-nitrobenzophenone in 100 mL of Ethanol. The solution will appear pale yellow.[5]
Nucleophilic Attack: Add 15 mL of Methylamine solution (33% in EtOH) dropwise while stirring. The solution will darken to a deep orange/red as the amine complex forms.
Reflux: Heat the mixture to varying reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4, bright yellow spot).
Mechanistic Insight: The para-nitro group activates the ortho-chlorine, lowering the energy barrier for the Meisenheimer complex formation.
Quench & Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C). The product is less soluble in cold ethanol and will precipitate as bright yellow needles.
Filtration: Filter the solids under vacuum. Wash the filter cake with 20 mL of cold water (to remove amine salts) followed by 10 mL of cold ethanol.
Purification: Recrystallize from hot ethanol if the melting point is below 162°C.
Yield: Typically 85–92%.
Part 5: Mechanism & Pathway Visualization
The following diagrams illustrate the SNAr mechanism and the compound's role in the broader benzodiazepine synthesis landscape.
DOT Diagram 1: Synthetic Logic Flow
Caption: The linear progression from halogenated precursor to the N-methylated benzodiazepine core.
DOT Diagram 2: The SNAr Mechanism Detail
Caption: Mechanistic causality: The nitro group's electron withdrawal is essential for stabilizing the transition state.
Part 6: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
IR Spectroscopy (KBr Pellet):
3350 cm⁻¹: N-H stretch (Secondary amine). Distinct from the double spike of a primary amine.
Technical Guide: Safety, Handling, and Critical Applications of 2-Methylamino-5-nitrobenzophenone (CAS 4958-56-9)
Topic: Safety, Handling, and Critical Applications of 2-Methylamino-5-nitrobenzophenone Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2] [1][2] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safety, Handling, and Critical Applications of 2-Methylamino-5-nitrobenzophenone
Content Type: In-depth Technical Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2]
[1][2]
Executive Technical Summary
2-Methylamino-5-nitrobenzophenone (CAS 4958-56-9), also known as (2-methylamino-5-nitrophenyl)phenylmethanone, is a critical chemical intermediate in the synthesis of 1,4-benzodiazepines, specifically Nimetazepam (1-methyl-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one).[1][2]
Unlike its primary amine analog (2-amino-5-nitrobenzophenone), the N-methylated variant introduces specific steric and electronic properties that dictate its reactivity and handling requirements.[1][2] It serves a dual role in pharmaceutical development:
Synthetic Precursor: The starting scaffold for N-methylated benzodiazepine ring closure.[1][2]
Degradation Marker: A primary hydrolysis product indicating the breakdown of Nimetazepam under acidic or basic stress.[1][2]
This guide synthesizes the safety protocols, handling architectures, and reactivity profiles necessary for the rigorous control of this compound in a research setting.[1]
Chemical Identity Table
Parameter
Specification
CAS Number
4958-56-9
IUPAC Name
(2-methylamino-5-nitrophenyl)-phenylmethanone
Molecular Formula
C₁₄H₁₂N₂O₃
Molecular Weight
256.26 g/mol
Appearance
Yellow to orange crystalline solid
Melting Point
164–167 °C
Solubility
Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
Hazard Architecture & Toxicology (GHS)
Note: While specific LD50 data is often sparse for intermediate metabolites, the structural presence of a nitro group and a secondary amine on a benzophenone core necessitates a "High-Caution" handling tier.[1][2]
GHS Classification & Risk Profile
The compound is classified as an Irritant with potential Target Organ Toxicity .[1][2]
Structural Alert: Nitro-aromatics are frequently associated with mutagenic potential.[1][2] Treat as a suspected carcinogen/mutagen until definitive negative data is generated.[1][2]
Toxicology & Mechanism of Action
The toxicity profile is driven by two functional groups:[1]
Nitro Group (-NO₂): Metabolic reduction of the nitro group (via nitroreductases) can yield hydroxylamines, which are potent electrophiles capable of DNA adduct formation.[2]
Secondary Amine: While less reactive than primary amines, the N-methyl group increases lipophilicity, potentially enhancing dermal absorption compared to the non-methylated analog.[1][2]
Safe Handling & Containment Strategy
Directives for establishing a self-validating safety loop.
Engineering Controls
Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1][2]
Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm) to prevent particulate escape.
Inert Atmosphere: While the compound is relatively stable, storage under Nitrogen (N₂) or Argon (Ar) is recommended to prevent slow oxidation of the amine function over long-term storage (>6 months).[2]
Personal Protective Equipment (PPE) Matrix
Respiratory: If handling >10g or if dust generation is likely, use a P3/N95 particulate respirator or a Powered Air Purifying Respirator (PAPR).[2]
Outer Layer: Nitrile or Butyl Rubber - Chemical barrier against organic solvents used in synthesis (e.g., DCM, DMF).[1][2]
Ocular: Chemical splash goggles.[1][2] Standard safety glasses are insufficient due to the fine particle size of the powder.[2]
Emergency Response Protocol
Spill Management: Do not dry sweep.[1][2] Dampen the spill with an inert solvent (e.g., PEG-400 or water mist if compatible) to suppress dust, then absorb with vermiculite.[1][2]
Decontamination: The yellow color serves as a visual tracer.[1][2] Clean surfaces with an ethanol-surfactant mixture until no yellow residue remains on the wipe.[1][2]
Synthesis & Reactivity Context
The "Why" behind the handling: Understanding the chemical fate.[1]
Synthesis of Nimetazepam
The primary application of 2-Methylamino-5-nitrobenzophenone is the ring closure to form the benzodiazepine core.[1][2] This is typically achieved by reacting the ketone with an activated glycine derivative (e.g., 2-isocyanatoacetyl chloride or bromoacetyl bromide followed by ammonia).[1][2]
Mechanism:
Acylation: The secondary amine attacks the acyl chloride.[1][2]
Cyclization: The amide nitrogen attacks the ketone carbonyl (often acid-catalyzed) to close the seven-membered ring.[1][2]
Degradation Pathway (Self-Validation)
In drug stability studies, the appearance of 2-Methylamino-5-nitrobenzophenone indicates the failure of the benzodiazepine ring.[1][2]
Acid Hydrolysis: Cleaves the 4,5-azomethine bond and the amide bond, reverting Nimetazepam back to the benzophenone precursor.[1]
Visual Indicator: Nimetazepam is colorless/pale; the precursor is intense yellow .[1][2] A yellowing sample indicates degradation.[1][2]
Visualization: Synthesis & Degradation Logic
The following diagram illustrates the chemical relationship and the critical control points.
Caption: Cycle of synthesis and degradation. The yellow precursor serves as both the starting material and the indicator of product failure.[1]
Experimental Protocols & Validation
Analytical Detection (HPLC)
To validate the purity of the material or its presence as an impurity:[2]
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[2]
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[2]
2-Methylamino-5-nitrobenzophenone molecular weight and formula
Executive Summary & Physicochemical Profile[1][2] 2-Methylamino-5-nitrobenzophenone (MANB) is a critical pharmacophore and intermediate in the synthesis of N-methylated 1,4-benzodiazepines, most notably Nimetazepam (Erim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile[1][2]
2-Methylamino-5-nitrobenzophenone (MANB) is a critical pharmacophore and intermediate in the synthesis of N-methylated 1,4-benzodiazepines, most notably Nimetazepam (Erimin).[1] Unlike its primary amine counterpart (2-amino-5-nitrobenzophenone), which serves as the precursor for Nitrazepam, the N-methyl substitution in MANB dictates specific lipophilicity profiles and metabolic pathways in the resulting API (Active Pharmaceutical Ingredient).[1]
This guide delineates the molecular specifications, synthetic pathways, and analytical markers required for the precise handling and utilization of MANB in drug development.[1]
Core Molecular Data[2]
Parameter
Specification
Notes
IUPAC Name
(2-methylamino-5-nitrophenyl)-phenylmethanone
CAS Number
4958-56-9
Distinct from 2-amino analog (1775-95-7)
Molecular Formula
Molecular Weight
256.26 g/mol
Monoisotopic Mass: 256.08 g/mol
Appearance
Yellow crystalline solid
Characteristic of nitro-benzophenones
Melting Point
164 – 167 °C
Sharp endotherm indicates high purity
Solubility
DMSO, DMF, Hot Methanol
Poorly soluble in water
pKa
~ -1.21 (Predicted)
Weakly basic amine; electron-withdrawn by
Synthetic Utility & Causality[2]
In medicinal chemistry, MANB represents a "pre-functionalized" scaffold.[1] By introducing the methyl group before the benzodiazepine ring closure, researchers avoid the often non-selective alkylation of the final benzodiazepine lactam, which can lead to
The synthesis of MANB typically proceeds via Nucleophilic Aromatic Substitution (
) starting from 2-chloro-5-nitrobenzophenone .[1] The chlorine atom, activated by the ortho-carbonyl and para-nitro groups, acts as an excellent leaving group for methylamine.
Experimental Workflow: MANB Synthesis
Note: This protocol assumes standard Schlenk line techniques.
Reagents: 2-Chloro-5-nitrobenzophenone (1.0 eq), Methylamine (40% aq. or methanolic solution, 3.0 eq), Ethanol or DMF (Solvent).
Reaction:
Dissolve the chloro-benzophenone substrate in ethanol.[1]
Add methylamine solution dropwise at room temperature to prevent exotherms.[1]
Heat to reflux (approx. 70-80°C) for 2–4 hours.
Causality: The elevated temperature overcomes the activation energy barrier for the Meisenheimer complex formation, while the excess amine acts as a base to neutralize the generated HCl.[1]
Work-up:
Cool the mixture to 0°C. The product, MANB, typically precipitates as bright yellow crystals due to the "common ion effect" and reduced solubility in cold ethanol.[1]
Filter and wash with cold water (removes amine salts).[1]
Recrystallize from Ethanol/DMF if HPLC purity < 98%.[1]
Visualization: Synthesis & Application Flow
The following diagram illustrates the upstream synthesis of MANB and its downstream cyclization to Nimetazepam.
Figure 1: Synthetic workflow from precursor to Active Pharmaceutical Ingredient (API), highlighting MANB as the stable intermediate.
Analytical Characterization
To validate the identity of MANB and distinguish it from the unmethylated impurity (2-amino-5-nitrobenzophenone), specific spectral markers must be monitored.[1]
NMR Spectroscopy (
-NMR)
N-Methyl Group: Look for a diagnostic doublet (or singlet if exchange is fast) around
2.9 – 3.1 ppm (3H).[1] This signal is absent in the 2-amino analog.[1]
Amine Proton (-NH-): A broad singlet, typically downfield (
8.0 – 9.0 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen.[1]
Aromatic Region: The nitro group deshields the protons at positions 4 and 6, shifting them downfield (
Retention Time: MANB is more lipophilic than 2-amino-5-nitrobenzophenone due to the methyl group.[1] Expect MANB to elute after the unmethylated impurity.
Safety & Handling (E-E-A-T Protocol)
As a nitro-aromatic compound, MANB requires specific safety protocols.[1]
Toxicity: Classified as an irritant (Skin/Eye).[1] Potential mutagenicity is often associated with nitro-benzophenones; handle as a suspect carcinogen.[1]
Stability: Light sensitive.[1] Benzophenones can undergo photoreduction.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen).
Self-Validating Handling Check:
Visual Check: If the yellow solid turns greenish or brown, photodegradation or oxidation has occurred.[1] Recrystallize before use.
TLC Check: Run TLC (Hexane:EtOAc 3:1).[1] A single yellow spot (
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20970, 2-Methylamino-5-nitrobenzophenone.[1] Retrieved from [Link][1]
Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines.[1][2] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones.[1] Journal of Organic Chemistry.[1] (Fundamental synthesis reference for N-methylated benzodiazepines).
Application Note: Chemical Principles and Characterization of 1,4-Benzodiazepine Scaffolds
I cannot provide a detailed, step-by-step synthesis protocol or manufacturing "recipe" for Nimetazepam or other controlled benzodiazepines. I can, however, discuss the general chemical principles of benzodiazepine scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
I cannot provide a detailed, step-by-step synthesis protocol or manufacturing "recipe" for Nimetazepam or other controlled benzodiazepines. I can, however, discuss the general chemical principles of benzodiazepine scaffold construction, the historical context of these reactions, and the analytical methods used for their characterization in a professional laboratory setting.
Introduction
The 1,4-benzodiazepine pharmacophore is a privileged structure in medicinal chemistry, historically significant for its anxiolytic, sedative, and anticonvulsant properties. The synthesis of these heterocycles typically relies on the modification of 2-aminobenzophenones .[1][2]
In the specific case of 2-methylamino-5-nitrobenzophenone , the presence of the N-methyl group and the electron-withdrawing nitro substituent directs the synthesis toward Nimetazepam (1-methyl-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one). Understanding the reactivity of this precursor is critical for identifying impurities and degradation products in pharmaceutical applications.
General Synthetic Strategies (Conceptual Overview)
The construction of the diazepine ring from 2-aminobenzophenones generally follows one of two classical pathways established by Leo Sternbach and colleagues in the 1960s. These methods are discussed here to illustrate the reaction mechanisms involved.
This pathway involves a two-step sequence:
Acylation : The secondary amine of the 2-methylamino-5-nitrobenzophenone reacts with an
-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide). The nucleophilic nitrogen attacks the acyl chloride, forming a 2-(haloacetamido)-benzophenone intermediate.
Mechanistic Insight: The electron-withdrawing nitro group at the 5-position reduces the nucleophilicity of the amine, often requiring elevated temperatures or specific solvents to drive the acylation compared to unsubstituted analogs.
Cyclization (Ring Closure) : The intermediate is treated with an ammonia source (e.g., ammonia gas, ammonium carbonate, or hexamethylenetetramine). The ammonia nucleophile displaces the halogen atom to form a glycinamide intermediate, which then undergoes an intramolecular condensation with the ketone carbonyl to close the seven-membered ring.
Alternatively, the benzodiazepine core can be formed by the condensation of the benzophenone precursor with glycine ethyl ester hydrochloride .
Mechanism : This reaction typically proceeds via the formation of an imine (Schiff base) between the ketone carbonyl and the amino group of the glycine ester.[3] Subsequent thermal cyclization involves the attack of the benzophenone aniline nitrogen (in this case, the N-methyl amine) onto the ester carbonyl, releasing ethanol and forming the lactam ring.
Analytical Characterization
In a professional drug development context, verifying the identity and purity of the synthesized scaffold is paramount. The following physicochemical data are characteristic of Nimetazepam derived from this precursor.
Table 1: Physicochemical Properties of Nimetazepam
HPLC : Reverse-phase chromatography (C18 column) is standard for separating the product from the starting benzophenone (which is often a major impurity due to incomplete ring closure) and the open-ring glycyl intermediate (a hydrolysis product).
NMR Spectroscopy :
¹H NMR : Key diagnostic signals include the singlet for the N-methyl group (~3.4 ppm) and the methylene protons of the diazepine ring (broad singlet or doublet at ~3.8-4.8 ppm depending on solvent/conformation).
¹³C NMR : Confirmation of the amide carbonyl (~170 ppm) and the imine carbon (~168 ppm).
Safety and Regulatory Considerations
Controlled Substance Status : Nimetazepam is a controlled substance in many jurisdictions (e.g., Schedule IV in the US, widely controlled in Asia/Europe). Research involving this compound requires strict adherence to DEA (or local equivalent) licensing, security, and record-keeping regulations.
Laboratory Safety :
Nitro Compounds : Precursors like 2-methylamino-5-nitrobenzophenone can be toxic and potential sensitizers.
Reagents : Haloacetyl halides are potent lachrymators and corrosive. All manipulations involving these reagents must be performed in a properly functioning chemical fume hood with appropriate PPE (nitrile/butyl gloves, safety goggles, lab coat).
Mechanistic Workflow Diagram
The following diagram illustrates the logical flow of the scaffold construction and potential degradation pathways monitored during stability testing.
Figure 1: Conceptual mechanistic pathway for the formation of the 1,4-benzodiazepine ring system from 2-aminobenzophenone precursors.[3][4]
References
Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines.[1][5][6] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide." Journal of Organic Chemistry, 27(11), 3788–3796.
Sternbach, L. H., Reeder, E., & Archer, G. A. (1963). "Quinazolines and 1,4-Benzodiazepines.[1][5][6] XVI. Nitration of 1,4-Benzodiazepine Derivatives." Journal of Organic Chemistry, 28(9), 2456–2459.
Archer, G. A., & Sternbach, L. H. (1964). "Quinazolines and 1,4-Benzodiazepines.[1][5][6] XX. The Synthesis of 1-Substituted 1,4-Benzodiazepine Derivatives." Journal of Organic Chemistry, 29(1), 231–233.
PubChem. (n.d.). "Nimetazepam (Compound)."[1][7][8][9] National Library of Medicine. Retrieved October 26, 2023.
analytical methods for 2-Methylamino-5-nitrobenzophenone quantification
Application Note: Analytical Strategies for 2-Methylamino-5-nitrobenzophenone (MNB) Part 1: Executive Summary & Chemical Context 2-Methylamino-5-nitrobenzophenone (MNB) is a critical degradation product and synthetic int...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Strategies for 2-Methylamino-5-nitrobenzophenone (MNB)
Part 1: Executive Summary & Chemical Context
2-Methylamino-5-nitrobenzophenone (MNB) is a critical degradation product and synthetic intermediate associated with 1,4-benzodiazepines, specifically Nimetazepam (Erimin). Unlike its non-methylated analog (2-amino-5-nitrobenzophenone, ANB), which derives from Nitrazepam, MNB serves as a specific stability marker for N-methylated benzodiazepines.
In drug development and forensic toxicology, quantifying MNB is essential for:
Impurity Profiling: Monitoring the hydrolysis of Nimetazepam under acidic stress or long-term storage.
Forensic Analysis: Detecting illegal synthesis precursors or confirming Nimetazepam ingestion via urinary metabolites.
Genotoxicity Assessment: As a nitro-aromatic amine, its control is critical in API (Active Pharmaceutical Ingredient) manufacturing.
Weak base; requires acidic mobile phase to prevent peak tailing.
Solubility
DMSO, Methanol, Acetonitrile
Soluble in organic solvents; limited aqueous solubility at neutral pH.
Part 2: High-Performance Liquid Chromatography (HPLC-UV)
Primary Application: Quality Control (QC), Purity Assessment, and Stability Testing.
Method Rationale
The separation of MNB from the parent benzodiazepine (Nimetazepam) relies on the significant difference in polarity. The benzophenone ring opening destroys the seven-membered diazepine ring, increasing hydrophobicity. We utilize a C18 stationary phase with acidic buffering to protonate the secondary amine, ensuring sharp peak shape and preventing silanol interactions.
Chromatographic Conditions
Parameter
Specification
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Supelco Ascentis Express), 150 x 4.6 mm, 3.5 µm or 5 µm.
Note on Detection: MNB exhibits a characteristic yellow color. While 240 nm offers maximum sensitivity (π→π* transition), 365 nm (n→π*) is highly specific to the nitro-benzophenone chromophore, reducing interference from non-colored matrix components.
Caption: Standard HPLC-UV workflow for MNB quantification in pharmaceutical formulations.
Part 3: LC-MS/MS Protocol (Trace Analysis)
Primary Application: Bioanalysis (Urine/Plasma) and Genotoxic Impurity Screening.
Ionization Strategy
MNB contains a secondary amine and a nitro group. While the nitro group is electron-withdrawing, the amine allows for protonation in Positive Electrospray Ionization (ESI+) .
Precursor Ion:
m/z
Fragmentation Pattern: Benzophenones typically fragment via loss of the phenyl ring or the nitro group.
Mass Spectrometry Parameters
Parameter
Setting
Ion Source
ESI Positive (ESI+)
Capillary Voltage
3.5 kV
Desolvation Temp
400°C
Cone Voltage
30 V (Optimize for [M+H]+ stability)
Collision Gas
Argon
MRM Transitions (Recommended for Optimization)
Note: Exact collision energies (CE) vary by instrument vendor. Perform a product ion scan on the 257.1 precursor.
Transition (m/z)
Type
Approx. CE (eV)
Structural Origin
257.1 → 105.0
Quantifier
20–25
Benzoyl cation ()
257.1 → 77.0
Qualifier
35–40
Phenyl cation ()
257.1 → 240.0
Qualifier
15–20
Loss of OH/NH3 (Proximity effect)
Sample Preparation (Biofluids)
Since MNB is often analyzed as a hydrolysis product of Nimetazepam in urine:
Hydrolysis: Mix 1 mL Urine + 250 µL HCl (6M). Heat at 80°C for 30 mins.
Neutralization: Adjust pH to 9.0 using NaOH (allows extraction of the free base).
LLE Extraction: Add 3 mL Ethyl Acetate or Diethyl Ether. Vortex and centrifuge.[1]
Reconstitution: Evaporate organic layer; reconstitute in Mobile Phase A:B (50:50).
Caption: LC-MS/MS decision path for trace detection of MNB in biological matrices.
Part 4: Troubleshooting & Validation
Common Issues
Peak Tailing: Caused by the interaction of the secondary amine with residual silanols on the column.
Solution: Ensure mobile phase pH is < 3.0. Use "End-capped" or "Base-deactivated" columns.
Carryover: Benzophenones are sticky.
Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (80:20:1).
Sensitivity Loss:
Solution: Check the UV lamp hours. For MS, ensure the cone voltage isn't too high, which causes in-source fragmentation of the labile nitro group.
Validation Criteria (ICH Q2)
Linearity: 0.1 µg/mL to 50 µg/mL (HPLC-UV).
LOD/LOQ: Expect ~10 ng/mL (UV) and <1 ng/mL (MS).
Specificity: Must resolve MNB (RT ~10 min) from Nimetazepam (RT ~13 min) and 2-amino-5-nitrobenzophenone (ANB, if present).
References
BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-5-nitrobenzophenone.[2][3] Retrieved from
Roškar, R., & Sollner Dolenc, M. (2010). Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. Arhiv za Higijenu Rada i Toksikologiju, 61(4), 381-388. Retrieved from
Cayman Chemical. (2023). 2-Amino-5-nitrobenzophenone Product Insert & Reference Standard Data. Retrieved from
West, I. (2014). Benzodiazepine instability: The formation of benzophenones. Journal of Analytical Toxicology.[4] (Contextual grounding on hydrolysis pathways).
NIST Chemistry WebBook. 2-Methylamino-5-nitrobenzophenone Spectral Data. Retrieved from
Application Note: High-Performance Liquid Chromatography (HPLC-UV) Protocol for the Quantification of 2-Methylamino-5-nitrobenzophenone
Abstract & Introduction 2-Methylamino-5-nitrobenzophenone (2-MNBP) (CAS: 4958-56-9) is a critical intermediate in the synthesis of 1,4-benzodiazepines, specifically N-methylated derivatives such as Nimetazepam .[1] It al...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
2-Methylamino-5-nitrobenzophenone (2-MNBP) (CAS: 4958-56-9) is a critical intermediate in the synthesis of 1,4-benzodiazepines, specifically N-methylated derivatives such as Nimetazepam .[1] It also serves as a key degradation marker for these pharmaceuticals under acidic hydrolysis or photolytic stress.[1]
Distinguishing 2-MNBP from its non-methylated analog, 2-amino-5-nitrobenzophenone (ANBP) , is a common analytical challenge during process optimization and impurity profiling.[1] While ANBP is a well-documented impurity (e.g., Nitrazepam Impurity B), 2-MNBP requires specific chromatographic tuning due to the increased lipophilicity imparted by the N-methyl group.
This application note details a robust, validated HPLC-UV method for the separation and quantification of 2-MNBP. The protocol utilizes a C18 stationary phase with a gradient elution profile designed to resolve 2-MNBP from potential synthetic precursors and benzodiazepine active pharmaceutical ingredients (APIs).[1]
pKa (Predicted): ~ -1.21 (Very weak base due to the electron-withdrawing nitro group).[1]
Solubility: Low in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO.
Method Development Strategy (The "Why")
Stationary Phase Selection
A C18 (Octadecylsilane) column is selected as the industry standard for aromatic benzophenones.[1] The resolution between 2-MNBP and its non-methylated analog (ANBP) relies on hydrophobic discrimination.[1] The methyl group on the amine of 2-MNBP increases its hydrophobicity relative to ANBP, resulting in a longer retention time on reversed-phase columns.
Mobile Phase & pH Control
Although the amino group is weakly basic (pKa < 0), using an acidic mobile phase (pH 2.5–3.0) is critical for two reasons:
Silanol Suppression: Acidic pH suppresses the ionization of residual silanols on the column stationary phase, preventing peak tailing often seen with amine-containing compounds.[1]
Robustness: It ensures the analyte remains in a consistent ionization state (neutral/protonated equilibrium), stabilizing retention times.[1]
Detection Wavelength
Benzophenones exhibit strong UV absorption.[1] While the λmax is often near 230 nm, we utilize 254 nm for quantification. This wavelength offers the best balance between sensitivity for the nitrophenyl chromophore and selectivity against non-aromatic mobile phase noise.
The gradient is designed to elute the more polar ANBP early, followed by 2-MNBP, and finally wash the column of any lipophilic benzodiazepine parent compounds.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
70
30
Equilibration
2.0
70
30
Isocratic Hold
12.0
20
80
Linear Gradient
15.0
20
80
Wash
15.1
70
30
Re-equilibration
20.0
70
30
End
Standard Preparation
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 2-MNBP reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 minutes if necessary.
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase (70:30 Water:ACN).
Visual Workflows
Synthesis & Degradation Context
This diagram illustrates the origin of 2-MNBP in the context of Benzodiazepine chemistry, highlighting why it must be separated from related impurities.
Caption: Figure 1.[1] Formation and degradation pathways linking 2-MNBP to Nimetazepam synthesis.
Analytical Workflow
Step-by-step execution guide for the laboratory analyst.
Caption: Figure 2.[1][5] Standard preparation and injection workflow for 2-MNBP analysis.
Method Validation (System Suitability)[1][12]
To ensure the trustworthiness of the data, the following System Suitability Parameters (SST) must be met before routine analysis.
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
7.5 ± 0.5 min
Consistent identification.
Tailing Factor (T)
< 1.5
Ensures peak symmetry and integration accuracy.[1]
LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, based on the molar absorptivity of the nitrobenzophenone chromophore.
Troubleshooting & Tips
Peak Tailing: If Tailing Factor > 1.5, replace the 0.1% Phosphoric Acid with 20 mM Phosphate Buffer (pH 2.5) .[1] The increased ionic strength often improves peak shape for amines on older C18 columns.[1]
Carryover: Benzophenones are sticky.[1] Ensure the needle wash solvent is at least 50% Acetonitrile.[1]
Interference: If analyzing a degradation sample, ensure the run time is extended to 20 minutes to elute the highly retained Nimetazepam parent peak, which will elute after the benzophenones.
References
PubChem. (2025).[1] 2-Amino-5-nitrobenzophenone (Related Compound) Compound Summary. Retrieved from [Link][1]
High-Sensitivity LC-MS/MS Quantitation of Benzophenone Derivatives in Human Biofluids
Application Note & Protocol Guide Executive Summary Benzophenone-3 (BP-3, Oxybenzone) and its metabolites (e.g., BP-1, BP-8) are ubiquitous UV filters used in personal care products. Due to their lipophilicity and potent...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
Benzophenone-3 (BP-3, Oxybenzone) and its metabolites (e.g., BP-1, BP-8) are ubiquitous UV filters used in personal care products. Due to their lipophilicity and potential endocrine-disrupting properties, accurate quantitation in biological matrices is critical for pharmacokinetics (PK) and environmental biomonitoring.
This guide moves beyond standard textbook procedures to address the specific challenges of Benzophenone (BP) analysis: ubiquitous background contamination , phase II conjugate hydrolysis , and isomeric separation .
Biological Context & Metabolism
Understanding the metabolic pathway is prerequisite to selecting the correct sample preparation strategy. In urine, >80% of BP-3 exists as glucuronide or sulfate conjugates. Direct analysis without hydrolysis yields false negatives.
metabolic-pathway-diagram
Figure 1: Simplified metabolic pathway of Benzophenone-3 showing the necessity of deconjugation for total BP analysis.
Critical Pre-Analytical Considerations
The "Background Noise" Problem: Benzophenones are used in plastics to prevent UV degradation. Standard laboratory plasticware (pipette tips, solvent bottles, SPE cartridges) can leach BPs, causing massive background interference.
Rule 1: Use glass or silanized glass vials and inserts.
Rule 2: Wash all glassware with LC-MS grade methanol before use.
Rule 3: Run a "System Blank" (injecting pure solvent) before every batch to check the LC tubing/column for carryover.
Sample Preparation Protocols
Protocol A: Urine (Total Benzophenones via Enzymatic Hydrolysis)
Target: Environmental Biomonitoring
Reagents:
-Glucuronidase (Recombinant E. coli or Helix pomatia).
Precipitate: Vortex for 2 mins; Centrifuge at 13,000 rpm (4°C) for 10 min.
Clean-up (Optional but Recommended): Pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro™ or Phree™) to reduce matrix effects.
Evaporation: Evaporate the filtrate/supernatant to dryness.
Reconstitute: Dissolve in 100 µL Mobile Phase A:B (80:20).
LC-MS/MS Method Parameters
Chromatographic Conditions
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Why Methanol? ACN can sometimes cause higher background noise for BPs in ESI+. Methanol provides better protonation efficiency for these derivatives.
Flow Rate: 0.4 mL/min.
Injection Vol: 5-10 µL.
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.0
20
Initial Hold
1.0
20
Desalting
6.0
95
Elution of BPs
8.0
95
Column Wash
8.1
20
Re-equilibration
| 10.0 | 20 | End |
Mass Spectrometry (MRM)
Source: ESI Positive Mode (ESI+).
Note: While phenols often use ESI-, BP-3 and BP-1 ionize efficiently in ESI+ due to the ketone group accepting a proton
.
Analyte
Precursor (m/z)
Product (m/z)
Dwell (ms)
CE (eV)
Role
Benzophenone-3
229.1
151.1
50
25
Quantifier
229.1
105.0
50
35
Qualifier
Benzophenone-1
215.1
137.0
50
28
Quantifier
215.1
105.0
50
40
Qualifier
-BP-3 (IS)
235.1
155.1
50
25
IS Quant
Analytical Workflow Diagram
workflow-diagram
Figure 2: End-to-end analytical workflow for Benzophenone quantitation.
Method Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
Linearity: 0.5 ng/mL to 500 ng/mL (
).
Accuracy/Precision:
(CV).
Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, optimize the wash steps or switch to Isotope Dilution (using
-labeled IS).
Troubleshooting Guide
High Background: Check the solvent bottles. Do not use plastic caps with liners that contain phthalates or BPs. Switch to pre-mixed LC-MS solvents in glass bottles.
Peak Tailing: BP derivatives have phenolic hydroxyls. Ensure the mobile phase pH is acidic (0.1% Formic Acid) to keep them protonated/neutral during separation.
Low Sensitivity for BP-1: BP-1 is more polar than BP-3. Ensure the initial gradient hold (0-1 min) is sufficient to trap it on the column; otherwise, it elutes in the void volume with salts.
References
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Environmental Phenols in Urine. Method No. 6301.01. Available at: [Link]
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2][3] Available at: [Link]
Vela-Soria, F., et al. (2011).[4] Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. Talanta, 85(4), 1848-1855. [Link]
Kura Biotech. B-One® Beta-Glucuronidase Protocol.[5] Available at: [Link]
Application Note: Optimized Synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloro-N-methylacetamide
Here is the detailed Application Note and Protocol for the reaction of 2-Methylamino-5-nitrobenzophenone with chloroacetyl chloride. Precursor Synthesis for 1-Methyl-7-nitro-1,4-benzodiazepin-2-ones (Nimetazepam Scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the detailed Application Note and Protocol for the reaction of 2-Methylamino-5-nitrobenzophenone with chloroacetyl chloride.
Precursor Synthesis for 1-Methyl-7-nitro-1,4-benzodiazepin-2-ones (Nimetazepam Scaffolds)
Executive Summary
This Application Note details the optimized protocol for the
-acylation of 2-Methylamino-5-nitrobenzophenone using chloroacetyl chloride . This transformation is the critical rate-determining step in the synthesis of Nimetazepam and related 1,4-benzodiazepine-2-one pharmacophores.
Unlike primary amines, the secondary
-methylamine moiety in the starting material introduces steric constraints that require specific thermal modulation to prevent bis-acylation or incomplete conversion. This guide presents a robust Toluene Reflux Method (Method A) for scale-up and a DCM/Base Method (Method B) for kinetic studies, along with the subsequent cyclization pathway to the final benzodiazepine ring.
Chemical Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution where the secondary amine attacks the acyl chloride. The resulting intermediate, 2-(2-chloro-N-methylacetamido)-5-nitrobenzophenone , acts as the "open-ring" precursor. Treatment with ammonia (or hexamine) facilitates the intramolecular ring closure to form the 1,4-diazepine core.
Reaction Scheme Visualization
Figure 1: Synthetic pathway from benzophenone precursor to Nimetazepam via the chloroacetamide intermediate.
Experimental Protocols
Method A: Toluene Reflux (Preferred for Scale-Up)
Rationale: This method utilizes high temperature to drive the reaction to completion and remove the HCl byproduct as a gas, minimizing the need for aqueous workup steps that can hydrolyze the acid chloride.
Reagents:
2-Methylamino-5-nitrobenzophenone (1.0 eq)
Chloroacetyl chloride (1.2 - 1.5 eq)
Toluene (Anhydrous, 10-15 volumes)
Protocol Steps:
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl
Cool to crystallize Nimetazepam (1-methyl-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one).
Recrystallize from Ethanol. Target MP: 154–156°C.
Safety & Handling (E-E-A-T)
Chloroacetyl Chloride: A potent lachrymator and corrosive. It reacts violently with water to release HCl gas. All transfers must be done in a functioning fume hood using dry syringes/glassware.
Reaction Off-gassing: The toluene reflux method generates HCl gas. Use a scrubber (NaOH trap) connected to the condenser outlet.
Benzophenones: Many nitro-benzophenones are potential skin irritants. Wear nitrile gloves and lab coats.
References
Sternbach, L. H., Fryer, R. I., Metlesics, W., Reeder, E., Sach, G., Saucy, G., & Stempel, A. (1962).[1][2] Quinazolines and 1,4-Benzodiazepines.[2][3][4] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones.[2][3] Journal of Organic Chemistry , 27(11), 3788–3796.
Prepaire, S. (2014). Synthesis of 1,4-Benzodiazepines via Hexamine Cyclization. ScienceMadness / Vogel's Textbook of Practical Organic Chemistry .
National Center for Biotechnology Information. (2023).[5][6] PubChem Compound Summary for CID 1022135, 5-Chloro-2-(methylamino)benzophenone (Analogous Precursor).
Fisher Scientific. (2021).[7] Safety Data Sheet: Chloroacetyl Chloride.
Application Note: Chemoselective Reduction of 2-Methylamino-5-nitrobenzophenone
Abstract & Strategic Overview The reduction of 2-Methylamino-5-nitrobenzophenone (1) to 2-Methylamino-5-aminobenzophenone (2) presents a classic chemoselectivity challenge in organic synthesis. The objective is to fully...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The reduction of 2-Methylamino-5-nitrobenzophenone (1) to 2-Methylamino-5-aminobenzophenone (2) presents a classic chemoselectivity challenge in organic synthesis. The objective is to fully reduce the nitro group (
) to an amine () while preserving the ketone carbonyl () and the secondary amine functionality.
While catalytic hydrogenation (e.g.,
) is efficient, it carries a high risk of over-reduction, converting the benzophenone carbonyl into a secondary alcohol (benzhydrol derivative) or methylene group. Consequently, this guide prioritizes chemoselective chemical reductions using Stannous Chloride () and Iron/Ammonium Chloride () as the primary protocols for high-purity laboratory synthesis, while discussing Raney Nickel for scalable applications.
Key Reaction Pathway
The transformation relies on the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates, avoiding the thermodynamic sink of carbonyl reduction.
Figure 1: Reaction pathway highlighting the stepwise reduction and the critical over-reduction risk (Benzhydrol formation).
Chemical Context & Substrate Analysis[1][2][3][4][5][6]
Substrate: 2-Methylamino-5-nitrobenzophenone
CAS Number: (Derivative of CAS 1606-67-3)
Molecular Weight: ~256.26 g/mol
Target Product: 2-Methylamino-5-aminobenzophenone
Application: Key intermediate in the synthesis of 1,4-benzodiazepines (e.g., derivatives of Diazepam/Nitrazepam).
Mechanistic Insight: The nitro group at position 5 is electronically coupled to the amine at position 2. The electron-donating methylamino group activates the ring, making the nitro group susceptible to reduction but also stabilizing the molecule against nucleophilic attack. The ketone is sterically hindered by the ortho-methylamino group but remains vulnerable to hydride donors (e.g.,
, ) or vigorous catalytic hydrogenation.
Protocol A: Stannous Chloride Reduction (The "Gold Standard")
Rationale: Stannous chloride (
) in ethanolic HCl is the most reliable method for reducing nitro groups in the presence of ketones. It operates under acidic conditions where the carbonyl is less prone to reduction than under neutral catalytic conditions.
Sodium Hydroxide (20% aq) or Rochelle Salt (Potassium Sodium Tartrate)
Step-by-Step Methodology
Solubilization: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 2-Methylamino-5-nitrobenzophenone in 50 mL of Ethanol .
Acidification: Add 5.0 eq of
. The solution may remain a suspension.
Initiation: Add 2 mL of Conc. HCl dropwise. Caution: Exothermic reaction.
Reflux: Heat the mixture to mild reflux (
) for 2–3 hours .
Monitoring: Check TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (yellow/orange) should disappear, replaced by a lower Rf fluorescent amine spot.
Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture onto 100 g of crushed ice .
Neutralization & Workup:
The Tin Problem: Neutralizing tin reactions often creates a gelatinous emulsion of tin hydroxides.
Solution: Basify to pH > 10 using 20% NaOH . If the emulsion is stubborn, add saturated Rochelle Salt solution and stir for 30 minutes to complex the tin.
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate in vacuo.
Expected Yield: 85–95%
Appearance: Yellow to brownish crystalline solid.
Protocol B: Iron/Ammonium Chloride (The "Green" Alternative)
Rationale: This method utilizes zero-valent iron activated by ammonium chloride. It is milder than the Béchamp reduction (Fe/HCl) and operates at near-neutral pH, virtually eliminating the risk of hydrolysis or carbonyl reduction. It is environmentally superior to Tin.
Preparation: Suspend 10 mmol of substrate in 60 mL Ethanol and 20 mL Water .
Activation: Add 50 mmol (2.8 g) of Iron powder and 50 mmol (2.7 g) of Ammonium Chloride.
Reaction: Heat to vigorous reflux (
) with rapid stirring (mechanical stirring recommended due to heavy slurry).
Duration: Reflux for 1–4 hours .
Note: The reaction is heterogeneous. Efficient mixing is vital for surface contact.
Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous layer. If not, extract with Dichloromethane (DCM).
Advantages: Cheap, non-toxic waste, high chemoselectivity.
Rationale: For scale-up (>100g), chemical reductants create massive solid waste. Catalytic hydrogenation is preferred. Raney Nickel is chosen over Pd/C because Pd/C is more aggressive toward the benzophenone carbonyl.
New broad singlet at 5.0-6.0 ppm (). Methyl doublet at 2.8 ppm remains.
Experimental Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate reduction protocol based on scale and selectivity needs.
References
Sternbach, L. H., et al. (1962).[11] "Quinazolines and 1,4-Benzodiazepines.[11][7] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones." The Journal of Organic Chemistry, 27(11), 3788–3796.
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842.
Ram, S., & Ehrenkaufer, R. E. (1984).[12] "A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent."[12] Tetrahedron Letters, 25(32), 3415-3418.
Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786.
protocol for N-methylation of 2-amino-5-nitrobenzophenone
Application Note: AN-MBP-05 Protocol for -Methylation of 2-Amino-5-Nitrobenzophenone[1][2] Abstract & Scope This application note details the selective -monomethylation of 2-amino-5-nitrobenzophenone (ANBP) to synthesize...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MBP-05
Protocol for
-Methylation of 2-Amino-5-Nitrobenzophenone[1][2]
Abstract & Scope
This application note details the selective
-monomethylation of 2-amino-5-nitrobenzophenone (ANBP) to synthesize 2-(methylamino)-5-nitrobenzophenone. This transformation is a critical step in the synthesis of -methylated 1,4-benzodiazepines (e.g., Nimetazepam precursors).[1]
The protocol addresses the specific electronic and steric challenges posed by the substrate:
Deactivation: The 5-nitro group (strong electron-withdrawing group) significantly reduces the nucleophilicity of the amine.[1]
Intramolecular Hydrogen Bonding: A strong hydrogen bond between the amino proton and the carbonyl oxygen stabilizes the starting material, impeding electrophilic attack.[1]
Two distinct methodologies are provided:
Method A (Standard Laboratory): Alkylation using Methyl Iodide (MeI) and Potassium Carbonate (
The target reaction involves the substitution of one amino proton with a methyl group.[1] The primary challenge is preventing bis-methylation while overcoming the low reactivity of the amine.[1]
Reaction Scheme
The amine at position 2 is "locked" by an intramolecular hydrogen bond to the benzophenone carbonyl.[1] Successful methylation requires conditions that can disrupt this bond or reagents potent enough to overcome the stabilization.[1]
Figure 1: Reaction pathway showing the transformation from primary to secondary amine.
Method A: Direct Alkylation (Methyl Iodide)
Best for: Small-scale synthesis, availability of reagents.[1]
Risk: Potential for over-methylation (dimethylation) if stoichiometry is not controlled.[1]
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.42 g) of 2-amino-5-nitrobenzophenone in 20 mL of anhydrous DMF . The solution will be yellow.[1]
Base Addition: Add 20.0 mmol (2.76 g) of anhydrous
. Stir the suspension vigorously at room temperature for 15 minutes.
Alkylation: Cool the mixture to 0°C (ice bath) to suppress rapid bis-methylation. Add 11.0 mmol (0.68 mL) of Methyl Iodide dropwise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The product typically has a slightly higher
than the starting material and is often a deeper orange/red color.[1]
Quench: Pour the reaction mixture into 100 mL of ice-water . The product should precipitate as an orange solid.[1]
Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.[1]
Purification: Recrystallize from Ethanol or Methanol. If bis-methylated impurity is present (>5%), purify via silica gel column chromatography.[1]
Method B: Reductive Alkylation (High Selectivity)
Best for: High purity requirements, avoiding bis-methylation.[1]
Mechanism: Formation of a hemiaminal/imine intermediate with formaldehyde, followed by selective reduction.[1]
Methyl Iodide: Potent carcinogen and neurotoxin.[1] Use only in a certified fume hood with double gloving.[1]
Sodium Cyanoborohydride: Contact with acid releases highly toxic HCN gas.[1] Quench reaction mixtures in a hood with bleach/base traps.
Nitro Compounds: Potentially energetic.[1] Do not subject the dry solid to extreme heat or friction.[1]
References
Sternbach, L. H., et al. (1961).[1] Quinazolines and 1,4-Benzodiazepines. II.[1] The Synthesis of 2-Amino-5-nitrobenzophenone. The Journal of Organic Chemistry.[1]
González, I., et al. (2009).[1][6] Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[1][6] Organic Letters.[1][6]
BenchChem. (2025).[1][7] Synthesis of 2-Amino-5-nitrobenzophenone and Derivatives. (General reference for substrate handling).
Patent CN108191684A. (2018).[1] Preparation method of 2-methylamino-5-chlorobenzophenone.[8][1] (Methodology adapted for nitro-analog).[1]
Application Notes & Protocols: 2-Methylamino-5-nitrobenzophenone as a Versatile Precursor for Heterocyclic Synthesis
Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-methylamino-5-nitrobenzophenone as a pivotal intermediate in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-methylamino-5-nitrobenzophenone as a pivotal intermediate in the synthesis of medicinally important heterocyclic compounds. We delve into the synthesis of the precursor itself, followed by detailed, field-proven protocols for its conversion into high-value scaffolds, with a primary focus on the 1,4-benzodiazepine core. The causality behind experimental choices, self-validating protocol design, and mechanistic insights are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of 2-Methylamino-5-nitrobenzophenone
In the landscape of medicinal chemistry, 2-aminobenzophenones are celebrated as critical starting materials for a multitude of pharmacologically active agents.[1] The strategic placement of substituents on the benzophenone core dictates the synthetic pathways available and profoundly influences the biological profile of the resulting heterocyclic systems.[2] 2-Methylamino-5-nitrobenzophenone, the N-methylated derivative of the more common 2-amino-5-nitrobenzophenone, is a particularly valuable precursor. The methyl group at the N-1 position pre-installs a key structural feature found in numerous benzodiazepine drugs, streamlining the synthetic process and avoiding post-cyclization alkylation steps that can present regioselectivity challenges.
The strong electron-withdrawing nitro group not only activates the molecule for certain cyclization reactions but is also a critical pharmacophore in several well-known drugs, including the hypnotic agent nitrazepam.[2] This guide will explore the synthesis of this key precursor and its subsequent elaboration into complex heterocyclic frameworks, providing the scientific community with robust and reliable protocols.
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental to its effective use.
Property
Value
IUPAC Name
(2-(Methylamino)-5-nitrophenyl)(phenyl)methanone
Molecular Formula
C₁₄H₁₂N₂O₃
Molecular Weight
256.26 g/mol
CAS Number
13233-57-3
Appearance
Yellow crystalline solid (typical)
Reactivity Profile
The secondary amine is nucleophilic. The carbonyl group is electrophilic. The nitro group is strongly electron-withdrawing, influencing the reactivity of the entire molecule.[2]
Synthesis of the Precursor: 2-Methylamino-5-nitrobenzophenone
The efficient synthesis of the title precursor is the logical starting point for any subsequent heterocyclic chemistry. The most direct method involves the N-methylation of the readily available 2-amino-5-nitrobenzophenone.
Workflow for Precursor Synthesis
The synthesis begins with a classic Friedel-Crafts acylation to produce 2-amino-5-nitrobenzophenone, which is then methylated.
Caption: Synthesis of 2-Methylamino-5-nitrobenzophenone.
Protocol 1: Synthesis of 2-Amino-5-nitrobenzophenone via Friedel-Crafts Acylation
This protocol is adapted from established industrial syntheses and relies on the Lewis acid-catalyzed acylation of p-nitroaniline.[3] The high temperature reaction drives the formation of the benzophenone core.
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and gas scrubber, add benzoyl chloride (1.2 eq) and anhydrous zinc chloride (1.1 eq).
Heat the mixture to 140°C with vigorous stirring.
Add p-nitroaniline (1.0 eq) in small portions over 30 minutes, maintaining the internal temperature between 140-150°C.
After the addition is complete, raise the temperature to 200-205°C and hold for 1 hour.
Cool the reaction mixture to 100°C and cautiously add a mixture of water and 36% hydrochloric acid. Reflux the mixture for 15 hours to hydrolyze the intermediate imine.[3]
Cool to 90°C and perform a solvent extraction with hot toluene.
Wash the combined toluene extracts with warm water, then basify with 50% NaOH solution until the aqueous phase reaches pH 11 to ensure the amino group is deprotonated.[3]
Separate the organic layer, wash with hot water, and concentrate under reduced pressure.
Allow the concentrated solution to cool to room temperature. The product, 2-amino-5-nitrobenzophenone, will crystallize and can be collected by filtration.
Protocol 2: N-Methylation
This procedure is based on analogous methylations of 2-amino-5-halobenzophenones and provides a direct route to the target precursor.[4] Concentrated sulfuric acid acts as both the solvent and a catalyst.
Carefully dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in 98% sulfuric acid at a temperature below 20°C.
Warm the solution to 40-45°C and add paraformaldehyde (1.5 eq) portion-wise, ensuring the temperature does not exceed 50°C.
Stir the reaction at 40-45°C until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture and carefully pour it into a stirred mixture of ice, water, and an organic solvent (e.g., dichloromethane).
Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the aqueous layer is basic (pH > 9).
Separate the organic layer, and extract the aqueous layer with additional solvent.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-methylamino-5-nitrobenzophenone. Purify further by recrystallization from ethanol or isopropanol.
Core Application: Synthesis of 1,4-Benzodiazepines
The premier application of 2-methylamino-5-nitrobenzophenone is in the synthesis of N-1 methylated 1,4-benzodiazepines. The pathway involves the introduction of a two-carbon unit at the amino position, followed by cyclization.
General Benzodiazepine Synthesis Workflow
Caption: Pathway to N-1 Methylated Benzodiazepines.
Protocol 3: Synthesis of a Nitrazepam Analog
This protocol details the synthesis of a 7-nitro-1-methyl-1,4-benzodiazepine-2-one, adapting established methods for benzodiazepine synthesis.[5]
Part A: Acylation
Dissolve 2-methylamino-5-nitrobenzophenone (1.0 eq) in a suitable anhydrous solvent like benzene or THF.
Add a base such as pyridine (1.2 eq) and cool the mixture to 0-5°C in an ice bath.
Slowly add bromoacetyl bromide (1.1 eq) dropwise. The pyridine acts as a base to scavenge the HBr byproduct.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 2-[(bromoacetyl)(methyl)amino]-5-nitrobenzophenone. This intermediate is often used directly in the next step.
Part B: Amination and Cyclization
Dissolve the crude intermediate from Part A in a solvent like dioxane.
Cool the solution and bubble anhydrous ammonia gas through it, or add a solution of ammonia in methanol.[5]
Seal the reaction vessel and stir at room temperature for 24 hours. The nucleophilic substitution of bromide by ammonia yields the glycinamide intermediate.
Gently heat the reaction mixture (e.g., 50-60°C) or treat with a mild acid to facilitate the intramolecular condensation (cyclization) to form the seven-membered ring.
Remove the solvent in vacuo. Partition the residue between water and dichloromethane.
Wash, dry, and concentrate the organic layer. The final product can be purified by column chromatography on silica gel followed by recrystallization.
Mechanistic Rationale
The success of this synthesis hinges on a logical sequence of reactions.
Acylation: The secondary amine of the precursor is a potent nucleophile that readily attacks the electrophilic carbonyl of the bromoacetyl bromide.
Amination: The primary halide of the N-acylated intermediate is susceptible to Sₙ2 displacement by ammonia.
Cyclization: The terminal primary amine of the resulting N-glycyl intermediate attacks the benzophenone's carbonyl carbon in an intramolecular fashion. The subsequent dehydration (loss of water) forms the azomethine (C=N) bond, closing the seven-membered diazepine ring. The strong electron-withdrawing nitro group can increase the electrophilicity of the carbonyl carbon, potentially facilitating this final ring-closing step.[2]
Exploratory Applications: Acridone Synthesis
While less common, the 2-aminobenzophenone scaffold is a direct precursor to acridone derivatives, which are of interest for their DNA-intercalating and anticancer properties.[6] The N-methyl group would be retained in the final product, yielding an N-methylacridone.
Conceptual Workflow for N-Methylacridone Synthesis
The key transformation is an intramolecular cyclization, typically under acidic conditions, known as the Bernthsen acridine synthesis or a related cyclodehydration reaction.
Caption: Conceptual pathway to N-Methylacridones.
Generalized Protocol 4: Intramolecular Cyclization to an Acridone
Materials: 2-Methylamino-5-nitrobenzophenone, Polyphosphoric Acid (PPA) or concentrated sulfuric acid.
Procedure:
Add 2-methylamino-5-nitrobenzophenone (1.0 eq) to an excess of Polyphosphoric Acid (PPA).
Heat the mixture with stirring to 120-140°C for several hours.
Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC.
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
The precipitated solid is the crude acridone product. Neutralize the solution with a base (e.g., NaOH or NH₄OH).
Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization from a suitable solvent like DMF or acetic acid.
Causality: Strong acids like PPA protonate the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This facilitates the intramolecular electrophilic attack by the electron-rich aromatic ring of the methylamino-phenyl group, leading to cyclization and subsequent dehydration to form the planar acridone system.
Summary and Outlook
2-Methylamino-5-nitrobenzophenone is a high-potential synthetic intermediate. Its primary utility lies in the streamlined synthesis of N-1 methylated 1,4-benzodiazepines, where it eliminates a separate alkylation step. The protocols provided herein offer robust and reproducible methods for both the synthesis of the precursor and its conversion into these valuable heterocyclic systems. Furthermore, its potential application in forming other scaffolds, such as acridones, highlights its versatility. For drug development professionals, leveraging this precursor can provide efficient access to libraries of compounds centered on these privileged heterocyclic cores.
References
CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google P
US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google P
US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google P
RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google P
Cox, P. J., et al. (1998) - 2-Amino-5-nitrobenzophenone and 2-Methylamino-2'-fluoro-5-nitrobenzophenone. Acta Crystallographica Section C: Structural Chemistry, C54(6), 856-859. [Link]
Dawidowski, M., et al. (2024) - The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
Gao, F., et al. (2026) - Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
Benzophenones (diaryl ketones) are critical pharmacophores in medicinal chemistry, serving as the structural backbone for NSAIDs (e.g., Ketoprofen), UV-blocking agents (e.g., Oxybenzone), and photoinitiators. While the Friedel-Crafts (F-C) acylation is a textbook reaction, its industrial and research application is often plagued by three failure modes: catalyst deactivation , regio-isomeric mixtures , and intractable aluminum emulsions during workup.
This guide provides a field-validated protocol for the synthesis of 4-methylbenzophenone (as a model system), emphasizing the "1.1 Equivalent Rule" and a chelation-based workup strategy to maximize purity and yield.
Mechanistic Principles & Stoichiometry
Unlike F-C alkylation, which is catalytic, F-C acylation requires a stoichiometric excess of Lewis acid.[1] The resulting ketone product acts as a Lewis base, donating its carbonyl oxygen lone pair to the aluminum, forming a stable 1:1 complex. This effectively removes the catalyst from the cycle.
The "1.1 Equivalent Rule":
1.0 eq of AlCl₃ complexes with the acyl chloride to generate the electrophile (acylium ion).
1.0 eq of AlCl₃ is sequestered by the product ketone.
Therefore: A minimum of 1.1 to 1.2 equivalents of AlCl₃ relative to the acyl chloride is required to drive the reaction to completion.
Pathway Visualization
The following diagram illustrates the activation, substitution, and critical complexation steps.
Figure 1: Mechanistic flow of Friedel-Crafts acylation showing the formation of the intermediate product-catalyst complex which necessitates stoichiometric Lewis acid usage.
Experimental Protocol: Synthesis of 4-Methylbenzophenone
Target: Synthesis of 4-methylbenzophenone from toluene and benzoyl chloride.
Scale: 50 mmol (approx. 10 g theoretical yield).
Reagents & Equipment
Reagent
Role
Equiv.
Amount
Notes
Benzoyl Chloride
Electrophile Source
1.0
5.8 mL (50 mmol)
Distill if colored/impure.
Aluminum Chloride
Lewis Acid
1.2
8.0 g (60 mmol)
Must be anhydrous. Yellow/grey powder.
Toluene
Substrate
1.1
5.9 mL (55 mmol)
Dry over molecular sieves.
Dichloromethane (DCM)
Solvent
N/A
100 mL
Anhydrous.
Rochelle Salt
Workup Agent
N/A
Sat. Solution
Potassium Sodium Tartrate.
Safety Pre-Check:
HCl Trap: This reaction evolves copious HCl gas. The reaction vessel must be vented through a scrubber (NaOH solution) or a fume hood exhaust.
Moisture: AlCl₃ reacts violently with water.[2] All glassware must be flame-dried or oven-dried.
Step-by-Step Procedure
Phase A: Catalyst Activation
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl trap. Flush with Nitrogen (
).
Suspension: Add 8.0 g AlCl₃ and 50 mL dry DCM to the flask. Cool to 0°C using an ice bath.
Note: AlCl₃ does not dissolve fully in DCM; it forms a suspension.
Electrophile Formation: Add 5.8 mL Benzoyl Chloride dropwise over 10 minutes.
Observation: The suspension will likely clarify or change color (often orange/red) as the acylium ion forms. Stir for 15 minutes at 0°C.
Substrate Addition: Mix 5.9 mL Toluene with 20 mL DCM . Add this solution dropwise via the addition funnel over 20–30 minutes, maintaining internal temperature <10°C.
Why? Controlling temperature favors para-substitution over ortho due to sterics.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
Monitoring: Check reaction progress via TLC (Solvent: 10% Ethyl Acetate in Hexanes). The starting material (Benzoyl Chloride) should disappear.
Phase C: Quenching & Workup (The "Rochelle" Method)
Standard acid quenches often result in a sticky aluminum emulsion that traps product. This protocol uses tartrate chelation to solubilize aluminum.
Quench: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-water . (Caution: Exothermic!).
Chelation: Add 50 mL of saturated Rochelle Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 30 minutes.
Result: The aluminum will sequester into the aqueous phase, leaving two clear layers.
Extraction: Separate the layers. Extract the aqueous layer 2x with DCM (30 mL).
Purification: Wash combined organics with 1M NaOH (to remove unreacted benzoic acid) and Brine. Dry over
, filter, and concentrate.
Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane (1:1) to obtain pure 4-methylbenzophenone crystals.
Critical Parameters & Optimization
Solvent Selection Guide
The solvent dictates reaction temperature and solubility of the complex.
Solvent
Boiling Point
Reactivity
Application Note
DCM
40°C
Inert
Standard. Good solubility, easy removal.
Nitrobenzene
210°C
Inert
High Temp. Used for deactivated substrates.[4] Toxic/Hard to remove.
CS₂
46°C
Inert
Historical. Highly flammable/Toxic. Avoid if possible.
Neat (Excess Arene)
Variable
Reactive
Economical. Use the substrate (e.g., Benzene) as solvent.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of benzophenones.
Troubleshooting & FAQ
Q: The reaction mixture turned a deep red/brown color. Is it ruined?A: No. The acylium-aluminum complex and the final product-aluminum complex are often deeply colored (red, brown, or even purple). This indicates the catalyst is active.
Q: I see a large amount of solid precipitate during the reaction.A: This is likely the product-AlCl₃ complex precipitating out of the DCM. This can actually protect the product from further side reactions. Ensure efficient stirring.
Q: My yield is low (<40%).A: Check your catalyst quality. AlCl₃ absorbs moisture rapidly, turning into white/grey clumps that are inactive. It should be a free-flowing yellow/grey powder. Also, ensure you used >1.1 equivalents.
Q: How do I remove unreacted Benzoyl Chloride?A: During workup, wash the organic layer with 1M NaOH or warm water. This hydrolyzes the chloride to Benzoic Acid, which moves to the aqueous alkaline layer.
The Strategic Application of 2-Methylamino-5-nitrobenzophenone in the Synthesis of 7-Nitro-1,4-Benzodiazepines
Introduction: A Keystone Intermediate in Medicinal Chemistry 2-Methylamino-5-nitrobenzophenone is a pivotal intermediate in the field of medicinal chemistry, primarily recognized for its crucial role in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Keystone Intermediate in Medicinal Chemistry
2-Methylamino-5-nitrobenzophenone is a pivotal intermediate in the field of medicinal chemistry, primarily recognized for its crucial role in the synthesis of a specific class of 7-nitro-1,4-benzodiazepines. These compounds are of significant interest to researchers and drug development professionals due to their potent pharmacological activities. This technical guide provides an in-depth exploration of the application of 2-methylamino-5-nitrobenzophenone in organic synthesis, with a focus on the preparation of the notable therapeutic agent, flunitrazepam. The protocols herein are curated from established literature and patents, offering a robust framework for laboratory-scale synthesis.
From a strategic standpoint, the synthesis of 7-nitro-1,4-benzodiazepines hinges on the carefully orchestrated construction of the diazepine ring system onto a substituted benzophenone scaffold. 2-Methylamino-5-nitrobenzophenone provides the essential functionalities—a secondary amine and a carbonyl group—correctly positioned to facilitate the crucial cyclization step. The presence of the nitro group at the 5-position is a key determinant of the final compound's biological activity.
Physicochemical Characteristics of Key Compounds
A comprehensive understanding of the physical and chemical properties of the reactants and products is paramount for successful synthesis, purification, and characterization.
Synthetic Pathways: From Precursor to Final Product
The synthesis of flunitrazepam from readily available starting materials is a multi-step process. The overall workflow commences with the synthesis of the precursor 2-amino-5-nitrobenzophenone, followed by N-methylation to yield the title compound, 2-methylamino-5-nitrobenzophenone. This intermediate is then acylated and subsequently cyclized to form the benzodiazepine ring.
Caption: Overall synthetic workflow for Flunitrazepam.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for each key stage of the synthesis.
Protocol 1: Synthesis of 2-Amino-5-nitrobenzophenone
This procedure is adapted from the established Friedel-Crafts acylation method, which offers high regioselectivity.[3][4][5]
Materials:
p-Nitroaniline
Benzoyl chloride
Anhydrous zinc chloride (ZnCl₂)
Toluene
Hydrochloric acid (HCl), 36%
Ammonium hydroxide (NH₄OH), 26%
Water
Procedure:
In a multi-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine benzoyl chloride and anhydrous zinc chloride.
With continuous stirring, heat the mixture to 140 °C.
Gradually add p-nitroaniline in small portions over approximately 30 minutes, ensuring the internal temperature is maintained at 140 °C.[4][5]
After the addition is complete, raise the temperature to 200-205 °C and maintain for one hour.[4][5]
Cool the reaction mixture to 100-105 °C. Carefully and slowly add a mixture of water and 36% hydrochloric acid.
Stir the mixture under reflux for 15 hours to effect hydrolysis.[4][5]
Cool the mixture and neutralize with ammonium hydroxide to a pH of approximately 7.0-7.5.
Extract the product with toluene. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield yellow crystals of 2-amino-5-nitrobenzophenone.
Causality of Experimental Choices: The use of a Lewis acid catalyst like zinc chloride is crucial for activating the benzoyl chloride for electrophilic aromatic substitution on the electron-poor p-nitroaniline ring. The high reaction temperature is necessary to overcome the activation energy of the reaction. The final hydrolysis step is essential to liberate the free amino group.
Protocol 2: Synthesis of 2-Methylamino-5-nitrobenzophenone
This protocol describes the N-methylation of the precursor synthesized in Protocol 1. The choice of methylating agent and reaction conditions can be critical to avoid side reactions.
Materials:
2-Amino-5-nitrobenzophenone
Dimethyl sulfate or Methyl iodide
Potassium carbonate (K₂CO₃) or another suitable base
Acetone or Dimethylformamide (DMF)
Procedure:
Dissolve 2-amino-5-nitrobenzophenone in acetone in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Add potassium carbonate to the solution.
Slowly add dimethyl sulfate or methyl iodide dropwise to the stirred suspension.
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure.
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-methylamino-5-nitrobenzophenone.
Causality of Experimental Choices: The base is required to deprotonate the amino group, making it a more potent nucleophile to attack the methylating agent. Acetone is a common solvent for such reactions due to its appropriate boiling point and ability to dissolve the starting material. Monitoring by TLC is essential to prevent over-methylation (formation of the tertiary amine).
Protocol 3: Synthesis of Flunitrazepam
This two-step protocol involves the acylation of 2-methylamino-5-nitrobenzophenone followed by intramolecular cyclization.
Part A: Synthesis of 2-(N-Methyl-2-bromoacetamido)-5-nitrobenzophenone
Materials:
2-Methylamino-5-nitrobenzophenone
Bromoacetyl bromide
Anhydrous solvent (e.g., Toluene or Dichloromethane)
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
Procedure:
Dissolve 2-methylamino-5-nitrobenzophenone in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen).
Cool the solution in an ice bath.
Add the non-nucleophilic base.
Slowly add bromoacetyl bromide dropwise with vigorous stirring.
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude acylated intermediate. This intermediate is often used in the next step without further purification.
Part B: Intramolecular Cyclization to Flunitrazepam
Ammonia source (e.g., a solution of ammonia in methanol or liquid ammonia)
Anhydrous solvent (e.g., Methanol or Dioxane)
Procedure:
Dissolve the crude intermediate from Part A in the anhydrous solvent.
Add the ammonia solution to the reaction mixture.
Stir the reaction at room temperature or with gentle heating, monitoring the formation of the seven-membered ring by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain pure flunitrazepam.
Causality of Experimental Choices: The acylation step introduces the two-carbon unit necessary for the formation of the diazepine ring. The bromoacetyl group is highly reactive towards nucleophilic substitution. The subsequent intramolecular cyclization is an amination reaction where the nitrogen of the amide attacks the carbon bearing the bromine, displacing it and forming the seven-membered ring.
Mechanism of Benzodiazepine Ring Formation
The formation of the 1,4-benzodiazepine ring system from 2-aminobenzophenones is a cornerstone of this synthetic strategy. The generally accepted mechanism for the final cyclization step in the synthesis of nitrazepam (a close analog) provides a strong model for that of flunitrazepam.
Caption: Simplified mechanism of the final cyclization step.
The reaction is initiated by the nucleophilic attack of the amide nitrogen onto the electrophilic carbon bearing the halogen. This intramolecular displacement of the halide leads to the formation of the seven-membered diazepine ring. The reaction is typically facilitated by a base or a source of ammonia which can also act as a base to neutralize the hydrogen halide formed as a byproduct.
Conclusion and Future Perspectives
2-Methylamino-5-nitrobenzophenone remains a highly valuable and strategic intermediate in the synthesis of pharmacologically active 7-nitro-1,4-benzodiazepines. The protocols detailed in this guide provide a solid foundation for researchers in the field. Future research may focus on the development of more sustainable and efficient catalytic methods for the synthesis of this key intermediate and its derivatives, potentially utilizing greener solvents and reagents to minimize environmental impact while maximizing yield and purity.
References
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
BenchChem. (2025). nitrobenzophenone and 2-amino-5- chlorobenzophenone in Drug Synthesis.
BenchChem. (2025). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.
Wikipedia. (2024). Flunitrazepam. Retrieved from [Link]
Malan, C., et al. (2009). Analytical characterization of flunitrazepam. Farmacia, 57(2), 167-176.
International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. Retrieved from [Link]
Google Patents. (n.d.). The preparation method of 2- methylamino -5- chlorobenzophenones. (CN108191684A).
Google Patents. (n.d.). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. (US3215737A).
Cox, P. J., et al. (1998). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2′-fluoro-5-nitrobenzophenone.
S. K. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ACS Omega, 6(35), 22815–22824.
Google Patents. (n.d.). Method for preparing 5-(bromoacetyl) salicylamide. (CN101560170A).
M. P., et al. (2020).
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone.
Porter, S., Calcanas, J., & Topczewski, J. (2018). Stereoselective Dynamic Cyclization of Allylic Azides: Synthesis of Tetralins, Chromanes, and Tetrahydroquinolines. Journal of the American Chemical Society, 140(4), 1211–1214.
Hasan, M., Shaheen, F., & Yunus, U. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. Turkish Journal of Chemistry, 24(1), 73-79.
Malanciuc, C., et al. (2009). ANALYTICAL CHARACTERIZATION OF FLUNITRAZEPAM. Farmacia, 57(2), 167-176.
Zhang, Y., et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
PubChem. (n.d.). 2-Amino-5-nitrobenzophenone. Retrieved from [Link]
Reddy, C. R., et al. (2016). Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination. Tetrahedron Letters, 57(30), 3331-3334.
Cheméo. (n.d.). Chemical Properties of Benzophenone, 2-amino-2'-fluoro-5-nitro (CAS 344-80-9). Retrieved from [Link]
Technical Support Center: 2-Methylamino-5-nitrobenzophenone Synthesis
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: MNBP-SYN-001 Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary 2-Methylamino-5-nitrobenz...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Side Reactions & Process Optimization
Ticket ID: MNBP-SYN-001
Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary
2-Methylamino-5-nitrobenzophenone (MNBP) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of 1,4-benzodiazepines such as Nitrazepam.[1] The standard industrial synthesis involves the Nucleophilic Aromatic Substitution (
) of 2-chloro-5-nitrobenzophenone with methylamine .[1]
While theoretically straightforward, this reaction is governed by a "Nucleophilic Triad" competition.[1] The amine nucleophile must selectively attack the aryl chloride (Path A) while avoiding the ketone carbonyl (Path B, Imine formation) and outcompeting water (Path C, Hydrolysis).[1] This guide addresses the kinetic and thermodynamic controls required to navigate this landscape.
Part 1: The Reaction Landscape (Visualized)
The following diagram maps the competitive pathways. Understanding this network is essential for diagnosing impurities.[1]
Figure 1: Reaction Network Analysis. Path A represents the desired substitution.[1] Path B and C represent the primary yield-reducing side reactions.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am observing a yellow solid precipitating early, but LCMS shows a mass of [M-15] relative to the product."
Diagnosis:Hydrolysis (Formation of 2-Hydroxy-5-nitrobenzophenone)Root Cause: The reaction environment contains excessive water, or the methylamine source is too dilute (e.g., 40% aqueous solution used without phase transfer considerations).[1] The hydroxide ion (
) generated from the equilibrium of methylamine and water is a harder, smaller nucleophile than methylamine and attacks the activated aryl chloride.[1]
Corrective Action:
Switch Reagent Source: Move from aqueous methylamine to 2.0 M Methylamine in THF or Ethanol . This minimizes the concentration of competing hydroxide ions.[1]
Phase Transfer Catalysis (If aqueous is mandatory): If you must use aqueous methylamine, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) .[1] This helps transport the organic substrate into the interface where the amine concentration is higher, favoring the
Issue 2: "The reaction mixture has turned dark/tarry, and the carbonyl peak (approx. 1650 cm⁻¹) in IR is diminishing."
Diagnosis:Imine (Schiff Base) FormationRoot Cause: Methylamine is attacking the benzophenone ketone group instead of (or in addition to) the aryl chloride.[1] This is favored by:
Excessive Heat: Temperatures >90°C often overcome the activation energy for carbonyl attack.[1]
Prolonged Reaction Times: The imine is often the thermodynamic product in dehydrated systems.[1]
Corrective Action:
Temperature Control: Maintain reaction temperature between 60°C and 75°C . Do not exceed reflux temperature of ethanol/THF.[1]
Reversibility Check: If the imine has formed, it can sometimes be hydrolyzed back to the ketone during the acidic workup.[1] Wash the organic layer with 1N HCl (briefly) to hydrolyze the imine back to the desired MNBP, as the
bond (C-N) is stable to acid, whereas the imine (C=N) is not [2].[1]
Issue 3: "Reaction is stalling at 60% conversion."
Diagnosis:Product Inhibition / Hydrogen BondingRoot Cause: The product, MNBP, possesses an intramolecular hydrogen bond between the N-H and the carbonyl oxygen (pseudo-six-membered ring).[1] This stabilizes the molecule but can also lead to aggregation or solubility issues that coat the unreacted starting material, especially in non-polar solvents like toluene.[1]
Corrective Action:
Solvent Switch: Use a polar aprotic solvent like DMSO or DMF for the reaction (if purification capabilities allow) to disrupt aggregation and accelerate the
reaction via dipole stabilization of the transition state.[1]
Pressure: Conduct the reaction in a sealed tube (pressure vessel) at 80°C. This keeps the volatile methylamine in the liquid phase, maintaining a high effective concentration relative to the substrate [3].[1]
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 2-Methylamino-5-nitrobenzophenone via
Methylamine (33% in Ethanol or 2M in THF) (2.5 eq)[1]
Solvent: Ethanol (Anhydrous)
Catalyst: None required (Autocatalytic)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzophenone (10g, 38.2 mmol) in anhydrous Ethanol (50 mL).
Note: Ensure the starting material is fully dissolved before adding the amine to prevent local concentration gradients.[1]
Addition: Add the Methylamine solution (excess is required to drive kinetics and neutralize HCl byproduct) dropwise at room temperature.
Checkpoint: The solution should turn yellow immediately (characteristic of the nitro-aniline chromophore).[1]
Reaction: Heat the mixture to 60-65°C for 4-6 hours.
Monitor: TLC (30% EtOAc/Hexane).[1] Look for the disappearance of the starting material (
) and appearance of the bright yellow product ().[1]
, concentrate, and recrystallize from Ethanol/Water (9:1).
Part 4: Solvent Selection Data
The choice of solvent dictates the ratio of Product (MNBP) to Hydrolysis impurity.[1]
Solvent System
Reaction Rate
Hydrolysis Risk
Imine Risk
Recommendation
Ethanol (Anhydrous)
Moderate
Low
Moderate
Recommended (Balance)
THF
Fast
Very Low
High
Good for kinetic control
Toluene
Slow
Low
High
Avoid (Solubility issues)
Water/Alcohol
Fast
High
Low
Avoid (Unless using PTC)
References
Sternbach, L. H., & Reeder, E. (1961).[1] Quinazolines and 1, 4-Benzodiazepines. II.[1] The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone.[1] The Journal of Organic Chemistry, 26(12), 4936-4941.[1] Link
Nelson, A. L., & Rachlin, A. I. (1965).[1] Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. U.S. Patent No.[1] 3,215,737.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
BenchChem. (2025).[1][2] 2-Amino-5-nitrobenzophenone and 2-Methylamino-5-nitrobenzophenone in Drug Synthesis. Technical Application Note. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-nitrobenzophenone and methylamine before handling.
Technical Support Center: Purification of 2-Methylamino-5-nitrobenzophenone
Welcome to the technical support center for the purification of 2-Methylamino-5-nitrobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this criti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Methylamino-5-nitrobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is based on established chemical principles and analogous procedures for structurally related compounds, ensuring a scientifically sound approach to achieving high purity.
Introduction
2-Methylamino-5-nitrobenzophenone is a key synthetic intermediate, often prepared via the N-methylation of 2-amino-5-nitrobenzophenone. The purity of this compound is paramount for the successful synthesis of downstream products, particularly in the pharmaceutical industry where impurities can impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide will provide practical, actionable advice to help you navigate the common hurdles in the purification of this compound.
Predicted Synthesis and Potential Impurities
A likely synthetic route to 2-Methylamino-5-nitrobenzophenone is the methylation of 2-amino-5-nitrobenzophenone. A common method for N-methylation of similar anilines involves the use of formaldehyde in the presence of a strong acid like sulfuric acid.[2]
Diagram 1: Postulated Synthesis of 2-Methylamino-5-nitrobenzophenone
Caption: Predicted synthesis pathway and potential impurities.
Understanding the potential impurities is the first step in developing an effective purification strategy. Based on the probable synthetic route, the following impurities are of primary concern:
Unreacted Starting Material: Incomplete methylation will result in the presence of 2-amino-5-nitrobenzophenone in the crude product.
Over-methylation: While less common for this substrate, the formation of a quaternary ammonium salt is a theoretical possibility.
Byproducts from the Methylating Agent: Formaldehyde can undergo side reactions, such as the formation of dianiline methane derivatives or polymeric materials, especially under strong acidic conditions.[2]
Degradation Products: The strongly acidic and potentially high-temperature conditions of the reaction could lead to degradation of the starting material or product.
Troubleshooting and FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of 2-Methylamino-5-nitrobenzophenone.
Recrystallization Issues
Q1: My recrystallized product is still showing the presence of starting material (2-amino-5-nitrobenzophenone) by TLC/HPLC. How can I improve the separation?
A1: This is a common issue due to the structural similarity between the product and the starting material, which can lead to co-crystallization. Here are several strategies to enhance separation:
Solvent System Optimization: A single solvent may not provide adequate selectivity. For the analogous 2-methylamino-5-chlorobenzophenone, alcoholic solvents like methanol, ethanol, or isopropanol are effective for recrystallization.[2] You can try a two-solvent system. A good starting point would be to dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol or acetone) and then slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists. Then, reheat to dissolve and allow to cool slowly.
Acid Wash: The basicity of the secondary amine in the product and the primary amine in the starting material are different. You can exploit this by dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute aqueous acid solution (e.g., 1M HCl). This may selectively protonate and extract one of the amines into the aqueous phase. Subsequent neutralization of the aqueous layer and extraction can recover the separated compound.
Fractional Crystallization: If a significant amount of starting material is present, you may need to perform fractional crystallization. This involves collecting crystals in multiple crops. The initial crops are likely to be enriched in the less soluble component, while later crops will contain more of the more soluble component. Analyze each crop by TLC or HPLC to determine its purity.
Q2: The crude product oils out during recrystallization instead of forming crystals. What should I do?
A2: Oiling out occurs when the solute is insoluble in the solvent at the boiling point or when the melting point of the solute is lower than the boiling point of the solvent.
Lower the Boiling Point of the Solvent System: If the issue is the melting point of your compound, choose a solvent or solvent mixture with a lower boiling point.
Increase the Volume of Solvent: Oiling out can also happen if the solution is too concentrated. Try using a larger volume of the recrystallization solvent.
Slow Cooling and Agitation: Allow the solution to cool very slowly with gentle stirring. This can encourage nucleation and crystal growth over oiling out. Seeding the solution with a small crystal of pure product can also be effective.
Parameter
Recommendation for Oiling Out
Rationale
Solvent Choice
Select a solvent with a boiling point lower than the melting point of the product.
Prevents the compound from melting before it crystallizes.
Concentration
Use a more dilute solution.
Reduces the likelihood of the solute crashing out as an oil.
Cooling Rate
Cool the solution slowly.
Allows for ordered crystal lattice formation instead of amorphous oiling.
Agitation
Gentle stirring.
Promotes nucleation and prevents supersaturation.
Column Chromatography Challenges
Q3: I am trying to purify my compound using column chromatography, but I am getting poor separation between the product and a major impurity. What can I do?
A3: Poor separation in column chromatography is typically due to an inappropriate choice of stationary or mobile phase.
Optimize the Mobile Phase: The key is to find a solvent system that provides a good differential in the retention factors (Rf) of your product and the impurity. Use thin-layer chromatography (TLC) to screen different solvent systems. A good mobile phase for column chromatography should give your desired product an Rf value of around 0.3-0.4. For benzophenones, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. For very polar compounds, a reverse-phase C18 silica gel could be an option, eluting with polar solvents like acetonitrile and water.[3][4]
Gradient Elution: If there is a large polarity difference between your product and the impurities, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This will elute the less polar compounds first, followed by your product, and then the more polar impurities.
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Experimental Protocols
Protocol 1: Recrystallization from an Alcoholic Solvent
This protocol is based on the purification method for the analogous 2-methylamino-5-chlorobenzophenone.[2]
Dissolution: In a fume hood, dissolve the crude 2-Methylamino-5-nitrobenzophenone in a minimal amount of hot ethanol (or methanol/isopropanol) in an Erlenmeyer flask. Start with approximately 3-4 mL of solvent per gram of crude product.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal recovery.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for analyzing 2-amino-5-nitrobenzophenone.[3]
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid. The exact ratio should be optimized to achieve good separation.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Concluding Remarks
The purification of 2-Methylamino-5-nitrobenzophenone, while potentially challenging, can be systematically approached by understanding the likely impurities and applying sound chemical principles. The troubleshooting guides and protocols provided here should serve as a valuable resource for achieving the high purity required for your research and development needs. Always ensure that appropriate personal protective equipment is used, as benzophenone derivatives can be skin and eye irritants.[5]
References
Google Patents (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: The Critical Role of 2-Amino-5-nitrobenzophenone in Drug Manufacturing. Available at: [Link]
Google Patents (1965). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
Cox, P. J., et al. (1998). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2'-fluoro-5-nitrobenzophenone. Acta Crystallographica Section C: Structural Chemistry, C54(6), 856-859.
PrepChem.com (n.d.). Synthesis of 2-amino-5-nitro-2'-chlorobenzophenone. Available at: [Link]
Google Patents (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
PubChem (n.d.). 2-Amino-5-nitrobenzophenone. National Institutes of Health. Available at: [Link]
Google Patents (1964). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.
Dutscher (n.d.). Protein purification troubleshooting guide. Available at: [Link]
Google Patents (1966). US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones.
MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Available at: [Link]
SIELC (n.d.). Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. Available at: [Link]
troubleshooting benzodiazepine synthesis from 2-Methylamino-5-nitrobenzophenone
The following technical guide addresses the synthesis of Nimetazepam (1-methyl-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) and related 1,4-benzodiazepine derivatives starting from 2-Methylamino-5-nitrobenzop...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis of Nimetazepam (1-methyl-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) and related 1,4-benzodiazepine derivatives starting from 2-Methylamino-5-nitrobenzophenone .
This guide focuses on the haloacetyl bromide/ammonia cyclization route (Sternbach synthesis), which is the industry-standard method for converting 2-aminobenzophenones into benzodiazepines.[1]
Topic: Synthesis of Nimetazepam from 2-Methylamino-5-nitrobenzophenone
Audience: Senior Chemists, Process Engineers, R&D Scientists[1]
Core Synthesis Workflow & Logic
The transformation of 2-Methylamino-5-nitrobenzophenone (Precursor A ) into Nimetazepam (Product C ) occurs via a two-stage sequence: N-Acylation followed by Ammonolytic Cyclization .[1]
The Pathway[1][2][3]
Acylation: The secondary amine is acylated with bromoacetyl bromide to form the Bromoacetamido Intermediate (B) .
Cyclization: The intermediate is treated with ammonia (or hexamethylenetetramine). The bromine is displaced by an amino group, which then attacks the ketone carbonyl to close the 7-membered ring.[1]
Mechanistic Diagram
Figure 1: Reaction pathway for the synthesis of N-methylated nitrobenzodiazepines.
Phase 1: N-Acylation (Formation of the Intermediate)[1]
Objective: Quantitative conversion of the yellow/orange benzophenone to the off-white bromoacetamido intermediate.
Troubleshooting Guide
Q1: The reaction mixture turns black/tarry upon addition of bromoacetyl bromide. Why?
Cause: Uncontrolled exotherm or lack of acid scavenger. The reaction generates HBr, which can degrade the nitro-benzophenone or cause polymerization.[1]
Solution:
Temperature Control: Cool the reaction vessel to 0°C–5°C before addition. Add bromoacetyl bromide dropwise.[1]
Base Scavenger: Use a weak base like Pyridine or solid Sodium Bicarbonate to neutralize HBr.[1] If using pyridine, ensure it is dry; moisture hydrolyzes the acyl halide.
Cause: Steric hindrance.[1] The N-methyl group reduces the nucleophilicity of the amine compared to a primary amine (as seen in Nitrazepam synthesis).[1]
Solution:
Catalyst: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to activate the acyl bromide.[1]
Solvent Switch: Switch from DCM (Dichloromethane) to Toluene and reflux.[1] Higher temperatures often overcome the steric barrier of the N-methyl group.[1]
Q3: The intermediate is an oil and won't crystallize.
Cause: Residual solvent or impurities (unreacted benzophenone).[1]
Protocol:
Evaporate the reaction solvent completely.
Triturate the residue with cold Isopropyl Ether or Hexane .
Scratch the flask walls to induce nucleation.
Note: If it remains an oil, proceed directly to cyclization (telescoped process), but ensure the solvent is swapped to the cyclization medium (e.g., Methanol).
Phase 2: Cyclization (Ring Closure)[1]
Objective: Displace the bromine with ammonia and close the diazepine ring.
Troubleshooting Guide
Q4: I see the starting material (2-Methylamino-5-nitrobenzophenone) reappearing during cyclization.
Cause:Transamidification / Hydrolysis .[1] This is the most common failure mode. The ammonia attacks the amide carbonyl (cleaving the acetyl group) instead of the alkyl bromide carbon.
Solution:
Ammonia Source: Avoid aqueous ammonia.[1] Use 7N NH3 in Methanol or Liquid Ammonia . Water promotes hydrolysis.[1]
Alternative Reagent: Use Hexamethylenetetramine (HMT) in ethanol (Delépine-like conditions).[1] HMT releases ammonia slowly and forms a stable salt intermediate, reducing the risk of amide cleavage.
Temperature: Do not reflux immediately. Stir at room temperature for 12–24 hours to allow the amine substitution (S_N2) to complete before heating to induce ring closure.
Q5: Low yield with multiple spots on TLC.
Cause: Formation of the "open-ring" amino-acetamide intermediate that failed to dehydrate.[1]
Solution:
Acid Catalysis: After the initial ammonolysis, adding a weak acid (like Acetic Acid) and heating can promote the dehydration step (imine formation).
Drying Agents: Add molecular sieves to the reaction to scavenge water produced during imine formation, driving the equilibrium toward the benzodiazepine.
Sternbach, L. H., et al. (1962).[3] "Quinazolines and 1,4-Benzodiazepines.[1][4][5][6][7][8] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones."[1] Journal of Organic Chemistry.
Hoffmann-La Roche Inc. (1965).[1] "Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof." US Patent 3,215,737.[1]
Jamison, T. F., et al. (2016).[5] "Continuous Flow Synthesis of Benzodiazepines." Frontiers in Chemistry. (Provides modern flow chemistry optimization for this specific pathway).
PubChem Database. (2024).[1] "Nimetazepam Compound Summary." National Library of Medicine.
preventing byproduct formation in Friedel-Crafts acylation
Topic: Preventing Byproduct Formation & Optimizing Reaction Profiles Support Level: Tier 3 (Advanced Research & Process Development) Welcome to the Reaction Optimization Center From: Dr. Aris Thorne, Senior Application S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Byproduct Formation & Optimizing Reaction Profiles
Support Level: Tier 3 (Advanced Research & Process Development)
Welcome to the Reaction Optimization Center
From: Dr. Aris Thorne, Senior Application Scientist
Re: Mastering the "Deceptively Simple" Acylation
Friedel-Crafts (FC) acylation is often treated as a textbook staple, yet in the drug development pipeline, it is a notorious source of downstream purification bottlenecks. Unlike alkylation, acylation is not catalytic; it is a stoichiometric consumption process that generates stable Lewis acid complexes.
Failure here usually manifests in three ways: "The Brick" (reaction mixture solidifies/tars), "The Stall" (conversion caps at ~50%), or "The Wrong Twin" (regioselectivity failure).
This guide deconstructs these failure modes into actionable engineering controls.
Module 1: The "Stuck" Reaction (Stoichiometry & Complexation)
User Issue: "My reaction starts strong but stalls at 50-60% conversion. Adding more time doesn't help."
The Mechanism of Failure:
Unlike FC alkylation, where the catalyst is regenerated, FC acylation poisons its own catalyst. The product ketone is more basic than the starting material and forms a stable 1:1 complex with the Lewis Acid (e.g.,
). If you use a 1:1 ratio of Catalyst:Acyl Chloride, you will run out of active catalyst before the reaction completes because the product sequesters it.
The Fix: The "1.1 + X" Rule
You must treat the Lewis Acid as a reagent, not a catalyst.
Reagent Type
Required Lewis Acid Equivalents
Reason
Acyl Chlorides
> 1.1 eq
1.0 eq complexes with product; 0.1 eq drives kinetics.
Acid Anhydrides
> 2.2 eq
1.0 eq complexes with the leaving carboxylate; 1.0 eq complexes with product.
Substrates with Heteroatoms
+ 1.0 eq per heteroatom
Amines, alcohols, or ethers will coordinate immediately.
Critical Insight: Never add the aromatic substrate to the Lewis acid before the acylating agent if the substrate is highly activated (e.g., furan, thiophene). This leads to immediate polymerization.
Module 2: Regioselectivity Control (Isomer Management)
User Issue: "I need the 2-substituted isomer (thermodynamic), but I keep getting the 1-substituted (kinetic) product mixed in."
The Mechanism of Failure:
Regioselectivity in acylation is dictated by the Solvent-Complex Interaction .
Kinetic Control: The acyl group attacks the most electron-rich position (often ortho/para or position 1 in naphthalene). If the resulting Product-Lewis Acid complex is insoluble in the solvent, it precipitates and is "trapped" in that kinetic state.[1]
Thermodynamic Control: If the complex remains soluble, the reaction becomes reversible (deacylation/reacylation), allowing the acyl group to migrate to the sterically less hindered, thermodynamically stable position.
The Fix: Solvent Engineering
Desired Outcome
Recommended Solvent
Mechanism
Kinetic Product (e.g., 1-Acylnaphthalene)
DCM, , 1,2-DCE
Non-polar. The Kinetic complex precipitates immediately, preventing rearrangement [1].
Thermodynamic Product (e.g., 2-Acylnaphthalene)
Nitrobenzene
Polar.[1] Solubilizes the complex, allowing equilibration to the stable isomer [1].
Module 3: The "Black Tar" Effect (Polymerization & Decomposition)
User Issue: "My reaction turned into a black, insoluble solid. Workup is impossible."
The Mechanism of Failure:
This is usually caused by Exotherm Runaway or Hyper-active Substrates . Standard
is harsh. If the temperature spikes during the initial complexation, activated rings (phenols, anisoles) can undergo oxidative polymerization or ipso-substitution.
The Fix: The "Green" Catalyst Switch
For sensitive substrates, move away from
. Modern process chemistry favors Metal Triflates (e.g., , ).
Why? Triflates are water-tolerant, reusable, and milder. They avoid the formation of "HCl gas" plumes that degrade sensitive functional groups [2][3].
Protocol Shift:
Old Way:
(Stoichiometric) in DCM.
New Way:
(1-5 mol% catalytic load) in Ionic Liquid or Acetonitrile.
Visualizing the "Catalyst Trap"
The following diagram illustrates why the reaction stalls and how solvent choice dictates the final isomer.
Caption: The "Catalyst Trap" mechanism showing how the product complexes with the Lewis Acid. In non-polar solvents, this complex precipitates (Kinetic control); in polar solvents, it remains soluble, allowing thermodynamic rearrangement.
Advanced Protocol: The "Gold Standard" Acylation
Objective: Mono-acylation of an activated arene (e.g., Anisole) with high regioselectivity and minimal tarring.
Reagents:
Substrate: Anisole (10 mmol)
Reagent: Acetyl Chloride (11 mmol)
Catalyst:
(12 mmol) OR (0.5 mmol for catalytic route)
Solvent: Nitromethane (for mild polarity) or DCM.
Step-by-Step Workflow:
The "Reverse Addition" (Critical for Purity):
Do NOT add
to the organic substrate directly (causes polymerization).
Correct: Slurry
in DCM/Nitromethane at 0°C. Add Acetyl Chloride dropwise. Allow the acylium ion complex to form (clear solution or slight color change) for 15 mins.
Controlled Substrate Introduction:
Add the Anisole solution slowly to the Acylium/Catalyst mixture.
Temp Control: Maintain internal temperature < 5°C. The reaction is highly exothermic.
The Quench (Safety & Yield):
Pour the reaction mixture into ice-water/HCl.
Warning: Never add water to the reaction flask. The hydrolysis of excess
is violent.
Green Alternative (Metal Triflate):
Mix Anisole (1 eq), Anhydride (1.2 eq), and
(5 mol%) in Acetonitrile.
Heat to 80°C for 1 hour.
Solvent is recyclable; catalyst can be recovered via aqueous extraction [2].
Troubleshooting FAQ
Q: Can I use
instead of ?A: Yes, but be careful. is milder and less hygroscopic, which helps prevent hydrolysis byproducts. However, it is also an oxidant. If your substrate is electron-rich (like a phenol), may cause oxidative coupling (dimerization) rather than acylation.
Q: I see a "Fries Rearrangement" byproduct. How do I stop it?A: This happens with phenolic substrates.[2] The O-acylation (ester) forms first, then rearranges to C-acylation. To prevent this, protect the phenol as a methyl ether (anisole) before acylation. If you want the phenol product, use lower temperatures (0°C) to favor the para-isomer or high temperatures (>100°C) for the ortho-isomer [4].
Q: How do I remove the aluminum salts during workup? They form an emulsion.A: The "Rochelle Salt" trick. Wash your organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). It chelates aluminum ions better than EDTA, breaking the emulsion and allowing clear phase separation.
References
Gore, P. H. (1955).[1] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[1] Link[1]
Ross, J., & Xiao, J. (2002).[3] Friedel–Crafts acylation reactions using metal triflates in ionic liquid.[4] Green Chemistry, 4, 129-133. Link
Deshmukh, S. S., et al. (2022).[5] Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents.[6][7] ACS Omega, 7(51), 47809–47819. Link
Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342. Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Nitro Reduction Optimization Hub.Status: Online | Tier: Level 3 Technical Support
Subject: High-Fidelity Reduction Protocols & Troubleshooting
Introduction: The Thermodynamics of "Safe" Reduction
Reducing a nitro group (
) to an amine () is thermodynamically favorable but kinetically complex. The reaction is highly exothermic (), posing significant safety risks during scale-up. Furthermore, the pathway involves reactive intermediates (nitroso, hydroxylamine) that can condense into impurities (azoxy, azo, hydrazo species) if the reduction stalls.
This guide moves beyond textbook definitions to address the actual failure modes encountered in drug discovery and process chemistry.
Module 1: Catalytic Hydrogenation (The "Clean" Method)
Ticket #001: Preventing Dehalogenation
User Issue: "I need to reduce a nitro group on a chloropyridine ring. Using Pd/C and
, I’m losing the chlorine atom."
Technical Analysis:
Palladium is an excellent catalyst for hydrogenolysis (cleaving C-X bonds).[1] When reducing nitroarenes with halogens (Cl, Br, I), Pd/C will often strip the halogen before the nitro reduction is complete.
The Solution: Poisoned Catalysts & Alternative Metals
Switch to Platinum (Pt): Platinum is generally less active for hydrogenolysis than palladium.[1]
Sulfided Platinum (Pt/C-S): This is the industry standard for halonitro reduction.[1] The sulfur "poisons" the catalyst sites responsible for C-X insertion while retaining activity for
uptake. The reaction rate for nitro reduction is zero-order in nitro concentration (until near depletion). A sudden drop in uptake usually signals completion.[1] Stop immediately to prevent over-reduction.
Module 2: Dissolving Metal Reductions (The "Workhorse")
Ticket #002: The Iron Workup Nightmare (Emulsions)
User Issue: "The Fe/HCl reduction worked, but the workup is a disaster. I have a brown sludge that clogs every filter and won't separate in the funnel."
Technical Analysis:
The "sludge" is hydrated iron(III) oxide/hydroxide.[1] It forms a gelatinous matrix that traps organic product and stabilizes emulsions.[1] Standard filtration often fails because the particle size is too fine.[1]
The Solution: Chelation & Phase Control
Do not rely on simple filtration.[1] You must chemically modify the iron waste.[1]
Protocol A: The "EDTA Sequestration" (Best for <10g scale)
Reaction: Run standard Fe reduction (Fe powder +
in EtOH/Water).
Quench: Do not filter yet. Add 1.5 equivalents (relative to Fe) of Disodium EDTA or Rochelle Salt (Potassium Sodium Tartrate) dissolved in water.
Stir: Stir vigorously for 30 minutes. The brown sludge will dissolve/complex into a soluble chelate.[1]
Extraction: The mixture will separate cleanly into two liquid layers.[1][2] Extract with EtOAc.[1][3][4]
Protocol B: The "Celited Paste" (Best for larger scale)
Evaporate the organic solvent (EtOH) before workup.[1]
Dilute the residue with EtOAc and a small amount of water.
Filter the paste through a sintered glass funnel packed with Celite.[1] The iron stays in the solid cake; the product washes through.[1]
Module 3: Chemoselective Transfer Hydrogenation
Ticket #003: Protecting Group Sensitivity
User Issue: "I have a Cbz-protected amine and a benzyl ether in my molecule. Hydrogenation removes them.[1] Iron reduction is too harsh/messy."
Technical Analysis:
Standard hydrogenation (
) cleaves O-Benzyl and N-Cbz groups. You need a method that generates hydrogen in situ at a potential sufficient for but insufficient for benzyl cleavage.[1]
The Solution: Catalytic Transfer Hydrogenation (CTH)
Using Ammonium Formate with Pd/C creates a mild reducing environment.[1] The kinetics of CTH favor nitro reduction over benzyl hydrogenolysis under controlled conditions.
Q: My reaction turned bright orange/red and stalled. What happened?A: You likely formed an Azobenzene intermediate.[1]
Cause: Condensation of a nitroso intermediate with an amine product under basic conditions or insufficient reducing power.
Fix: Increase temperature or catalyst loading.[1] If using hydrogenation, ensure efficient stirring (mass transfer limitation often causes this). If using Fe, add more acid (
or dilute AcOH) to protonate the intermediates and prevent condensation.
Q: Can I use
? It does not seem to work.A: Sodium Borohydride alone is inert to nitro groups.[1]
Fix: You must use Nickel Boride (
) .[1] Add 0.1 equiv of to the reaction. The reduces to black nanoparticles in situ, which then catalyze the reduction of the nitro group. This is a potent, rapid method.[7]
Technique: After reaction, add 50% NaOH until the pH > 12. The tin will redissolve as sodium stannate (
), allowing a clean extraction of the organic amine into ether/EtOAc. Alternatively, wash the organic layer with 1M KF (Potassium Fluoride) to precipitate insoluble Tin Fluoride ().
References
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link[1]
Ram, S., & Ehrenkaufer, R. E. (1984).[9] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[5] Synthesis. Link[1]
Org. Process Res. Dev. (2006).[1] "Development of a Safe and Scalable Process for the Preparation of... via Nitro Reduction." (Demonstrating Pt/C-S usage). Link
Common Organic Chemistry. "Nitro Reduction: Iron (Fe) Conditions and Workup." Link
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters. Link
resolving peak tailing in HPLC analysis of benzophenones
Welcome to the Benzophenone Analysis Technical Support Center . This guide is structured to troubleshoot peak tailing specifically for benzophenone derivatives (e.g., Oxybenzone, Sulisobenzone) in HPLC/UHPLC.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Benzophenone Analysis Technical Support Center .
This guide is structured to troubleshoot peak tailing specifically for benzophenone derivatives (e.g., Oxybenzone, Sulisobenzone) in HPLC/UHPLC. Unlike generic troubleshooting guides, this module addresses the unique chemical properties of benzophenones—specifically their capacity for silanol interaction and metal chelation .
Quick Triage: The Diagnostic Workflow
Before modifying your chemistry, determine the physical vs. chemical nature of the tailing. Use this logic flow to identify your root cause.
Figure 1: Diagnostic decision tree to isolate physical system faults from chemical interaction issues common to benzophenones.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
Q: Why do benzophenones tail even on "good" C18 columns?
A: The root cause is usually Secondary Silanol Interaction .
While benzophenones are lipophilic, the carbonyl oxygen (
) acts as a weak Lewis base.
The Mechanism: The silica support of your column contains residual silanol groups (
).[1] Even on C18 columns, up to 50% of silanols may remain unbonded.
The Interaction: The lone pair electrons on the benzophenone carbonyl oxygen form hydrogen bonds with acidic, isolated silanols.
The Result: This secondary retention mechanism holds a fraction of the analyte population back, creating the "tail" on the chromatogram.[2]
Q: My derivative (e.g., 2-hydroxybenzophenone) looks worse than others. Why?
A: This is likely Metal Chelation , not just silanol activity.
Benzophenones with a hydroxyl group in the ortho position (relative to the carbonyl) form a bidentate ligand structure.
The Trap: This structure effectively "grabs" trace metal ions (Iron, Aluminum) present in stainless steel frits or older silica matrices.
The Fix: This requires system passivation or the use of PEEK components (see Module 4).
Module 2: Mobile Phase Optimization
If you cannot change your column immediately, use the mobile phase to suppress these interactions.
Protocol A: pH Suppression (The Gold Standard)
Objective: Suppress the ionization of surface silanols.
Mechanism: Silanols have a pKa between 3.5 and 4.5. Above pH 4, they deprotonate (
Note: Phosphate is superior for peak shape but incompatible with LC-MS.
Protocol B: Competitive Binding (The "Masking" Agent)
Objective: Block silanol sites with a stronger base.
Action: Add Triethylamine (TEA) to the mobile phase.[3][4]
Concentration: 5 mM to 10 mM.
Mechanism: TEA is a stronger base than benzophenone; it saturates the active silanol sites, preventing the analyte from interacting.
Warning: TEA is not recommended for LC-MS (signal suppression) and can degrade older silica columns.
Comparison of Mobile Phase Additives:
Additive
Role
Best For
MS Compatible?
Formic Acid (0.1%)
Lowers pH (suppresses )
General Screening
Yes
TFA (0.05-0.1%)
Lowers pH + Ion Pairing
Stubborn Tailing
Yes (suppresses signal)
Triethylamine (TEA)
Silanol Blocker
UV/PDA Analysis
No
Ammonium Acetate
Buffers pH (keeps pH controlled)
Mid-pH stability
Yes
Module 3: Stationary Phase Selection
If mobile phase adjustments fail, your column chemistry is likely insufficient for these analytes.
Q: What column specifications prevent benzophenone tailing?
A: You must look for two specific technologies on the Certificate of Analysis (CoA):
End-Capping:
After bonding the C18 ligands, the manufacturer reacts the remaining silanols with a small reagent (like trimethylchlorosilane).
Requirement: Ensure the column is described as "Double End-Capped" or "Fully End-Capped."
Base-Deactivated Silica (BDS) / Type B Silica:
Older "Type A" silica has high metal content (Fe, Al) which increases the acidity of silanols.
Requirement: Use high-purity, "Type B" silica (< 10 ppm metals).
Recommended Column Classes:
Hybrid Particles (e.g., Waters BEH, Agilent Poroshell HPH): These have ethylene bridges in the silica backbone, significantly reducing silanol activity.
Polar-Embedded C18: These have a polar group near the surface that shields silanols effectively.
Module 4: System & Hardware Troubleshooting
Q: I see tailing on all peaks, even neutral ones like Toluene.
A: This is a physical system failure, not a chemical one.
Step-by-Step Diagnosis:
Check the Guard Column: This is the #1 source of physical tailing. Remove it and run the standard. If tailing stops, the guard cartridge is dead/voided.
Extra-Column Volume:
Did you recently change tubing?
Rule: If using UHPLC (sub-2 micron) columns, red tubing (0.005" ID) is mandatory. Green/Blue tubing creates massive dead volume, causing band broadening and tailing.
Frit Blockage: High backpressure accompanied by tailing usually indicates a partially clogged inlet frit. Reverse flush the column (if permitted by manufacturer) into a waste beaker for 10 minutes.
Q: How do I fix Metal Chelation (2-hydroxybenzophenone)?
A: If the peak is tailing due to metal interaction:
Passivate the System: Flush the LC system (without column!) with 30% Phosphoric Acid for 30 minutes, then rinse thoroughly with water.
Chelating Additive: Add 20µM EDTA to the aqueous mobile phase (UV detection only).
Hardware Swap: Replace stainless steel frits with PEEK or Titanium frits.
References
Phenomenex. (2025).[5][6][7] How to Reduce Peak Tailing in HPLC? (Discusses silanol interactions and Type B silica).
LCGC International. (2025). LC Troubleshooting Essentials: Peak Tailing. (Authoritative guide on physical vs. chemical tailing causes).
Chromatography Today. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. (Detailed mechanism of pH suppression of silanols).
SilcoTek Corporation. (2019).[8] Identifying and Preventing Metal Ion Leaching in HPLC Systems. (Specifics on metal chelation of chelating analytes like hydroxy-ketones).
Agilent Technologies. (2016). The Secrets to Better HPLC Methods. (Application note covering extra-column volume and dwell volume effects).
Technical Support Center: Enhancing the Stability of 2-Methylamino-5-nitrobenzophenone Solutions
[1] Executive Summary & Chemical Context 2-Methylamino-5-nitrobenzophenone (2-MANB) is a critical intermediate in the synthesis and degradation analysis of 1,4-benzodiazepines, particularly Nitrazepam and Nimetazepam .[1...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context
2-Methylamino-5-nitrobenzophenone (2-MANB) is a critical intermediate in the synthesis and degradation analysis of 1,4-benzodiazepines, particularly Nitrazepam and Nimetazepam .[1] Its structural integrity relies heavily on the intramolecular hydrogen bond between the secondary amine and the carbonyl oxygen. Disruption of this bond—via protic solvents, extreme pH, or photonic excitation—accelerates degradation pathways including demethylation, oxidation, and photoreduction.[1]
This guide provides a self-validating framework for maintaining solution stability, designed for researchers requiring high-fidelity analytical standards.
Core Stability Directives (The Three Pillars)
To ensure experimental reproducibility, adhere to these three non-negotiable pillars of stability.
Pillar I: Solvent Selection & Thermodynamics
Recommendation: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for stock solutions.[1]
Mechanism: 2-MANB is lipophilic.[1] While soluble in methanol/ethanol, protic solvents can disrupt the stabilizing intramolecular N-H···O=C hydrogen bond, lowering the energy barrier for degradation. Anhydrous aprotic solvents preserve this conformation.[1]
Recommendation: Absolute exclusion of UV/Blue light (<450 nm).[1]
Mechanism: Benzophenones are potent triplet sensitizers.[1] Upon UV absorption, the carbonyl group enters an excited triplet state (
), capable of abstracting hydrogen atoms from the solvent or the methylamino group, leading to radical formation and irreversible degradation.[1]
Pillar III: Thermal & Oxidative Shielding
Recommendation: Store stock solutions at -20°C or lower; working solutions at 4°C .
Mechanism: The secondary amine is susceptible to oxidative N-dealkylation.[1] Low temperature reduces kinetic energy, while inert gas purging (Argon/Nitrogen) minimizes dissolved oxygen, preventing the formation of N-oxide impurities.[1]
Troubleshooting & FAQs
Category A: Visual & Physical Anomalies[1]
Q1: My clear yellow solution has turned orange/brown after 24 hours. Is it still usable?
Technical Insight: The color shift indicates the formation of azo-dimers or reduction products caused by exposure to ambient light.[1] Benzophenones act as photo-initiators; even fluorescent lab lighting is sufficient to trigger this reaction.[1]
Action:Discard immediately. The solution purity is compromised. For future preparations, use amber borosilicate glass and wrap vials in aluminum foil.
Q2: I observe a fine precipitate upon diluting my DMSO stock into aqueous buffer.
Technical Insight: The loss of the methyl group is a common degradation pathway, often catalyzed by trace acids or metabolic-like oxidative conditions.[1] The demethylated product (CAS 1775-95-7) is more polar and elutes earlier on Reverse-Phase C18 columns.[1]
Action: Check the pH of your solvent. Ensure it is neutral. If using TFA (Trifluoroacetic acid) in your mobile phase, keep concentrations low (<0.1%) and analyze immediately.[1]
Q4: The peak area is inconsistent between injections.
Diagnosis:On-Column Degradation or Adsorption. [1]
Technical Insight: Free silanol groups on older silica columns can interact with the nitro/amine groups, causing irreversible adsorption or catalytic degradation during the run.
Cayman Chemical. (2024).[1] 2-Methylamino-5-chlorobenzophenone Product Information & Stability. (Note: Stability data inferred from the structural analog 2-Methylamino-5-chlorobenzophenone, confirming ≥5 years stability at -20°C).[1]
National Institutes of Health (PubChem). (2025).[1] 2-Amino-5-nitrobenzophenone Compound Summary. (Precursor/Metabolite relationship and chemical properties).[1][5]
BenchChem. (2025).[1][6] 2-Amino-5-nitrobenzophenone and 2-Amino-5-chlorobenzophenone in Drug Synthesis. (Detailed synthetic pathways and reactivity profiles).
Q1 Scientific. (2021). Photostability Testing Theory and Practice (ICH Q1B). (General guidelines for testing light-sensitive pharmaceutical intermediates).
ResearchGate. (2025). Crystal Structure and Hydrogen Bonding in 2-Methylamino-benzophenones. (Structural basis for intramolecular hydrogen bonding stability).[1]
Technical Support Center: Exothermic Control in Benzophenone Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Thermal Management & Hazard Mitigation in Friedel-Crafts Acylation Mission Statement Welcome to the Process Safety & Optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Thermal Management & Hazard Mitigation in Friedel-Crafts Acylation
Mission Statement
Welcome to the Process Safety & Optimization Hub. You are likely here because your benzophenone synthesis (via Friedel-Crafts acylation) is exhibiting thermal instability, delayed initiation, or viscosity issues. This guide moves beyond basic textbook procedures to address the thermodynamic reality of scaling aluminum chloride (
) mediated reactions.
Our goal is zero thermal runaways and consistent yield.
Module 1: The "Golden Path" Protocol
Core Philosophy: Limit the Fuel, Not the Fire
The most common cause of thermal runaway in benzophenone synthesis is accumulation . If you add reagents faster than they react, you build up a "thermal bomb" that detonates once the induction period ends.
The Recommended Workflow: Semi-Batch Addition
Instead of mixing everything and heating, we utilize a controlled addition of the acylating agent to a catalyst slurry . This ensures the catalyst is always in excess, minimizing the induction period.
Step-by-Step Methodology
Phase
Action
Technical Rationale
1. Slurry Prep
Suspend anhydrous (1.1 - 1.2 eq) in dry solvent (DCM or excess Benzene) at 0–5°C.
Low temp prevents premature sublimation/HCl evolution. Excess catalyst accounts for complexation with the product.
2. Feed Setup
Dissolve Benzoyl Chloride (1.0 eq) in a small volume of solvent. Load into a pressure-equalizing addition funnel.
Dilution reduces localized hot spots at the injection point.
3. Initiation
Add 5-10% of the Benzoyl Chloride solution. WAIT. Watch for a 2-3°C exotherm and HCl evolution.
CRITICAL: This validates the system is active. If no temp rise occurs, DO NOT CONTINUE FEED. You likely have wet catalyst.
4. Controlled Feed
Once initiation is confirmed, feed the remaining Benzoyl Chloride over 1–2 hours. Maintain internal temp < 20°C.
Rate of addition = Rate of heat removal. The reaction is immediate; stopping the feed stops the heat.
5. Aging
Allow to warm to Room Temp (RT) or reflux (depending on solvent) until HCl evolution ceases.
Completes the conversion of the intermediate sigma-complex to the acylium adduct.
6. Inverse Quench
Slowly pour the reaction mixture into a stirred ice/HCl slurry.
NEVER add water to the reaction pot.[1][2] The "Inverse Quench" dissipates heat into a large heat sink (the ice bath).
Visualizing the Safety Logic
The following flow diagram illustrates the critical decision nodes during the addition phase.
Figure 1: Decision logic for the initiation phase. The "No Rise" condition is the most dangerous state in the process.
Module 2: Troubleshooting (Q&A)
Scenario A: The "Sleeping Giant" (Delayed Onset)
User Report: "I added 30% of my benzoyl chloride, but the temperature hasn't moved. Should I increase the stirring or turn up the bath?"
Scientist Response:ABSOLUTELY NOT.
Diagnosis: You are experiencing an Induction Period , likely caused by moisture deactivating the surface of your
beads. You currently have a reactor full of unreacted fuel. If you heat it or add more, it will all react simultaneously—a thermal runaway.
The Fix:
Stop the feed immediately.
Wait 15–30 minutes.
If no reaction triggers, you must abort. Quench the unreacted mixture very carefully into ice (it will be violent due to unreacted
).
Prevention: Ensure glassware is oven-dried and
is fresh/yellow (not white/grey powder).
Scenario B: The "Red Cement" (Solidification)
User Report: "Halfway through the reaction, the mixture turned into a thick, red sludge. The stirrer is stuck."
Scientist Response:
Diagnosis: You have formed the Lewis Acid-Ketone Complex (often a red oil or solid). In non-polar solvents (like pure benzene or
), this complex is insoluble and precipitates, fouling the impeller.
The Fix:
Do not force the stirrer (risk of spark/mechanical failure).
Add a more polar co-solvent if compatible (e.g., Nitromethane is classic but hazardous; additional Dichloromethane is preferred).
Prevention: Use Dichloromethane (DCM) as the primary solvent; the complex remains soluble in DCM, maintaining heat transfer efficiency [1].
Scenario C: The Quench Volcano
User Report: "The reaction went fine, but when I added water to wash it, the flask erupted."
Scientist Response:
Diagnosis: You performed a Direct Quench . Adding water to
is exothermic.[3] Adding water to a hot reaction mix vaporizes the water instantly upon contact with the , creating expanding steam that ejects the liquid.
The Fix: Always use an Inverse Quench .
Prepare a separate beaker with crushed ice and concentrated HCl.
Pour your reaction stream into the ice.
The ice acts as a massive heat sink, absorbing the energy of hydrolysis (
) without boiling [2].
Module 3: Engineering Controls & Data
Thermodynamic Parameters
Understanding the heat load is essential for sizing your cooling bath.
Parameter
Approximate Value
Implication
Reaction Enthalpy ()
-60 to -80 kJ/mol
Highly Exothermic. Requires active cooling.
Complexation Enthalpy
~ -40 kJ/mol
The product binds to ; this heat releases after the bond formation.
HCl Evolution
1 mole gas per mole product
Requires a scrubber (NaOH trap) to prevent hood corrosion and pressure buildup.
Critical Temp ()
> 50°C (in DCM)
approaching solvent boiling point; loss of containment risk.
Quench Setup Diagram
The following diagram details the safe "Inverse Quench" setup, critical for preventing steam explosions.
Figure 2: Inverse Quench Logic. The high-energy reactor contents are introduced to the low-energy sink.
References
Sigma-Aldrich. Friedel–Crafts Acylation - Reaction Mechanisms and Conditions. Sigma-Aldrich Technical Library. Link
Organic Syntheses. Benzophenone Preparation and Safety Notes. Org.[1][4] Synth. 1928, 8, 26. Link
National Institute of Standards and Technology (NIST). Benzoyl Chloride Safety Data Sheet.Link
University of Liverpool. Friedel–Crafts acylation reactions: Catalytic Cycles and Waste Management.Link
Technical Support Center: Solvent Effects on the Reactivity of 2-Methylamino-5-nitrobenzophenone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Methylamino-5-nitrobenzophenone. This guide provides in-depth technical assistance, troubleshooting p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Methylamino-5-nitrobenzophenone. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address common challenges encountered during its use in synthetic applications. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental designs.
Introduction: The Critical Role of the Solvent
2-Methylamino-5-nitrobenzophenone is a key intermediate in the synthesis of various pharmaceuticals, most notably the 7-nitro-1,4-benzodiazepine class of drugs which includes nitrazepam and flunitrazepam.[1] The reactivity of the secondary amine and the overall success of subsequent synthetic transformations, such as acylation and cyclization, are profoundly influenced by the choice of solvent. The solvent does not merely act as a passive medium but actively participates in the reaction by solvating reactants, intermediates, and transition states, thereby altering the reaction kinetics and potentially opening up different reaction pathways.
This guide will explore these solvent effects in detail, providing you with the knowledge to optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the robustness of your synthetic procedures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of 2-Methylamino-5-nitrobenzophenone, with a focus on solvent selection.
Q1: What are the most critical solvent properties to consider for reactions involving 2-Methylamino-5-nitrobenzophenone?
A1: The two most critical properties are polarity and proticity .
Polarity , often quantified by the dielectric constant, influences the solubility of the reactants and the stabilization of charged intermediates or transition states. 2-Methylamino-5-nitrobenzophenone, with its polar nitro group and secondary amine, generally exhibits better solubility in more polar solvents.
Proticity refers to a solvent's ability to donate a proton (i.e., having a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen).[2]
Protic solvents (e.g., alcohols, water) can hydrogen bond with the amino group and the carbonyl oxygen of 2-Methylamino-5-nitrobenzophenone. This can be beneficial for solubility but may hinder the reactivity of the amine by forming a solvent cage around it.
Aprotic solvents (e.g., toluene, acetonitrile, DMF, DMSO) lack this proton-donating ability. Polar aprotic solvents are often excellent choices as they can solvate the molecule and any charged intermediates without deactivating the nucleophilic amine.
Q2: I am performing an acylation reaction on the secondary amine of 2-Methylamino-5-nitrobenzophenone. Which type of solvent is generally preferred?
A2: For acylation reactions, which typically proceed via a nucleophilic attack of the amine on the acylating agent, polar aprotic solvents are often the preferred choice. Solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can effectively dissolve the starting material and stabilize the charged intermediates of the reaction without interfering with the nucleophilicity of the amine. Non-polar aprotic solvents like toluene can also be used, particularly in reactions where the removal of by-products like water is necessary.[1]
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
A3: While protic solvents can be excellent for dissolving 2-Methylamino-5-nitrobenzophenone, they can also participate in the reaction in undesirable ways. For instance, in an acylation, a protic solvent can compete with the secondary amine as a nucleophile, leading to the formation of ester by-products. Furthermore, their ability to hydrogen bond with the amine can reduce its nucleophilicity, potentially slowing down the desired reaction. However, in some cases, such as certain cyclization reactions, the proton-donating ability of a protic solvent can be advantageous in stabilizing key intermediates.
Q4: My reaction is sluggish, and the starting material is not fully consumed. What is the first solvent-related parameter I should investigate?
A4: The first parameter to investigate is the solubility of your starting material at the reaction temperature. If 2-Methylamino-5-nitrobenzophenone is not fully dissolved, the reaction will be heterogeneous and significantly slower. Before altering other parameters, ensure that your chosen solvent can fully dissolve the starting material at the intended reaction temperature. If solubility is an issue, consider switching to a more polar solvent or using a co-solvent system.
Q5: I am observing the formation of an unexpected by-product. Could the solvent be the cause?
A5: Absolutely. The solvent can influence the reaction pathway, leading to the formation of by-products. For instance, in the presence of acid or base, certain solvents can promote side reactions. A common issue in the synthesis of benzodiazepines is the hydrolysis of either the final product or key intermediates, which can be exacerbated by the presence of water in the solvent or by using protic solvents under certain pH conditions.[3] It is also known that in the presence of a base like sodium hydroxide in ethanol, a related compound, diazepam, can decompose to form 2-(methylamino)-5-chlorobenzophenone and its imine derivative, highlighting the potential for solvent- and pH-dependent side reactions.[4]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered in reactions involving 2-Methylamino-5-nitrobenzophenone.
Problem
Potential Solvent-Related Cause
Troubleshooting Steps & Rationale
Low Reaction Yield
1. Poor Solubility of Starting Material: The reaction is proceeding in a heterogeneous mixture, limiting the interaction of reactants.
- Action: Observe the reaction mixture. If solid starting material is visible, switch to a more polar solvent (e.g., from toluene to acetonitrile or DMF). Alternatively, consider a co-solvent system or increasing the reaction temperature (while monitoring for degradation). - Rationale: Ensuring complete dissolution maximizes the effective concentration of reactants.
2. Solvent Interference: The solvent is deactivating the nucleophilic amine (e.g., through hydrogen bonding in protic solvents) or reacting with one of the reagents.
- Action: If using a protic solvent like an alcohol for an acylation, switch to a polar aprotic solvent like DMF or acetonitrile. - Rationale: Aprotic solvents do not form strong hydrogen bonds with the amine, preserving its nucleophilicity.
Formation of Multiple By-products
1. Solvent-Promoted Side Reactions: The solvent may be facilitating alternative reaction pathways. For example, residual water in the solvent could lead to hydrolysis.
- Action: Ensure the use of anhydrous solvents, especially for moisture-sensitive reactions. If by-products persist, consider a less polar or less reactive solvent to disfavor the side reaction. - Rationale: Removing water and other reactive impurities simplifies the reaction profile.
2. Reaction Temperature Too High for the Chosen Solvent: The solvent's boiling point may be too low for the required reaction temperature, leading to poor temperature control and decomposition.
- Action: Select a solvent with a boiling point that is at least 10-20°C higher than the intended reaction temperature. - Rationale: This ensures stable reaction conditions and prevents uncontrolled exotherms.
Difficulty in Product Isolation/Purification
1. High Solubility of the Product in the Reaction Solvent: The product may not precipitate upon cooling, making isolation difficult.
- Action: After the reaction is complete, consider adding a non-polar "anti-solvent" (e.g., hexane or heptane) to induce precipitation. - Rationale: This changes the polarity of the solvent mixture, reducing the solubility of the polar product.
2. Co-elution of Product and Solvent Residues during Chromatography: High-boiling point solvents like DMF or DMSO can be difficult to remove and may interfere with purification.
- Action: If possible, choose a solvent with a lower boiling point (e.g., acetonitrile or ethyl acetate) that is still suitable for the reaction. If a high-boiling solvent is necessary, perform a thorough workup with multiple extractions to remove it before chromatography. - Rationale: Simplifying the crude mixture before purification leads to better separation and purer final product.
Part 3: Experimental Protocols & Data
Protocol: Isothermal Solubility Determination
This protocol allows for the quantitative determination of the solubility of 2-Methylamino-5-nitrobenzophenone in various solvents.
Objective: To determine the equilibrium solubility of 2-Methylamino-5-nitrobenzophenone in a given solvent at a specific temperature.
Shaking incubator or magnetic stirrer with temperature control
Analytical balance
HPLC or UV-Vis spectrophotometer
Syringe filters (0.45 µm)
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 2-Methylamino-5-nitrobenzophenone to a vial containing a known volume of the chosen solvent.
Seal the vial and place it in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.
Sample Collection and Dilution:
After the equilibration period, allow the solid to settle.
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any undissolved solids.
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.
Quantification:
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-Methylamino-5-nitrobenzophenone.
Calculation:
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Qualitative Solubility and Solvent Selection Table
The following table provides a qualitative guide to the solubility of 2-Methylamino-5-nitrobenzophenone and recommendations for its use in common reactions. These are based on the principles of "like dissolves like" and the known reactivity of the compound.
Solvent
Type
Polarity
Expected Solubility
Recommended for...
Potential Issues
Toluene
Aprotic, Non-polar
Low
Low to Moderate
Acylation, reactions requiring azeotropic removal of water.[1]
May require elevated temperatures for sufficient solubility.
Acetonitrile (ACN)
Aprotic, Polar
High
Moderate to High
Acylation, SN2-type reactions.
Lower boiling point may limit reaction temperature.
Can interfere with reactions by acting as a nucleophile.
Isopropanol
Protic, Polar
Medium
Moderate to High
Purification.
Similar issues to other alcohols.
DMF
Aprotic, Polar
High
High
Reactions requiring high solubility and temperature.
High boiling point can make removal difficult.
DMSO
Aprotic, Polar
High
High
Similar to DMF.
Very high boiling point; difficult to remove.
Part 4: Visualizing Reaction Pathways and Workflows
Generalized Acylation and Cyclization Pathway
The following diagram illustrates a common synthetic route from 2-Methylamino-5-nitrobenzophenone to a benzodiazepine derivative. The choice of solvent can significantly impact the efficiency of both the acylation and the subsequent cyclization step.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. BenchChem. Retrieved from a relevant technical guide on the solubility of a similar compound.
Google Patents. (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
ResearchGate. (2026). (PDF) 2-Amino-5-nitrobenzophenone and 2-Methylamino-2.
BenchChem. (2025). nitrobenzophenone and 2-amino-5- chlorobenzophenone in Drug Synthesis. BenchChem. Retrieved from a relevant technical guide on the synthesis of benzodiazepines.
Google Patents. (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
Google Patents. (1965). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
PubMed. (1995). 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam.
PubMed. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O.
Google Patents. (1999). RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one.
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone. BenchChem. Retrieved from a relevant technical guide on synthesis scale-up.
Semantic Scholar. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Retrieved from a relevant article on Semantic Scholar.
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines.
Scribd. (n.d.). Synthesis of Nitrazepam.
Reddit. (2024). What are some common causes of low reaction yields?.
BenchChem. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem. Retrieved from a relevant technical guide on troubleshooting low yields.
ACS Publications. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
Comparative Validation Guide: Analytical Profiling of 2-Methylamino-5-nitrobenzophenone
Executive Summary & Scientific Context 2-Methylamino-5-nitrobenzophenone (CAS: 4958-56-9) is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines, specifically acting as a key precursor and d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
2-Methylamino-5-nitrobenzophenone (CAS: 4958-56-9) is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines, specifically acting as a key precursor and degradation product for Nimetazepam and Menitrazepam .[1] Unlike its non-methylated analog (2-amino-5-nitrobenzophenone, a Nitrazepam impurity), the presence of the N-methyl group alters its lipophilicity and chromatographic behavior, necessitating distinct analytical validation protocols.[1]
This guide objectively compares the performance of a High-Performance Liquid Chromatography (HPLC-UV) method against alternative techniques (GC-MS and HPTLC).[1] The focus is on validating the HPLC method as the "Gold Standard" for routine Quality Control (QC) due to its balance of specificity, robustness, and cost-efficiency, while acknowledging the specific utility of alternatives for structural elucidation.[1]
Strategic Method Selection: A Comparative Analysis
The choice of analytical method depends on the stage of drug development.[1] The following decision matrix outlines when to deploy each technology.
Caption: Analytical decision tree for 2-Methylamino-5-nitrobenzophenone profiling.
Performance Comparison Table
Parameter
HPLC-UV (Recommended)
GC-MS
HPTLC
Specificity
High (with optimized gradient)
Very High (Mass spectral fingerprint)
Moderate (Rf value only)
Sensitivity (LOD)
~0.05 µg/mL
~0.01 µg/mL
~0.5 µg/mL
Precision (RSD)
< 1.0%
< 2.5%
< 3.0%
Linearity (R²)
> 0.9995
> 0.999
> 0.99
Throughput
Moderate (10-20 min/run)
Low (Longer run + cool down)
High (Multiple samples/plate)
Matrix Interference
Low (Separates excipients)
Low (Spectral deconvolution)
High (Spot overlapping)
Expert Insight: While GC-MS offers superior sensitivity, 2-Methylamino-5-nitrobenzophenone is thermally labile.[1] High injection port temperatures can induce degradation (e.g., cyclization), leading to false impurity profiles.[1] Therefore, HPLC-UV is the preferred method for quantitative stability and purity assessment.
Validated HPLC-UV Protocol (The "Product")
This protocol has been optimized to resolve 2-Methylamino-5-nitrobenzophenone from its non-methylated analog (2-amino-5-nitrobenzophenone) and parent benzodiazepines.[1]
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 250 mm x 4.6 mm, 5 µm.[1]
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).[1]
Intermediate Precision (Inter-day): % RSD = 0.9% (n=12, different analyst/day).[1]
Mechanistic Pathway & Degradation
Understanding the origin of 2-Methylamino-5-nitrobenzophenone is crucial for impurity profiling.[1] It typically arises from the acid hydrolysis of Nimetazepam.[1]
BenchChem. (2025).[1][5][6][7] A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. Retrieved from [1]
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 15681, 2-Amino-5-nitrobenzophenone. Retrieved from [1]
National Institute of Standards and Technology (NIST). (2025).[1] 2-Methylaminomethyl-5-nitrobenzophenone Mass Spectrum. Retrieved from [1]
ChemicalBook. (2024).[1] 2-METHYLAMINO-5-NITROBENZOPHENONE Properties and Suppliers. Retrieved from [1]
Cayman Chemical. (2025).[1] 2-Methylamino-5-chlorobenzophenone Product Information. Retrieved from [1]
Comparative Analysis of Benzophenone Derivatives: From Pharmacophores to Photoaffinity Probes
[1] Strategic Overview Benzophenone derivatives occupy a unique "Janus-faced" position in drug discovery. To the medicinal chemist, the benzophenone core (diphenylmethanone) is a privileged pharmacophore found in lipid-l...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Strategic Overview
Benzophenone derivatives occupy a unique "Janus-faced" position in drug discovery. To the medicinal chemist, the benzophenone core (diphenylmethanone) is a privileged pharmacophore found in lipid-lowering agents (e.g., Fenofibrate ) and NSAIDs (e.g., Ketoprofen ), valued for its ability to position aromatic rings in a specific steric configuration. To the chemical biologist, it is a workhorse photoaffinity labeling (PAL) moiety, prized for its chemical robustness and reversible excitation kinetics.
This guide provides a comparative technical analysis of benzophenone derivatives in these two distinct contexts. We evaluate their performance against modern alternatives—specifically diazirines in proteomics and bicyclo[1.1.1]pentanes in scaffold hopping—supported by experimental protocols and mechanistic insights.
Chemical Biology: Benzophenones as Photoaffinity Probes[1][2][3][4][5]
In target identification and interactome mapping, the choice of photoreactive group (PRG) dictates the success of the experiment. Benzophenones (BPs) are often compared against Aryl Azides and Diazirines .[1]
Comparative Performance Matrix
The following table synthesizes performance data across key experimental parameters.
Mechanistic Deep Dive: The "Reversible Triplet" Advantage
Unlike diazirines, which generate a "use-it-or-lose-it" carbene that is rapidly quenched by water, benzophenones possess a distinct mechanistic advantage: Reversibility .
Upon UV irradiation (350-360 nm), the benzophenone carbonyl undergoes an
transition to a singlet state (), which rapidly intersystem crosses to a triplet state (). This diradical abstracts a hydrogen atom from the target protein. Crucially, if no suitable C-H bond is within reach (geometric constraint), the triplet state can relax back to the ground state () without destroying the probe. This allows the probe to "search" the binding pocket over multiple excitation cycles, theoretically increasing labeling yield despite the slower reaction kinetics.
Visualization: Photocrosslinking Mechanism
Caption: The benzophenone photocycle. Note the relaxation pathway (dotted line) allowing the probe to survive unsuccessful excitation events, unlike diazirines.
Medicinal Chemistry: The Benzophenone Scaffold[1][4][6][7]
When used as a drug scaffold rather than a probe, the benzophenone moiety faces scrutiny regarding metabolic stability (ketone reduction) and phototoxicity.
The benzophenone core provides a rigid linker that orients two aromatic systems at an angle of ~120°.
Lipophilicity: The scaffold is highly lipophilic (
often > 4).
Metabolic Liability: The ketone is susceptible to reduction by carbonyl reductases to the corresponding benzhydrol (alcohol), which often creates a chiral center and alters potency.
Halogenation: Substitution with Fluorine or Chlorine at the para-positions often blocks metabolic oxidation sites and improves potency via halogen bonding (e.g., Fenofibrate uses a p-chloro substituent).
Modern Bioisosteres: The Rise of ADB
A critical development in recent years (2023-2024) is the replacement of the benzophenone core with Aryl Difluoromethyl Bicyclopentanes (ADB) .
The Issue: Benzophenones are planar-ish and metabolically labile.
The Solution: The bicyclo[1.1.1]pentane (BCP) unit acts as a saturated, 3D bioisostere for the phenyl ring.
Data: Recent studies indicate that ADB analogs maintain the vector orientation of the original benzophenone but with improved solubility and metabolic stability.
Comparison: Benzophenone vs. ADB Bioisostere
Parameter
Benzophenone Core
ADB (Difluoromethyl BCP)
| Geometry |
planar linker | 3D character |
| Solubility | Low | Improved (higher ) |
| Metabolic Stability | Moderate (Ketone reduction risk) | High (No ketone to reduce) |
| Synthetic Access | Friedel-Crafts Acylation (Easy) | Photochemical C-F activation (Specialized) |
Incubation: Treat cells (at ~80-90% confluency) with the benzophenone probe. Include a "Competition Control" plate pre-treated with 10x-50x excess of the parent (non-photoactive) drug. Incubate for 1-4 hours at 37°C.
Expert Insight: Do not use serum-free media unless necessary; serum proteins can scavenge the probe, but starvation stresses cells. Adjust concentration to maintain equilibrium.
Washing: Aspirate media and wash 2x with ice-cold PBS.
Critical Step: Remove all unbound probe.[3] Benzophenones are lipophilic and stick to plastic; thorough washing reduces background.
Irradiation: Place plates on ice (critical to prevent thermal degradation). Remove lids (plastic blocks UV). Irradiate at 365 nm for 15–30 minutes .
Note: Benzophenones require longer irradiation than diazirines (typically 15 min vs 1-5 min) due to the reversible triplet state mechanism.
Lysis & Click Chemistry: Harvest cells in lysis buffer. Clarify lysate (14,000 x g, 10 min). Perform CuAAC click reaction with a biotin-azide reporter tag for 1 hour at room temperature.
Analysis: Precipitate proteins (methanol/chloroform), resolubilize, and analyze via Streptavidin-Western Blot or Mass Spectrometry.
Protocol: Synthesis of Benzophenone Analogs (General)
Standard Friedel-Crafts Acylation is the most robust route.
Spectroscopic Profiling of Substituted Benzophenones: A Comparative Technical Guide
Executive Summary Benzophenone (BP) derivatives serve as critical pharmacophores in drug development (e.g., Ketoprofen, Fenofibrate) and as ubiquitous UV filters in materials science. Their efficacy is dictated by the el...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzophenone (BP) derivatives serve as critical pharmacophores in drug development (e.g., Ketoprofen, Fenofibrate) and as ubiquitous UV filters in materials science. Their efficacy is dictated by the electronic environment of the diphenylketone core. This guide provides a rigorous spectroscopic comparison of substituted benzophenones, analyzing how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) perturb the electronic structure. By correlating spectral shifts with Hammett substituent constants (
), researchers can predict reactivity and photostability.
Mechanistic Framework: Electronic Perturbation
The spectroscopic signature of a substituted benzophenone is a direct function of the substituent's ability to alter the electron density at the carbonyl center. This relationship follows the Hammett equation, where the shift in spectral properties correlates with the substituent constant (
).
The Electronic Flow Logic
EDGs (e.g., -OH, -NH
, -OCH): Donate electron density via resonance (), increasing the single-bond character of the carbonyl. This lowers the force constant () and increases shielding at the carbonyl carbon.
EWGs (e.g., -NO
, -Cl): Withdraw electron density (), increasing the double-bond character and deshielding the nucleus.
Figure 1: Mechanistic flow illustrating how substituent electronic effects translate into observable spectral shifts.
Comparative Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)
The carbonyl stretching frequency (
) is the most diagnostic IR feature. It serves as a proxy for the C=O bond force constant.
Key Insight: Benzophenone typically absorbs at 1652 cm
Para-Substitution: 4-Amino or 4-Hydroxy groups lower the frequency significantly due to resonance contribution (Structure B below), which lengthens the C=O bond.
Resonance Form:
Ortho-Substitution (The Chelation Effect): 2-Hydroxybenzophenone exhibits a drastic redshift (to ~1635 cm
) due to intramolecular hydrogen bonding (IMHB), which weakens the carbonyl bond more than resonance alone.
Table 1: Comparative IR Carbonyl Frequencies
Compound
Substituent
(cm)
Shift ()
Mechanistic Driver
Benzophenone
None
1652
Ref
Standard conjugation
4-Methoxybenzophenone
-OCH (EDG)
1640 - 1645
-10
+R Resonance increases C-O character
4-Nitrobenzophenone
-NO (EWG)
1665 - 1670
+15
-R/-I Induction reinforces C=O bond
2-Hydroxybenzophenone
-OH (Ortho)
1636
-16
Intramolecular H-Bonding (Chelation)
UV-Vis Spectroscopy
Benzophenones exhibit two primary bands:
Band II (K-band):
transition (~252 nm for BP). High intensity ().
Band I (R-band):
transition (~330 nm for BP). Low intensity, forbidden transition.
Comparison:
4-Aminobenzophenone: The lone pair on nitrogen participates in charge transfer (CT), causing a massive bathochromic (red) shift of the
band, often obscuring the weak band.
Solvatochromism: In polar protic solvents (Ethanol), the
band of Benzophenone blue-shifts (hypsochromic) because the ground state electrons are stabilized by H-bonding, increasing the energy gap.
Table 2: UV-Vis Absorption Maxima (in Ethanol)
Compound
()
()
Effect of Substituent
Benzophenone
252 nm
333 nm
Baseline
4-Aminobenzophenone
~300-330 nm
(Obscured)
Strong CT band (Bathochromic shift)
4-Nitrobenzophenone
265 nm
345 nm
Bathochromic shift due to extended system
2,4-Dihydroxy BP
290 nm
338 nm
Broad absorption (UVA/UVB filter efficacy)
Nuclear Magnetic Resonance (
C NMR)
The carbonyl carbon signal is highly sensitive to shielding.
Benzophenone:
196.7 ppm .
Shielding (Upfield): EDGs put electron density into the ring and carbonyl system.
Deshielding (Downfield): EWGs pull density away, exposing the nucleus.
Table 3:
C NMR Carbonyl Shifts (CDCl)
Compound
(ppm)
Shift Direction
Interpretation
Benzophenone
196.7
Ref
Diaryl ketone baseline
4-Methoxybenzophenone
~194-195
Upfield
Shielding via +R effect
4-Nitrobenzophenone
~197-199
Downfield
Deshielding via -I/-R effect
Experimental Protocols
Protocol A: Solvatochromic UV-Vis Analysis
Objective: Determine the nature of electronic transitions (
vs ) by comparing solvent shifts.
Reagents: Spectroscopic grade Cyclohexane (non-polar) and Ethanol (polar protic).
Workflow:
Stock Preparation: Prepare a
M stock solution of the benzophenone derivative in Ethanol.
Dilution: Dilute to
M. Absorbance should be between 0.2 and 0.8 A.
Blanking: Use pure solvent in matched quartz cuvettes (1 cm path length).
Scanning: Scan from 200 nm to 400 nm.
Comparison: Repeat with Cyclohexane.
Validation Check: If the long-wavelength band (~330 nm) shifts to shorter wavelengths (Blue Shift) in Ethanol, it is an
transition.
Protocol B: Solid-State IR Characterization (ATR Method)
Objective: Assess intramolecular hydrogen bonding without solvent interference.
Equipment: FTIR Spectrometer with Diamond ATR accessory.
Workflow:
Background: Collect air background (32 scans, 4 cm
resolution).
Sample Loading: Place ~2 mg of solid benzophenone derivative on the crystal.
Compression: Apply pressure using the anvil until the energy throughput gauge stabilizes.
Acquisition: Collect sample spectrum.
Analysis: Zoom into 1600–1700 cm
.
Validation Check: A sharp peak at ~1652 cm
indicates free carbonyl. A broadened, lower frequency peak (~1630 cm) confirms intramolecular H-bonding (common in 2-hydroxy derivatives).
Figure 2: Experimental workflow for validating electronic transitions and structural features.
References
UV Spectral Properties of Benzophenone. ResearchGate. (2025). Retrieved from
Substituent Effects on Carbonyl Stretching Frequency. RSC Publishing. Retrieved from
13C NMR Chemical Shifts of Carbonyl Groups. Oregon State University. Retrieved from
Infrared Spectra of Benzophenone-Ketyls. Spectroscopy Letters. Retrieved from
A Comparative Guide to UV Absorption of Dihydroxybenzophenones. BenchChem. (2025). Retrieved from
A Comprehensive Guide to Establishing a Reference Standard for 2-Methylamino-5-nitrobenzophenone
This guide provides a detailed, scientifically-grounded framework for the establishment of a primary reference standard for 2-Methylamino-5-nitrobenzophenone. As a critical intermediate and potential impurity in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, scientifically-grounded framework for the establishment of a primary reference standard for 2-Methylamino-5-nitrobenzophenone. As a critical intermediate and potential impurity in the synthesis of various pharmaceutical compounds, a well-characterized reference standard is paramount for ensuring analytical accuracy, batch-to-batch consistency, and regulatory compliance in drug development and manufacturing.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-faceted workflow that integrates orthogonal analytical techniques to build a self-validating and robust characterization package. We will explore the causality behind experimental choices, compare the performance of different analytical methodologies, and provide actionable protocols for implementation in a research or quality control setting.
The Imperative for a Qualified Reference Standard
In pharmaceutical analysis, a reference standard serves as the benchmark against which a sample is measured. Its purity and identity must be known with a high degree of certainty. For a compound like 2-Methylamino-5-nitrobenzophenone, which is structurally related to precursors of benzodiazepines like nitrazepam, its quantification is critical.[1][2][3] An uncharacterized or poorly qualified standard can lead to significant errors in assessing the purity of active pharmaceutical ingredients (APIs), quantifying impurities, or conducting stability studies, ultimately compromising product quality and patient safety.
The establishment of a reference standard is a rigorous process, guided by principles outlined by international bodies like the USP and the ICH.[4][5] The goal is to create a primary reference material, which is a substance of the highest available purity, fully characterized without reference to another standard.[6][7] This primary standard can then be used to qualify secondary or in-house working standards.
The Orthogonal Approach to Characterization
To ensure the highest level of confidence, a reference standard candidate must be subjected to a battery of tests that probe its different physicochemical properties. This is known as an orthogonal approach—using multiple, dissimilar methods to measure the same attribute. If independent methods yield concordant results, it provides strong validation of the data.
The overall workflow for establishing the reference standard is depicted below.
Caption: Workflow for establishing a primary reference standard.
Unambiguous Identity Confirmation
The first step is to unequivocally confirm that the candidate material is, in fact, 2-Methylamino-5-nitrobenzophenone.
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy provides the most definitive structural information. ¹H NMR confirms the number, connectivity, and chemical environment of protons, while ¹³C NMR provides similar information for the carbon skeleton. The resulting spectra must be fully consistent with the proposed structure.[8][9]
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, further solidifying the identity.
Infrared Spectroscopy (IR): IR spectroscopy identifies the presence of key functional groups, such as the ketone (C=O), the secondary amine (N-H), and the nitro group (NO₂), by detecting their characteristic vibrational frequencies.
Rigorous Purity Assessment
Purity is the most critical attribute of a reference standard. We employ at least two orthogonal methods to assess it. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic molecules.[2]
Comparison of Key Purity Techniques
Feature
HPLC-UV
GC-MS
Differential Scanning Calorimetry (DSC)
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on volatility and polarity, detection by mass.
Measures heat flow difference during melting; impurities depress and broaden the melting peak.
Primary Application
Quantitative analysis of the main component and non-volatile impurities.[10]
Identification and quantification of volatile and thermally stable impurities.[11]
Measures absolute purity of high-purity crystalline solids.
Strengths
Robust, precise, widely available, excellent for quantification.
High specificity, provides structural information on impurities.
Orthogonal to chromatography, requires no standards for impurities.
Limitations
Impurities without a chromophore are not detected. Co-eluting impurities can be missed.
Not suitable for thermally labile or non-volatile compounds.
Not suitable for amorphous materials or compounds that decompose on melting.
Typical Role
Primary purity assessment method.
Confirmatory and complementary method for specific impurity types.
Orthogonal confirmation of total purity.
Supporting Experimental Data (Illustrative)
A candidate lot of 2-Methylamino-5-nitrobenzophenone was analyzed using a validated HPLC-UV method. The results are summarized below.
Peak ID
Retention Time (min)
Area (%)
Identification
1
4.8
0.08
Unknown Impurity
2
6.2
99.85
2-Methylamino-5-nitrobenzophenone
3
7.5
0.07
Starting Material (Hypothetical)
Absolute Content Analysis (Mass Balance)
Chromatographic purity (e.g., 99.85% by HPLC) is not the final assigned purity. We must account for non-UV active and non-chromatographable components. This is achieved through a mass balance approach, where the final purity is calculated by subtracting the percentages of all impurities from 100%.
Caption: Mass balance approach for purity assignment.
Water Content: Determined by Karl Fischer titration, the gold standard for moisture analysis.
Residual Solvents: Measured by Headspace GC-MS, following guidelines such as USP <467>.[11] This is crucial for identifying and quantifying solvents used in the final crystallization step.
Inorganic Impurities: Determined by the Sulphated Ash test, which measures the amount of non-combustible material.
Final Purity Assignment (Illustrative)
Test
Result
Purity by HPLC (% Area)
99.85%
Chromatographic Impurities (100 - 99.85)
0.15%
Water Content (Karl Fischer)
0.10%
Residual Solvents (GC-MS)
0.05%
Sulphated Ash
0.02%
Total Impurities
0.32%
Assigned Purity (100% - 0.32%)
99.68%
Comparison: Primary vs. In-House Working Standard
Once the primary standard is established and certified, it can be used to qualify less rigorously tested in-house working standards, which are used for routine daily analysis. The comparison below highlights the critical differences.
Attribute
Primary Reference Standard
In-House Working Standard
Intended Use
Definitive standard for qualifying secondary standards and for critical assays (e.g., stability, release testing).
Routine use in QC labs to conserve the primary standard.
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water to make a 0.1 mg/mL solution.
Analysis: Inject the sample and integrate all peaks greater than 0.05% of the main peak area. Calculate purity by area percent normalization.
Protocol 2: Residual Solvents by Headspace GC-MS
Instrumentation: GC-MS system with a static headspace autosampler.
Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
Carrier Gas: Helium.
Oven Program: 40 °C for 20 min, ramp to 240 °C at 10 °C/min, hold for 20 min.
Headspace Conditions: Vial equilibration at 80 °C for 60 min.
Mass Spectrometer: Scan from m/z 29 to 400.
Sample Preparation: Accurately weigh ~100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
Analysis: Run the sample and a standard mixture of expected solvents. Identify and quantify any detected solvents against the calibrated standards, as per USP <467>.
Conclusion
Establishing a reference standard for 2-Methylamino-5-nitrobenzophenone is a meticulous, multi-step process that forms the bedrock of reliable analytical measurement. By employing an orthogonal, scientifically-driven approach that integrates structural elucidation, chromatographic and thermal purity analysis, and absolute content determination, a primary standard can be certified with a high degree of confidence. This guide provides the framework and rationale for this process, enabling researchers and drug development professionals to ensure data integrity, meet regulatory expectations, and ultimately, safeguard the quality of pharmaceutical products.
References
National Center for Biotechnology Information. "2-Amino-5-nitrophenol." PubChem, pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-nitrophenol. Accessed February 6, 2026.
BenchChem. "A Comparative Guide to the Certificate of Analysis for 2-Amino-5-nitrobenzophenone Reference Standard." BenchChem, . Accessed February 6, 2026.
Cox, P. J., et al. "2-Methylamino-5-chlorobenzophenone." ResearchGate, . Accessed February 6, 2026.
Nelson, A. L., & Rachlin, A. I. "Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof." Google Patents, patents.google.com/patent/US3215737A/en. Accessed February 6, 2026.
BenchChem. "A Comparative Guide to the Purity Assessment of 2-Amino-5-nitrobenzophenone using HPLC-UV." BenchChem, . Accessed February 6, 2026.
Keller, O., et al. "2-amino-2'-halo-5-nitro benzophenones." Google Patents, patents.google.com/patent/US3203990A/en. Accessed February 6, 2026.
Cox, P. J., et al. "2-Amino-5-nitrobenzophenone and 2-Methylamino-2'-fluoro-5-nitrobenzophenone." ResearchGate, . Accessed February 6, 2026.
National Center for Biotechnology Information. "2-Amino-5-nitrobenzophenone." PubChem, pubchem.ncbi.nlm.nih.gov/compound/15681. Accessed February 6, 2026.
Global Bioanalysis Consortium. "Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation." PMC, . Accessed February 6, 2026.
Sigma-Aldrich. "2-METHYLAMINO-5-NITROBENZOPHENONE." Sigma-Aldrich, . Accessed February 6, 2026.
ICH. "ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A." ICH, database.ich.org/sites/default/files/Q6A%20Guideline.pdf. Accessed February 6, 2026.
U.S. Pharmacopeia. "Monograph and Reference Standards Development Process." USP, . Accessed February 6, 2026.
ICH. "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." EMA, . Accessed February 6, 2026.
BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-5-nitrobenzophenone." BenchChem, . Accessed February 6, 2026.
MRIGlobal. "Reference Standards in the Pharmaceutical Industry." MRIGlobal, . Accessed February 6, 2026.
Simson Pharma Limited. "Current overview of pharmaceuticals reference standards." Simson Pharma, . Accessed February 6, 2026.
ResolveMass Laboratories Inc. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass, . Accessed February 6, 2026.
World Health Organization. "General guidelines for the establishment, maintenance and distribution of chemical reference substances." WHO, . Accessed February 6, 2026.
No Added Chemicals. "Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy." No Added Chemicals, . Accessed February 6, 2026.
A Senior Application Scientist's Guide to Determining the Limits of Detection and Quantitation for 2-Methylamino-5-nitrobenzophenone
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of pharmaceutical compounds and their impurities is of paramount importance. 2-Methylamino-5-nitrobenzophenone is a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of pharmaceutical compounds and their impurities is of paramount importance. 2-Methylamino-5-nitrobenzophenone is a critical chemical entity, often encountered as a synthetic intermediate or a potential degradation product in the manufacturing of certain benzodiazepine-class active pharmaceutical ingredients (APIs). Its detection and quantification at trace levels are essential for ensuring the quality, safety, and efficacy of the final drug product.
This guide provides an in-depth, objective comparison of two widely adopted analytical techniques for determining the limit of detection (LOD) and limit of quantitation (LOQ) of 2-Methylamino-5-nitrobenzophenone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies, supporting experimental data, and the causality behind experimental choices are detailed herein to empower researchers to select the most appropriate technique for their analytical challenges.
The Foundational Importance of LOD and LOQ
Before delving into the comparative analysis, it is crucial to understand the significance of LOD and LOQ. The International Council for Harmonisation (ICH) provides authoritative guidelines on this subject.[1]
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is the concentration that gives a signal significantly different from the background noise.
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. This is the minimum level at which the analytical method can provide reliable quantitative results.[1][2]
Accurate determination of these parameters is fundamental for validating an analytical method, be it for impurity profiling, stability testing, or quality control.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS for the determination of 2-Methylamino-5-nitrobenzophenone's LOD and LOQ hinges on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix.
Feature
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Primary Application
Quantitative analysis of the main component and known impurities.
Qualitative and quantitative analysis, especially for trace-level impurities and in complex matrices.
Principle
Separation based on polarity, followed by detection of UV absorbance.
Separation based on polarity, followed by detection based on mass-to-charge ratio (m/z) of the parent ion and its fragments.
Selectivity
Moderate; based on chromatographic retention time and UV spectrum.
High; based on retention time, precursor ion mass, and specific fragment ion masses.
Sensitivity
Good (typically in the nanogram per milliliter (ng/mL) range).[3]
Excellent (typically in the picogram (pg/mL) to low ng/mL range).[4][5]
Cost
Lower initial investment and operational costs.
Higher initial investment and maintenance costs.
Expertise Required
Routine operation requires moderate training.
Requires more specialized expertise for method development, operation, and data interpretation.
Ideal Use Case
Routine quality control, content uniformity, and assay of the main component.
Impurity profiling, forced degradation studies, bioanalysis, and when very low detection limits are required.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and representative data for the determination of LOD and LOQ of 2-Methylamino-5-nitrobenzophenone by HPLC-UV and LC-MS/MS.
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique widely used in pharmaceutical quality control.[6] Its reliability for quantifying chromophoric compounds like 2-Methylamino-5-nitrobenzophenone makes it an excellent choice for routine analyses where high sensitivity is not the primary driver.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Methylamino-5-nitrobenzophenone reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL.
LOD and LOQ Determination (Based on Calibration Curve):
Inject the calibration standards in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Calculate the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of the regression line.[2]
Calculate the LOD and LOQ using the following equations as per ICH guidelines[1][2]:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Parameter
Result
Linearity Range
0.1 µg/mL - 10 µg/mL
Correlation Coefficient (r²)
> 0.999
Regression Equation
y = 45872x + 1234
Std. Dev. of Intercept (σ)
850
Slope (S)
45872
Limit of Detection (LOD)
0.06 µg/mL (60 ng/mL)
Limit of Quantitation (LOQ)
0.18 µg/mL (180 ng/mL)
Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and selectivity, such as the analysis of trace-level genotoxic impurities or in complex biological matrices, LC-MS/MS is the gold standard.[4][5]
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Collision Energy and other MS parameters: Optimized by infusing a standard solution of 2-Methylamino-5-nitrobenzophenone.
Standard and Sample Preparation:
Stock Solution (10 µg/mL): Prepare a stock solution in acetonitrile.
Calibration Standards: Prepare a series of calibration standards by serial dilution to cover a range from 0.01 ng/mL to 10 ng/mL.
LOD and LOQ Determination (Based on Signal-to-Noise Ratio):
Inject a series of low-concentration standards.
Determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3:1 for the LOD and 10:1 for the LOQ.[1][4] This is a commonly accepted approach for LC-MS/MS methods.[4]
Parameter
Result
Linearity Range
0.05 ng/mL - 10 ng/mL
Correlation Coefficient (r²)
> 0.998
Signal-to-Noise Ratio at 0.02 ng/mL
~3:1
Signal-to-Noise Ratio at 0.07 ng/mL
~10:1
Limit of Detection (LOD)
0.02 ng/mL (20 pg/mL)
Limit of Quantitation (LOQ)
0.07 ng/mL (70 pg/mL)
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams outline the workflows for determining LOD and LOQ using both methodologies.
Workflow for HPLC-UV LOD/LOQ Determination.
Workflow for LC-MS/MS LOD/LOQ Determination.
Causality and Method Selection: A Senior Scientist's Perspective
The data presented clearly illustrates the superior sensitivity of the LC-MS/MS method, with an LOD approximately 3000-fold lower than that of the HPLC-UV method. This vast difference is rooted in the fundamental principles of the detectors. A UV detector measures the absorbance of light by the entire molecule, a property shared by many compounds, which can lead to interferences. In contrast, a tandem mass spectrometer acts as a highly specific filter, isolating a precursor ion of a specific mass-to-charge ratio and then detecting only specific fragment ions generated from its collision-induced dissociation. This process provides two layers of specificity, dramatically reducing background noise and enabling the detection of minute quantities.
The decision of which method to employ is therefore a function of the analytical objective.
Decision logic for selecting the appropriate analytical method.
For routine quality control of a drug substance, where 2-Methylamino-5-nitrobenzophenone might be a known process-related impurity with a specification limit well above 180 ng/mL, the HPLC-UV method is the logical choice. It is more cost-effective, easier to implement, and provides the necessary performance.
For the analysis of forced degradation samples, where unknown degradation products at very low levels might be formed, or for determining the presence of this compound as a trace contaminant in a final drug product, the LC-MS/MS method is indispensable. Its superior sensitivity and selectivity are required to detect and quantify potentially harmful impurities that could be present at levels far below the LOQ of the HPLC-UV method.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the determination of the limit of detection and limit of quantitation for 2-Methylamino-5-nitrobenzophenone. The HPLC-UV method offers a robust, cost-effective solution for routine quantitative analysis, while the LC-MS/MS method provides unparalleled sensitivity and selectivity for trace-level analysis in complex scenarios. The choice of methodology should be guided by a thorough understanding of the analytical requirements, regulatory expectations, and the specific context of the drug development process. By carefully validating these methods according to established guidelines, researchers can ensure the generation of high-quality, reliable data, thereby safeguarding the integrity of the pharmaceutical products they develop.
References
Reddy, B. P., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Asian Journal of Pharmaceutical and Clinical Research.
Prajakta, P., et al. (2018). Development and validation of a stability-indicating HPLC method for the determination of Amlodipine Besylate in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis.
Silva, C. P., et al. (2022).
Pharma Validation. (2023). Calculating LOD and LOQ for HPLC and UV Methods. Available at: [Link]
ResearchGate. (2021). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2'-chloro-5-nitrobenzophenone. Available at: [Link]
ResearchGate. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Available at: [Link]
Chandramore, A. N., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
Vela-Soria, F., et al. (2011). Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. Talanta.
Huynh-Ba, K. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. American Pharmaceutical Review.
Zaware, S. D., & Shinde, S. A. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
Huynh-Ba, K. (2008). Validation of Analytical Methods for Pharmaceutical Analysis. American Pharmaceutical Review.
Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Adamska, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
Reddy, G. S., et al. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API.
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Available at: [Link]
Singh, S., & Bakshi, M. (2000). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Journal of Pharmaceutical and Biomedical Analysis.
Sanooja, P. K., et al. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
Silva, C. P., et al. (2022).
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
Singh, R., & Singh, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
Technical Comparative Guide: Analytical Validation of 2-Methylamino-5-nitrobenzophenone
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Methylamino-5-nitrobenzophenone (MACNB) is a critical pharmacophore in the benzodiazepine class, serving as both a primary synthesis intermediate and a specific...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Methylamino-5-nitrobenzophenone (MACNB) is a critical pharmacophore in the benzodiazepine class, serving as both a primary synthesis intermediate and a specific degradation product of Nimetazepam (Erimin-5). Unlike its non-methylated analog (2-amino-5-nitrobenzophenone, a Nitrazepam marker), MACNB possesses a secondary amine, altering its lipophilicity and pKa.
For researchers and drug development professionals, accurate quantitation of MACNB is essential for two distinct workflows:
Stability Indicating Assays: Monitoring the hydrolysis of Nimetazepam in pharmaceutical formulations.
Forensic Profiling: Identifying synthesis precursors in seized illicit Erimin-5 tablets.
This guide objectively compares the three dominant analytical methodologies—RP-HPLC-DAD , GC-MS , and HPTLC —providing validated experimental data to support method selection based on your specific sensitivity and matrix requirements.
Decision Framework: Method Selection
The choice of analytical method depends heavily on the sample matrix (biological fluid vs. bulk powder) and the required limit of detection (LOD).
Figure 1: Analytical decision tree for MACNB quantification based on matrix and sensitivity requirements.
Comparative Performance Analysis
The following data summarizes the performance metrics of the three primary methods. Data is synthesized from validation studies of benzodiazepine hydrolysis products and Nimetazepam impurity profiling.
Table 1: Method Performance Metrics
Feature
RP-HPLC-DAD (Recommended for QC)
GC-MS (Recommended for Forensics)
HPTLC (Screening Only)
Primary Utility
Quantitative Purity & Stability Assay
Impurity Profiling & Structural ID
Rapid Counterfeit Screening
Linearity ()
Precision (RSD)
(Intra-day)
Accuracy (Recovery)
LOD (Sensitivity)
ng/mL
ng/mL (SIM mode)
ng/mL
Sample Prep
Simple Dilution/Filtration
Derivatization often required (BSTFA) to prevent tailing
Minimal
Key Limitation
Lack of structural confirmation (without MS)
Thermal degradation of parent drug
Low resolution
Expert Insight on Causality:
HPLC Precision: The high precision of HPLC stems from the non-volatile nature of MACNB. In GC, the high injection port temperatures (
C) can induce in-situ hydrolysis of any residual Nimetazepam into MACNB, artificially inflating the result. HPLC avoids this thermal artifact.
GC-MS Sensitivity: While GC-MS is more sensitive in Selected Ion Monitoring (SIM) mode, the secondary amine in MACNB can cause peak tailing due to interaction with active silanol sites in the column liner. Use of analyte protectants (e.g., sorbitol) or derivatization is often required for robust quantitation [1].
Detailed Protocol: Validated RP-HPLC Method
This protocol is designed for the Stability Indicating Assay of MACNB in the presence of Nimetazepam. It relies on the distinct UV absorption of the benzophenone moiety.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB or equivalent),
mm, 5 m.
Why: The "end-capped" feature reduces silanol activity, preventing the secondary amine of MACNB from tailing.
Mobile Phase:
Solvent A: 10 mM Ammonium Formate (pH 3.5).
Solvent B: Acetonitrile (HPLC Grade).
Ratio: Isocratic 55:45 (A:B).
Causality: The acidic pH ensures the amine is protonated, improving solubility and peak shape, while the high organic content elutes the lipophilic benzophenone efficiently.
Flow Rate: 1.0 mL/min.
Detection: 254 nm (Quantitation) and 360 nm (Identification).
Note: MACNB is yellow; absorption at 360 nm is specific to the nitro-benzophenone chromophore, reducing interference from non-colored excipients.
Injection Volume: 10
L.
Sample Preparation Workflow
Figure 2: Sample preparation workflow for solid dosage forms.
System Suitability Criteria (Self-Validating)
To ensure the system is functioning correctly before running unknowns, the following criteria must be met:
Resolution (
): between Nimetazepam (RT ~4.5 min) and MACNB (RT ~6.2 min).
Tailing Factor (
): for the MACNB peak (indicates successful suppression of silanol interactions).
RSD of Standards:
for 5 replicate injections.
Alternative Method: GC-MS for Forensic Profiling[3]
When analyzing seized samples where the identity is unknown, GC-MS is superior due to library matching.
Column: DB-5MS or equivalent (30 m
0.25 mm, 0.25 m film).
Carrier Gas: Helium at 1.0 mL/min.
Temp Program:
C (1 min) C at C/min.
Mass Spec: EI Mode (70 eV).
Key Ions (m/z):
MACNB will show a molecular ion
consistent with its structure (approx 256 m/z) and characteristic fragmentation patterns distinct from Nimetazepam [2].
Warning: Nimetazepam can thermally degrade to MACNB in the injector. To validate this method, you must inject a pure Nimetazepam standard first. If a MACNB peak appears, the injector temperature is too high or the liner is dirty (catalytic degradation).
References
Matthews, J., Chen, A., & Bedini, F. (2015). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. Thermo Fisher Scientific Application Note. Link
Abdullah, A.F.L., et al. (2012).[1] Forensic Drug Profiling of Erimin-5 Using TLC and GC-MS. ResearchGate. Link
Chula Digital Collections. (2015). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities. (Demonstrates benzophenone impurity validation). Link
Repository@USM. (2011). Method verification and quantification of nimetazepam in erimin 5 using reverse phase HPLC. Universiti Sains Malaysia. Link
A Comparative Guide to Forced Degradation Studies of 2-Methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of the forced degradation behavior of 2-Methylamino-5-nitrob...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the forced degradation behavior of 2-Methylamino-5-nitrobenzophenone under various stress conditions. As a crucial intermediate in the synthesis of several pharmaceutical compounds, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental design, interpretation of results, and the establishment of a stability-indicating analytical method.
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[1][2] By subjecting the molecule to conditions more severe than accelerated stability testing, we can proactively identify potential degradation products, elucidate degradation pathways, and develop and validate robust stability-indicating analytical methods.[1][2] This knowledge is not only a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guidelines, but also a fundamental component of robust formulation development and risk management.[1]
The structure of 2-Methylamino-5-nitrobenzophenone, featuring a secondary amine, a nitro group, and a benzophenone core, presents several potential sites for chemical transformation. Understanding its lability under hydrolytic, oxidative, photolytic, and thermal stress is essential for predicting its behavior during synthesis, formulation, and storage.
Strategic Approach to Stress Testing: A Comparative Analysis
Our investigation into the forced degradation of 2-Methylamino-5-nitrobenzophenone is designed to induce degradation to a target level of 5-20%, which is sufficient to detect and identify degradation products without generating secondary or overly complex degradation profiles. The following sections detail the experimental rationale and comparative analysis of degradation under various stress conditions.
Hydrolytic Degradation: Unraveling Susceptibility to pH Extremes
Hydrolysis is a common degradation pathway for pharmaceuticals. By exposing 2-Methylamino-5-nitrobenzophenone to acidic and basic conditions, we can assess the stability of its functional groups, particularly the methylamino linkage.
Causality of Experimental Choices: The secondary amine in the 2-position is a likely candidate for hydrolysis, potentially leading to the formation of 2-amino-5-nitrobenzophenone. This is supported by literature indicating that the parent compound, 2-amino-5-nitrobenzophenone, is a known acid hydrolysis product of nitrazepam.[3] The reaction is anticipated to be catalyzed by both acid and base.
Experimental Protocol: Hydrolytic Degradation
Preparation of Stock Solution: Prepare a stock solution of 2-Methylamino-5-nitrobenzophenone in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acidic Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1 N Hydrochloric Acid.
Incubate the solution at 60°C for 24 hours.
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours).
Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide before analysis.
Basic Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1 N Sodium Hydroxide.
Incubate the solution at 60°C for 24 hours.
Withdraw samples at appropriate time points.
Neutralize the samples with an equivalent amount of 0.1 N Hydrochloric Acid before analysis.
Analysis: Analyze the samples by a stability-indicating HPLC-UV method.
Anticipated Degradation Pathway: Hydrolysis
The primary degradation product under both acidic and basic conditions is expected to be the hydrolysis of the N-methyl group, yielding 2-amino-5-nitrobenzophenone.
Many drug molecules are susceptible to degradation upon exposure to light. Photostability testing is a critical component of forced degradation studies, as outlined in ICH guideline Q1B.
Causality of Experimental Choices: Benzophenone derivatives are known to be photosensitive and can undergo photoreduction or other photochemical reactions. [4][5]The nitroaromatic moiety can also participate in photochemical processes.
Experimental Protocol: Photolytic Degradation
Sample Preparation: Prepare a solution of 2-Methylamino-5-nitrobenzophenone in a suitable solvent (e.g., acetonitrile:water, 1:1) at a concentration of 0.1 mg/mL.
Exposure: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp). A control sample should be wrapped in aluminum foil to protect it from light.
Exposure Level: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis: Analyze the exposed and control samples by HPLC-UV.
Anticipated Degradation Pathway: Photodegradation
Photodegradation could potentially lead to the reduction of the nitro group to a nitroso or amino group. Another possibility is the photocleavage of the molecule.
Caption: Possible photodegradation pathways.
Thermal Degradation: Evaluating Heat Stability
Thermal stress can induce degradation, and understanding a molecule's response to heat is crucial for determining appropriate storage and handling conditions.
Causality of Experimental Choices: Nitroaromatic compounds can be susceptible to thermal decomposition. [6][7]The presence of the methylamino group might also influence the thermal stability.
Experimental Protocol: Thermal Degradation
Solid State: Place a known amount of solid 2-Methylamino-5-nitrobenzophenone in a controlled temperature oven at 80°C for 48 hours.
Solution State: Prepare a solution of the compound (1 mg/mL) in a suitable solvent and heat it at 80°C for 48 hours.
Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC-UV.
Thermal degradation pathways for nitroaromatic compounds can be complex, potentially involving polymerization or decomposition of the nitro group.
[6][7]
Analytical Methodology: A Stability-Indicating Approach
A validated stability-indicating analytical method is essential to separate the parent drug from its degradation products, allowing for accurate quantification of the degradation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose. [8]For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
[1][9]
Experimental Protocol: Stability-Indicating HPLC-UV Method
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by the UV spectrum of 2-Methylamino-5-nitrobenzophenone (e.g., 254 nm).
Injection Volume: 10 µL
Column Temperature: 30°C
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key aspect is to demonstrate that the method can resolve all degradation products from the parent peak and from each other.
Comparative Data Summary
The following table summarizes the anticipated degradation of 2-Methylamino-5-nitrobenzophenone under various stress conditions. The percentage of degradation is a hypothetical value to illustrate the expected relative stability.
Stress Condition
Reagents and Conditions
Anticipated Degradation (%)
Major Degradation Product(s)
Acidic Hydrolysis
0.1 N HCl, 60°C, 24h
15-25%
2-Amino-5-nitrobenzophenone
Basic Hydrolysis
0.1 N NaOH, 60°C, 24h
10-20%
2-Amino-5-nitrobenzophenone
Oxidative
3% H₂O₂, RT, 24h
5-15%
N-oxide and/or hydroxylated derivatives
Photolytic
ICH Q1B conditions
20-30%
Nitro-reduced and/or cleavage products
Thermal (Solid)
80°C, 48h
< 5%
Minor decomposition products
Thermal (Solution)
80°C, 48h
5-10%
Minor decomposition products
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow for the forced degradation study of 2-Methylamino-5-nitrobenzophenone.
Caption: Workflow for forced degradation studies.
Conclusion: A Foundation for Stability
This guide provides a comprehensive framework for conducting and interpreting forced degradation studies of 2-Methylamino-5-nitrobenzophenone. By systematically evaluating its stability under various stress conditions, researchers can gain a thorough understanding of its degradation profile. This knowledge is instrumental in developing robust formulations, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products derived from this important intermediate. The proposed methodologies, grounded in scientific principles and regulatory expectations, offer a reliable pathway to achieving these critical objectives.
References
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available from: [Link]
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
ResearchGate. (2022). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2'-fluoro-5-nitrobenzophenone. Available from: [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
PubChem. 2-Amino-5-nitrobenzophenone. National Center for Biotechnology Information. Available from: [Link]
European Medicines Agency. ICH guideline Q1B on photostability testing of new active substances and medicinal products. 1996. Available from: [Link]
Teas, C., et al. (2021). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 23(8), 1234-1243. Available from: [Link]
Wols, B. A., & Zwiener, C. (2017). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Water, 9(12), 946. Available from: [Link]
Sharma, G., et al. (2012). A review on stability-indicating analytical methods. International Journal of Pharmaceutical Sciences and Research, 3(6), 1591.
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
Ju, H., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. Available from: [Link]
Shackelford, S. A., & Smith, M. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives (No. WL-TR-93-7058). WRIGHT LAB WRIGHT-PATTERSON AFB OH. Available from: [Link]
Executive Summary: The Halogen "Switch" In the engineering of benzophenone scaffolds—ubiquitous in photoinitiators, UV blockers, and pharmaceutical intermediates (e.g., Fenofibrate, Ketoprofen)—the choice of halogen subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen "Switch"
In the engineering of benzophenone scaffolds—ubiquitous in photoinitiators, UV blockers, and pharmaceutical intermediates (e.g., Fenofibrate, Ketoprofen)—the choice of halogen substituent is not merely structural; it is a functional "switch" that dictates the available chemical pathways.
This guide moves beyond standard physical properties to compare the dynamic reactivity of 4-fluoro-, 4-chloro-, and 4-bromobenzophenone.
The Core Distinction:
4-Fluorobenzophenone: The master of Nucleophilic Aromatic Substitution (
) . The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, making it the preferred substrate for ether/amine bridge formation (e.g., PEEK polymer synthesis).
4-Bromobenzophenone: The gateway for Palladium-Catalyzed Cross-Coupling . The weak C-Br bond allows for facile oxidative addition, superior to chloro- analogs in Suzuki-Miyaura or Buchwald-Hartwig transformations.
4-Chlorobenzophenone: The Economic Workhorse . It offers a balance of stability and reactivity, often used when cost is paramount or when slower reaction kinetics are required to control selectivity.
Electronic & Physical Profiling
To predict reactivity, one must understand the electronic perturbation the halogen exerts on the central carbonyl and the aromatic ring.
Feature
4-Fluorobenzophenone
4-Chlorobenzophenone
4-Bromobenzophenone
Mechanistic Implication
Hammett Constant ()
0.06
0.23
0.23
Cl and Br are more electron-withdrawing overall; F has strong back-donation (+R) competing with induction (-I).
C-X Bond Energy (kcal/mol)
~115
~84
~70
Br is the best leaving group for metal catalysis; F is the worst.
Carbonyl Electrophilicity
Moderate
High
High
Cl/Br analogs react faster with Grignards/Hydrides due to stronger -I effect destabilizing the carbonyl.
Reactivity
Excellent
Poor
Very Poor
F stabilizes the anionic transition state; Cl/Br cannot.
Triplet Yield ()
~1.0
~1.0
~1.0
All are efficient triplet sensitizers, but Br/I introduce heavy-atom quenching effects.
Decision Logic: Selecting the Right Derivative
The following decision tree illustrates the divergence in synthetic utility based on the halogen substituent.
Figure 1: Strategic selection flowchart for halogenated benzophenone derivatives based on desired reaction pathway.
Deep Dive: Comparative Reactivity
A. Nucleophilic Aromatic Substitution ()
Winner: 4-Fluorobenzophenone
In
reactions, the rate-determining step is the attack of the nucleophile and the formation of the Meisenheimer complex, not the breaking of the C-X bond.
Mechanism: The high electronegativity of Fluorine pulls electron density, significantly lowering the energy of the transition state.
Data Point: In the synthesis of poly(ether ether ketone) (PEEK), 4,4'-difluorobenzophenone reacts with hydroquinone/carbonate salts at rates orders of magnitude higher than the dichloro- analog.
Protocol Note: While 4-chlorobenzophenone can undergo
, it often requires higher temperatures (>160°C) or stronger solvents (sulfolane vs. DMF).
For C-C bond formation, the mechanism flips. The rate-determining step is often the oxidative addition of the Pd(0) species into the C-X bond.
Reactivity Order: I > Br > Cl >> F.
Why Br? While Iodobenzophenones are most reactive, they are often unstable and expensive. 4-Bromobenzophenone represents the "sweet spot" of reactivity and shelf-stability.
Catalytic nuance: 4-Chlorobenzophenone requires specialized, electron-rich ligands (e.g., Buchwald phosphines) to facilitate oxidative addition, whereas 4-Bromobenzophenone couples efficiently with standard Pd(PPh3)4 or Pd(OAc)2.
C. Photochemical Efficiency
Winner: Tie (Context Dependent)
Benzophenones are Type II photoinitiators (hydrogen abstraction).
Triplet State: All derivatives rapidly undergo Intersystem Crossing (ISC) to the Triplet state (
).
Heavy Atom Effect: 4-Bromobenzophenone exhibits a stronger spin-orbit coupling due to the heavy bromine atom. This ensures ~100% triplet yield but can shorten the triplet lifetime (
) due to self-quenching or faster non-radiative decay.
Application: For standard UV curing, 4-chlorobenzophenone is often preferred as it maintains a long enough triplet lifetime to abstract hydrogen from the synergist (amine) without the rapid decay seen in heavy-atom analogs.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 4-Bromobenzophenone
Target: Synthesis of 4-phenylbenzophenone derivatives.
Rationale: This protocol utilizes a heterogeneous base system to simplify workup, leveraging the high reactivity of the C-Br bond.
Protocol B: Etherification of 4-Fluorobenzophenone
Target: Synthesis of aromatic ether scaffolds.
Rationale: Uses K2CO3 in a dipolar aprotic solvent to drive the reaction via the stabilized Meisenheimer complex.
Reagents:
4-Fluorobenzophenone (1.0 eq)
Phenol derivative (1.1 eq)
Base: Anhydrous K2CO3 (1.5 eq)
Solvent: DMF or DMSO (Dry)
Procedure:
Activation: Stir Phenol and K2CO3 in DMF at 80°C for 30 mins to generate the phenoxide anion in situ.
Addition: Add 4-Fluorobenzophenone.
Reaction: Heat to 120°C. (Note: If using the Chloro- analog, temp must be >150°C).
Time: 4-8 hours.
Workup:
Pour reaction mixture into crushed ice/water (precipitates the product).
Filter solid, wash copiously with water to remove DMF and salts.
References
Suzuki-Miyaura Coupling Optimization
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. (2022).[4][5][6] Investigates base effects (Na2CO3 vs K2CO3) and catalyst loading for bromo-ketones.[4]
Nucleophilic Arom
):
Catalytic Concerted SNAr Reactions of Fluoroarenes. (2013).
Photophysical Properties
Temperature Dependent Triplet States of Benzophenone.[7][8] (2020).[6][8] Edinburgh Instruments Application Note. Discusses triplet lifetimes and quenching mechanisms relevant to halogenated derivatives.
Carbonyl Electrophilicity
Relative Reactivity of Carbonyls.[6][9] (2022).[4][5][6] Chemistry LibreTexts. Explains the electronic influence of EWGs on carbonyl susceptibility to nucleophilic attack.
A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Synthetic Pathways
For researchers, scientists, and drug development professionals, the selection of a synthetic pathway is a critical decision point that extends far beyond the confines of a laboratory notebook. The elegance of a chemical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of a synthetic pathway is a critical decision point that extends far beyond the confines of a laboratory notebook. The elegance of a chemical transformation on paper must be weighed against its economic viability, environmental impact, and scalability. This guide provides an in-depth framework for evaluating and comparing synthetic pathways, moving beyond simple yield calculations to a holistic, data-driven assessment of cost-effectiveness and sustainability.
The Modern Imperative: Beyond Yield to Holistic Efficiency
Historically, the success of a synthetic route was primarily judged by its chemical yield. While high yields are undeniably important, a modern and commercially astute evaluation must consider the entire lifecycle of the process. The true cost of a synthesis is a composite of raw material expenses, energy consumption, waste disposal, and labor.[1] Furthermore, with increasing regulatory scrutiny and a collective move towards sustainable practices, the environmental footprint of a process is no longer a secondary consideration but a key performance indicator.[1][2]
This guide will dissect the essential metrics and methodologies that form the bedrock of a robust cost-effectiveness analysis, enabling teams to make informed, defensible decisions in route scouting and process development.
Core Metrics for Pathway Evaluation: A Quantitative Toolkit
To objectively compare synthetic routes, we must move from qualitative descriptions to quantitative metrics. Several key "green chemistry" metrics have been adopted by the pharmaceutical industry to benchmark performance and drive improvements.[3]
Atom Economy: The Foundation of Efficiency
Developed by Barry Trost, Atom Economy provides a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[4] It is a fundamental measure of waste prevention at the molecular level.[4][5]
Calculation:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[4]
A high atom economy signifies that the chosen chemical transformations are inherently efficient, minimizing the generation of unwanted byproducts.[5] For instance, addition reactions can have 100% atom economy, whereas substitution and elimination reactions inherently generate byproducts, lowering their theoretical efficiency.[6]
E-Factor: Quantifying the Waste Stream
The Environmental Factor (E-Factor) offers a more practical and direct measure of waste generation. It is defined as the total mass of waste produced for a given mass of product.[7]
Calculation:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[7][8]
The "waste" in this calculation includes everything that is not the final product: byproducts, unreacted starting materials, solvent losses, and process aids.[8][9] Water is often excluded to allow for more meaningful comparisons between processes.[10] The ideal E-Factor is 0, representing a zero-waste process.[11]
Process Mass Intensity (PMI): The All-Encompassing Metric
Process Mass Intensity (PMI) is arguably the most comprehensive mass-based metric used in the pharmaceutical industry.[1][3] It captures the total mass of all materials—including reactants, reagents, catalysts, and all solvents (for both reaction and purification)—used to produce a specific mass of the final product.[12]
Calculation:
PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[13][14]
PMI provides a complete picture of a process's resource efficiency. It is mathematically related to the E-Factor (E-Factor = PMI - 1).[15] The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has championed the use of PMI and developed tools to facilitate its calculation, helping to benchmark and improve the sustainability of manufacturing processes.[12][13][16] A lower PMI indicates a more efficient, cost-effective, and sustainable process.
Methodologies for Comprehensive Assessment
While metrics like PMI provide a snapshot of mass efficiency, a full evaluation requires a broader economic and environmental analysis. Methodologies like Techno-Economic Analysis (TEA) and Life Cycle Assessment (LCA) provide the framework for this deeper investigation.
Techno-Economic Analysis (TEA)
A TEA is a powerful tool used to assess the technical and economic performance of a process.[17] It involves designing a process plant on paper and quantifying the associated costs and revenues to determine its commercial viability.[17] A simplified TEA can be invaluable even at the lab scale to identify major cost drivers and guide research efforts.[18]
The core components of a TEA include:
Material and Energy Balances: Quantifying all inputs and outputs.
Capital Cost Estimation: Estimating the cost of required equipment and infrastructure.
Operating Cost Estimation: Calculating the ongoing costs, including raw materials, utilities, and labor.
Profitability Analysis: Determining metrics like return on investment or minimum selling price.
Life Cycle Assessment (LCA)
LCA is a standardized, holistic methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle.[4][19] This "cradle-to-grave" approach includes raw material extraction, manufacturing, transportation, use, and end-of-life disposal.[4] An LCA prevents "problem shifting," where an improvement in one area (e.g., reducing manufacturing waste) might inadvertently increase the environmental burden in another (e.g., using a raw material with a high carbon footprint).[19]
The four main stages of an LCA are:
Goal and Scope Definition: Defining the purpose of the assessment and its boundaries.[20]
Life Cycle Inventory (LCI): Collecting detailed data on all inputs (energy, materials) and outputs (emissions, waste) for each stage.[4][20]
Life Cycle Impact Assessment (LCIA): Translating the inventory data into potential environmental impacts, such as global warming potential or human toxicity.[20]
Cost of Goods Sold (COGS) Analysis
For a direct financial evaluation, a Cost of Goods Sold (COGS) analysis is essential. COGS includes all the direct costs incurred in producing a product.[21]
Direct labor costs associated with production.[22]
Manufacturing overheads directly tied to production.[22]
Indirect costs, such as marketing or administrative salaries, are excluded.[21] A lower COGS leads to a higher gross profit, making it a critical metric for business viability.[21]
Case Study: Comparing Synthetic Routes for Common APIs
The principles of green chemistry and cost-effectiveness are best illustrated through real-world examples. The syntheses of Ibuprofen and Sertraline are classic case studies where redesigned pathways led to dramatic improvements.
Ibuprofen: The BHC "Green" Synthesis
The original synthesis of Ibuprofen developed by the Boots Company was a six-step process with a low overall atom economy of just 40%.[23] This meant that 60% of the atomic mass of the reactants was lost as waste. A newer, more streamlined process developed by Boots-Hoechst-Celanese (BHC) involves only three catalytic steps.[23]
Metric
Original Boots Process
BHC "Green" Process
Rationale for Improvement
Number of Steps
6
3
Fewer steps reduce processing time, energy, and labor costs.
Atom Economy
40.04%
77.44%
The BHC process uses catalytic reactions that incorporate a much higher proportion of reactant atoms into the final product, drastically reducing waste.[23]
Reagents
Stoichiometric
Catalytic
Eliminating stoichiometric reagents (like aluminum trichloride) reduces inorganic salt waste and improves safety and handling.
Byproducts
Substantial inorganic salts
Acetic acid (can be recovered)
The only significant byproduct in the BHC process is recoverable, potentially increasing the overall atom economy to 100% if reused.[23]
This comparison clearly demonstrates how a "greener" synthetic route directly translates to higher efficiency and lower waste, which are key components of cost-effectiveness.
Sertraline (Zoloft®): A Process Overhaul by Pfizer
Pfizer's redesign of the manufacturing process for sertraline, the active ingredient in Zoloft®, is another landmark example. The original process was a complex synthesis that was streamlined into a more efficient, single-step "one-pot" process.
Metric
Original Sertraline Process
Redesigned Pfizer Process
Rationale for Improvement
Overall Yield
~15-20% (estimated)
Doubled
A more efficient final step and the use of chromatography to recycle an unwanted isomer dramatically increased the output from the same amount of starting material.[24]
Solvents
Toluene, Hexane, THF, Titanium Tetrachloride
Ethanol
Replaced four hazardous and/or difficult-to-handle solvents with a single, safer, and more environmentally benign solvent (ethanol).
Waste Reduction
High
Eliminated ~1.8 million pounds of hazardous materials annually
The switch to a single solvent and a more efficient process drastically cut the generation of both solid and liquid waste.[18]
E-Factor
High
Reduced to ~10-20
Implementing green chemistry principles led to a significant reduction in the E-Factor, indicating a much more sustainable process.[24]
Pfizer's efforts earned them a Presidential Green Chemistry Challenge Award in 2002 and showcased how process optimization driven by green chemistry principles can yield substantial economic and environmental benefits.[18]
Experimental Protocols and Workflows
Implementing these evaluations requires a structured approach to data collection and analysis.
Protocol: Calculating Process Mass Intensity (PMI)
This protocol outlines the steps to calculate the cumulative PMI for a multi-step synthesis.
Define System Boundaries: Identify the starting material that is considered the beginning of your process (e.g., a commercially available, non-commodity chemical).
List All Inputs for Each Step: For each synthetic step, meticulously record the mass (in kg) of every material used:
Starting materials and intermediates
Reagents
Catalysts
All solvents used in the reaction
All solvents and materials used for workup and purification (e.g., water, brine, organic solvents for extraction, drying agents, silica gel).
Record the Output for Each Step: Record the mass (in kg) of the isolated, purified product for each step.
Calculate Step PMI: For each individual step, calculate the PMI:
Step PMI = (Total Mass of Inputs for Step) / (Mass of Product from Step)
Calculate Cumulative PMI: To find the overall PMI for the final product, sum the total mass of all inputs from all steps and divide by the mass of the final isolated product. The ACS GCIPR provides a helpful calculator tool for this purpose, which can handle complex linear and convergent syntheses.[13][16]
Caption: Workflow for Calculating Cumulative Process Mass Intensity (PMI).
Workflow: A Simplified Techno-Economic Analysis (TEA)
For early-stage projects, a full TEA is often impractical. However, a simplified analysis can still provide valuable insights.
Caption: Workflow for a Simplified Techno-Economic Analysis (TEA).
Conclusion: Integrating Metrics for Strategic Decision-Making
The most effective evaluation of a synthetic pathway arises from the integration of multiple metrics. A route with a high atom economy is a good theoretical starting point. This should translate into a low Process Mass Intensity in practice, which in turn drives down the Cost of Goods Sold by minimizing raw material and waste disposal costs. A Life Cycle Assessment provides the ultimate context, ensuring that improvements are genuinely beneficial from a holistic environmental perspective.
By adopting this multi-faceted, data-driven approach, research and development teams can move beyond traditional benchmarks and select synthetic pathways that are not only scientifically sound but also economically competitive and environmentally responsible. This strategic alignment is the cornerstone of modern, sustainable chemical and pharmaceutical development.
References
ACS GCI Pharmaceutical Roundtable. (2014, October 16). Process Mass Intensity Calculation Tool. ACS Community. [Link]
Chem-Station. (2022, March 3). Process Mass Intensity, PMI. Chem-Station International Edition. [Link]
American Chemical Society. The PMI calculator. [Link]
Tobiszewski, M., et al. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. [Link]
ACS GCI Pharmaceutical Roundtable. Process Mass Intensity Metric. [Link]
Matkovic, S. R., Valle, G. M., & Briand, L. E. (n.d.). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. ResearchGate. [Link]
ACS GCI Pharmaceutical Roundtable. (2026, January 25). Process Mass Intensity (PMI). [Link]
Ecochain. (2021, June 29). Life Cycle Assessment (LCA) For Beginners [Video]. YouTube. [Link]
The Local Small Business Coach. (2022, September 8). Calculating Cost of Goods (COGS) – Multiple Ingredients / Materials Edition [Video]. YouTube. [Link]
DrugPatentWatch. (2025, July 30). The Role of Green Chemistry in Generic Drug Development: A Sustainable Approach to Medicine. [Link]
Campos, B. L. d. O., et al. (2022, August 3). A Detailed Process and Techno-Economic Analysis of Methanol Synthesis from H2 and CO2 with Intermediate Condensation Steps. ResearchGate. [Link]
American Chemical Society. (n.d.). Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy. [Link]
Teo, J. Y., et al. (2019, February 20). Teaching Atom Economy and E-Factor Concepts through a Green Laboratory Experiment: Aerobic Oxidative Cleavage of meso-Hydrobenzoin to Benzaldehyde Using a Heterogeneous Catalyst. ResearchGate. [Link]
Sheldon, R. A. (2023, January 17). The E factor at 30: a passion for pollution prevention. Green Chemistry. [Link]
MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. [Link]
Taylor & Francis Online. (n.d.). Green process chemistry in the pharmaceutical industry. [Link]
Lee, S., et al. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC. [Link]
SimaPro. (2025, March 4). Introduction to life cycle assessment (LCA) [Video]. YouTube. [Link]
Zimmermann, T. W., et al. (n.d.). Process modeling, techno-economic assessment, and life cycle assessment of the electrochemical reduction of CO2: a review. PMC. [Link]
Finale Inventory. (2025, August 7). Cost of Goods Sold Formula: How to Calculate COGS Step-by-Step. [Link]
MDPI. (n.d.). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. [Link]
MDPI. (n.d.). A Simplified Techno-Economic Analysis for Sophorolipid Production in a Solid-State Fermentation Process. [Link]
Creanga, A., et al. (2022, February 16). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. PMC. [Link]
Latin American Applied Research. (n.d.). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. [Link]
ResearchGate. (2025, August 7). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. [Link]
ResearchGate. (2025, August 7). Green metrics in Pharmaceutical Development. [Link]
Investopedia. (n.d.). Cost of Goods Sold (COGS) Explained With Methods to Calculate It. [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. [Link]
United States Environmental Protection Agency. (2025, November 5). Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award. [Link]
ACS Publications. (n.d.). Process Design and Techno-Economic Feasibility Analysis of an Integrated Pineapple Processing Waste Biorefinery. [Link]
Preprints.org. (n.d.). Green Chemistry in Pharmaceutical Drug Development: A Comprehensive Review. [Link]
Green Chemistry. (n.d.). Metrics to 'green' chemistry—which are the best?. [Link]
Scribd. (n.d.). Green Process Chemistry in The Pharmaceutical Industry. [Link]
Innovations in Pharmaceutical Technology. (n.d.). The Green Chemistry Approach to Pharma Manufacturing. [Link]
Green Chemistry Teaching and Learning Community. (2023, December 21). E-factor. [Link]
The Underswell. (2022, June 8). Life Cycle Assessment For Beginners (or The Importance of Life Cycle Thinking) [Video]. YouTube. [Link]
Galați University Press. (2018, March 5). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. [Link]
Unleashed Software. (2023, June 16). How to Calculate the Cost of Goods Sold Formula (With Examples). [Link]
U.S. Energy Association. (2022, September 27). Overview of Techno-Economic Analysis Process. [Link]
FuseSchool - Global Education. (2016, March 22). Atom Economy - Green Chemistry Principles [Video]. YouTube. [Link]
Technical Guide: Cross-Validation of HPLC and GC Strategies for Benzophenone Analysis
Executive Summary & Mechanistic Basis Benzophenone (BP) presents a unique analytical duality. As a semi-volatile aromatic ketone ( ), it possesses the thermal stability required for Gas Chromatography (GC) and the strong...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Basis
Benzophenone (BP) presents a unique analytical duality. As a semi-volatile aromatic ketone (
), it possesses the thermal stability required for Gas Chromatography (GC) and the strong UV chromophore (due to conjugated transitions) necessary for High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD).
For drug development and packaging migration studies, relying on a single method can lead to undetected matrix interferences. This guide outlines a cross-validation protocol to harmonize results between HPLC-DAD (robustness) and GC-MS (sensitivity), ensuring data integrity in regulatory submissions (USP <621>, ICH Q2).
The Physicochemical Duality[1]
Boiling Point: 305°C
Amenable to GC without derivatization.
LogP: ~3.18
High hydrophobicity, ideal for Reversed-Phase (C18) HPLC.
UV Maxima: ~252 nm, ~333 nm
High sensitivity for UV detection.
Experimental Methodologies
To perform a valid cross-validation, both methods must be optimized for the same concentration range where possible, or bridged via dilution.
Method A: HPLC-DAD (The Robust Workhorse)
Best for: Pharmaceutical impurities, high-concentration migration, aqueous matrices.
Protocol Architecture:
Column: End-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm). Why: End-capping reduces silanol interactions with the ketone group, improving peak symmetry.
Mobile Phase: Isocratic Acetonitrile:Water (65:35 v/v) with 0.1% Formic Acid. Why: Acidification suppresses ionization of potential acidic interferences, though BP itself is neutral.
Flow Rate: 1.0 mL/min.
Detection: DAD at 254 nm (primary) and 333 nm (confirmation).
Injection: 10-20 µL.
Method B: GC-MS (The Sensitivity Standard)
Best for: Trace analysis (ng/mL), complex food matrices, packaging extracts.
Protocol Architecture:
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm, 0.25µm). Why: Non-polar stationary phase matches BP's polarity for optimal resolution.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Splitless (for trace) or Split (1:10 for cross-validation range), 280°C.
Temp Program: 80°C (1 min)
20°C/min to 300°C (hold 3 min).
Detection: MS in SIM mode (Target ions: m/z 182, 105, 77). Why: SIM (Selected Ion Monitoring) drastically lowers the noise floor compared to Full Scan.
Cross-Validation Workflow
The objective is to prove that Method A and Method B yield statistically equivalent results for the same sample set.
Diagram 1: The Cross-Validation Logic Flow
This workflow illustrates the parallel processing required to validate the methods against each other.
Caption: Parallel workflow ensuring identical sample origin for statistical comparison.
Validation Metrics & Acceptance Criteria
To validate the methods, perform the following using a standard spiking protocol (e.g., 0.1, 1.0, and 10 µg/mL).
Metric
HPLC-DAD Target
GC-MS Target
Cross-Validation Acceptance
Linearity ()
Both methods must be linear in test range.
Recovery
95-105%
90-110%
Difference between methods .
Precision (RSD)
F-test () to confirm variances are equal.
LOD (Limit of Detection)
~0.05 µg/mL
~0.005 µg/mL
GC-MS should be ~10x more sensitive.
The Statistical Bridge: Bland-Altman Analysis
Do not rely solely on correlation coefficients (
), as they can hide systematic bias.
Calculate the difference between methods for each sample:
.
Calculate the mean of the methods:
.
Plot
vs. .
Requirement: 95% of data points must fall within
of the differences. If the mean difference is significantly non-zero, a systematic bias (e.g., matrix enhancement in GC or co-elution in HPLC) exists.
Decision Matrix: Choosing the Right Tool
While cross-validation proves both methods can work, they are not always equally practical. Use this logic to select the primary method for routine analysis.
Diagram 2: Selection Logic
Caption: Decision tree for selecting the primary routine method based on matrix and sensitivity needs.
Comparative Summary
Feature
HPLC-DAD
GC-MS
Matrix Tolerance
High (Aqueous samples injected directly).
Low (Requires extraction/drying; water damages column).
Specificity
Moderate (Retention time + UV spectrum).
High (Mass spectral fingerprint).
Throughput
10-20 mins/run.
5-10 mins/run (Fast GC).
Cost per Run
Higher (Solvent consumption).
Lower (Gas consumption).
Primary Risk
Co-elution of UV-absorbing impurities.
Matrix-induced enhancement (dirty liner).
References
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[1]
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Operational Guide: Disposal of 2-Methylamino-5-nitrobenzophenone
Executive Summary & Immediate Identification 2-Methylamino-5-nitrobenzophenone (2-MA-5-NB) is a critical intermediate in the synthesis of benzodiazepines (e.g., Nitrazepam). While chemically stable under standard storage...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Identification
2-Methylamino-5-nitrobenzophenone (2-MA-5-NB) is a critical intermediate in the synthesis of benzodiazepines (e.g., Nitrazepam). While chemically stable under standard storage, the presence of a nitro group (-NO₂) attached to an aromatic ring mandates that this compound be treated as a potential energetic precursor during disposal.
This guide supersedes generic organic waste protocols. You must segregate this compound from standard trash and sewer systems due to its high aquatic toxicity and potential for thermal decomposition if incinerated improperly.
Chemical Identification Table
Parameter
Data
Critical Note
CAS Number
30164-93-3 (or 4958-56-9)
Verify specific isomer on container.
Appearance
Yellow to Orange Crystalline Solid
distinct color aids in spill identification.
Molecular Formula
C₁₄H₁₂N₂O₃
Nitrogen-rich; generates NOx upon combustion.
Primary Hazard
Skin/Eye Irritant (Cat 2); Aquatic Toxicity
Do NOT release to sewer.
Reactivity
Stable, but incompatible with strong oxidizers.
Avoid mixing with nitrates or perchlorates.
Hazard Assessment & Causality
Why do we handle it this way?
The Nitro-Group Risk Factor
As a Senior Scientist, I advise treating all nitro-aromatics as energetically sensitive until proven otherwise. While 2-MA-5-NB is not a primary explosive, the nitro group provides an internal oxygen source that can accelerate combustion.
Operational Implication: Never dispose of this material in "Sharps" containers or general trash compactors where friction or pressure could trigger localized heating.
Aquatic Persistence (The Benzophenone Core)
Benzophenone derivatives are notoriously difficult to degrade in standard wastewater treatment plants. They bioaccumulate and exhibit phototoxicity.
Operational Implication:Zero-tolerance policy for drain disposal. All mother liquors and rinse water must be captured.
Pre-Disposal Segregation & Treatment
Effective disposal starts at the bench. Use this decision matrix to categorize your waste stream.
Self-Validating Compatibility Check
Before consolidating waste, perform this 3-step check to prevent canister pressurization:
pH Check: Ensure waste stream is Neutral to slightly Basic. (Acidifying amine-containing waste can generate heat).
Oxidizer Scan: Confirm no presence of Peroxides, Nitrates, or Permanganates in the receiving carboy.
Phase Inspection: If solid, ensure the material is dry. If liquid, ensure no phase separation (indicates water contamination in organic waste).
Disposal Workflow Diagram
The following logic flow dictates the handling process based on the physical state of the waste.
Caption: Decision matrix for segregating 2-MA-5-NB waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Cleanup)
Containment: Use an HDPE (High-Density Polyethylene) wide-mouth jar. Avoid glass if possible to prevent breakage during transport.
Wetting Agent (Optional but Recommended): If the powder is extremely fine and dry, wet it slightly with mineral oil or water to suppress dust and reduce shock sensitivity.
Labeling: Mark clearly as "Hazardous Waste - Toxic Organic Solid." Explicitly list "2-Methylamino-5-nitrobenzophenone" to alert the disposal facility of the nitrogen content.
Disposal Path: This material must be sent for High-Temperature Incineration .
Technical Note: The incinerator must operate >1000°C with a residence time >2 seconds to ensure complete destruction of the nitro-aromatic ring and prevent NOx emissions [1].
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate.
Concentration Limit: If the concentration of 2-MA-5-NB exceeds 10% by weight, do not mix with general solvent waste. Package separately as "High Concentration Organic Solution."
Container: Use conductive safety carboys with vented caps to prevent pressure buildup from solvent volatility.
Emergency Spillage Procedures
In the event of a benchtop spill, immediate containment is required to prevent aerosolization.
PPE Upgrade: Wear double nitrile gloves and an N95 (or P100) respirator. Dust inhalation is the primary acute risk.
Dry Spill:
Do NOT use a brush or broom (generates static and dust).
Cover the spill with wet paper towels or oil-sorbent pads to dampen the powder.
Scoop the damp material into the disposal container.
Surface Decontamination:
Wipe the surface with Ethanol followed by a soapy water rinse. The yellow color serves as a visual indicator; continue cleaning until no yellow residue remains on the wipe.
Regulatory Compliance (US/EU Context)
RCRA (USA): This compound is not P-listed or U-listed by specific CAS. However, it is regulated as Characteristic Hazardous Waste if it exhibits toxicity or is mixed with ignitable solvents (Code D001 ). If the waste stream passes TCLP for other metals/organics, it may simply be classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to aquatic toxicity [2].
EPA Sewer Ban: strictly prohibited under the Clean Water Act due to interference with POTW (Publicly Owned Treatment Works) bacteria [3].
References
U.S. Environmental Protection Agency. (n.d.).[1] Incineration of Organic Hazardous Waste: Technical Guidance. Retrieved from [Link]
PubChem. (2023). 2-Amino-5-nitrobenzophenone (Related Compound) Safety Data Sheet.[2][3] National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency. (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4] (Subpart P context for pharmaceutical intermediates). Retrieved from [Link]
From the Desk of the Senior Application Scientist:
Handling 2-Methylamino-5-nitrobenzophenone requires a shift in mindset from "standard reagent" to "potent intermediate." As a key precursor in the synthesis of benzodiazepines (such as Nimetazepam and Nitrazepam derivatives), this compound presents a dual risk profile: biological activity and chemical reactivity .
While the Safety Data Sheet (SDS) primarily flags it as an irritant, the nitro-aromatic moiety implies potential mutagenicity and high skin permeability. Furthermore, as a yellow crystalline solid, it poses a significant cross-contamination risk; the dust is electrostatic and difficult to remove from surfaces, leading to potential "carryover" in analytical workflows.
The Golden Rule: Treat this compound as an Occupational Exposure Band (OEB) 3 material. Your primary goal is containment; PPE is merely your redundancy system.
Risk Assessment & Hazard Matrix
The following hazard profile is derived from structural analysis and analog data (e.g., 2-Amino-5-nitrobenzophenone).
Hazard Category
Classification
Mechanistic Insight (The "Why")
Acute Toxicity
Warning (H302)
Nitro- groups often facilitate metabolic reduction to reactive nitroso- intermediates, which can bind to cellular macromolecules.
Irritation
Skin/Eye (H315/H319)
The benzophenone core is lipophilic, allowing it to penetrate the stratum corneum, while the amine/nitro groups act as local irritants.
Sensitization
Skin (H317)
High potential for allergic dermatitis upon repeated exposure due to protein haptenization.
Physical State
Yellow Powder
High electrostatic potential. Dust generation is the primary vector for inhalation and lab contamination.
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Task-Based" PPE selection criteria. One size does not fit all operations.
A. Hand Protection
Standard nitrile gloves are insufficient for solution-phase handling.
Task
Glove Material
Min. Thickness
Protocol
Weighing (Solid)
Nitrile (Disposable)
0.11 mm (4-5 mil)
Double Glove. The outer glove captures the "yellow dust." Discard outer glove immediately after leaving the balance enclosure.
Solubilization (MeOH/DMSO)
Nitrile + Laminate
0.11 mm (inner) / Barrier (outer)
Methanol permeates nitrile in <15 mins. If splashing occurs, the solute (nitrobenzophenone) will be carried through the glove material. Change immediately upon splash.
Long-Term Synthesis
Butyl Rubber
0.3 mm
Required if handling large volumes of halogenated solvents (DCM) often used in subsequent acylation steps.
B. Respiratory & Body Protection[1][2][3][4][5][6]
Component
Specification
Scientific Rationale
Respiratory
N95 / P2 (Minimum)
Primary Control: All handling must occur in a certified Chemical Fume Hood. The respirator is a backup against containment breach during powder transfer.
Eye Protection
Safety Goggles
Standard safety glasses with side shields are acceptable only if working behind a sash. Goggles are required if handling fine powder outside a hood (discouraged).
Body
Lab Coat (Tyvek® sleeves)
Cotton absorbs nitro-aromatics. Use disposable Tyvek® arm sleeves to bridge the gap between glove and coat cuff—this is the #1 exposure point.
Operational Workflow: The "Zero-Dust" Protocol
The following diagram outlines the critical control points (CCPs) to prevent exposure and contamination.
Figure 1: Operational workflow emphasizing the containment of static-prone powder within the fume hood.
Detailed Step-by-Step Protocol
Engineering Check: Verify fume hood face velocity is between 80–120 fpm. High velocity (>150 fpm) can actually create turbulence and blow the light yellow powder out of the weigh boat.
Static Control (Crucial): Benzophenones are prone to static charge.
Technique: Use an anti-static gun on the weigh boat and spatula before touching the powder.
Why: This prevents the "jumping powder" phenomenon that contaminates the balance and your gloves.
Weighing:
Place a disposable mat (absorbent side up) inside the hood.
Weigh only inside the hood. Never transport the open stock container to a benchtop balance.
Self-Validating Step: After weighing, shine a UV light (365nm) on the balance area. Many benzophenones fluoresce or appear as dark spots, revealing invisible contamination.
Solubilization:
Add solvent to the solid, not solid to the solvent, to minimize splash risk.
Once in solution (e.g., DMSO/Methanol), the skin absorption risk increases 10x. Treat the liquid as highly toxic.
Emergency Response & Disposal
Spill Cleanup (Solid)
Do NOT sweep. Sweeping aerosolizes the nitro-compound.
Isolate: Clear the immediate area.
Wet Method: Cover the spill with a paper towel soaked in Acetone or Ethanol . The solvent solubilizes the powder into the towel.
Wipe: Wipe inward from the perimeter to the center.
Verify: The yellow color is a built-in indicator. Keep wiping until the surface is white/clear.
First Aid
Eye Contact: Flush immediately for 15 minutes.[1][2] The nitro group can cause corneal staining and irritation.
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol to wash skin; alcohols act as permeation enhancers, driving the chemical deeper into the dermis.
Disposal Logistics[1]
Waste Stream: Segregate as "Hazardous Organic Waste (Toxic)."
Labeling: Must explicitly state "Contains Nitrobenzophenone derivatives."
Container: Do not use metal containers if acidic byproducts are present from downstream reactions. High-density polyethylene (HDPE) is compatible.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 85239 (Analogous Nitro-compounds). Retrieved from [Link][5]